L-Triguluronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O19/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31)/t1-,2-,3+,4+,5-,6-,7-,8-,9-,10+,11+,12+,16+,17+,18+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLHHZYHLXDRQG-KNQRCHRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)O)O)O)O)O)C(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H]([C@@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@H]3C(=O)O)O)O)O)O)O)C(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling L-Triguluronic Acid: A Technical Guide to its Discovery and Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Triguluronic acid, a linear oligosaccharide composed of three α-L-guluronic acid residues linked by 1→4 glycosidic bonds, is a key structural component of alginate. Alginate is a major anionic polysaccharide found in the cell walls of brown algae (Phaeophyceae) and is also produced by some bacteria. The discovery and understanding of this compound are intrinsically linked to the elucidation of the complex structure of alginate. This technical guide provides an in-depth exploration of the discovery of this compound, its natural sources, and the methodologies for its isolation and characterization, tailored for researchers and professionals in the fields of biochemistry, natural product chemistry, and drug development.
Discovery of this compound: A Historical Perspective
The journey to identifying this compound began with the study of alginic acid, first discovered by Stanford in the 1880s[1]. For decades, alginic acid was believed to be a simple polymer of D-mannuronic acid. A pivotal moment came in 1955 when Fischer and Dörfel identified L-guluronic acid as a second constituent of alginic acid using paper chromatography[2]. This discovery revolutionized the understanding of alginate's structure.
Subsequent research revealed that alginate is not a random copolymer but is composed of three distinct block types: homopolymeric blocks of β-D-mannuronic acid (M-blocks), homopolymeric blocks of α-L-guluronic acid (G-blocks), and heteropolymeric blocks with alternating M and G residues (MG-blocks)[3][4][5]. The discovery of these G-blocks, essentially chains of L-guluronic acid, was the conceptual discovery of oligomers like this compound. The ability to isolate and characterize these G-blocks, and subsequently their smaller oligosaccharide components, confirmed the existence of entities such as this compound.
Natural Sources of this compound
The primary natural source of this compound is the alginate extracted from various species of brown seaweed. The abundance of G-blocks, and therefore the potential yield of this compound, varies significantly between different algal species, and even within different parts of the same plant and with seasonal changes. The ratio of mannuronic acid to guluronic acid (M/G ratio) is a critical parameter for determining the suitability of a particular brown seaweed as a source of this compound. A lower M/G ratio indicates a higher proportion of guluronic acid residues, often correlating with a higher content of G-blocks.
Quantitative Data on Guluronic Acid Content in Brown Algae
The M/G ratio is a key indicator of the potential yield of this compound. The following table summarizes the M/G ratios for various brown seaweed species, providing a valuable resource for selecting appropriate raw materials.
| Seaweed Species | M/G Ratio | Reference(s) |
| Sargassum asperifolium | 0.69 | |
| Sargassum dentifolium | 0.52 | |
| Sargassum duplicatum | 0.86 | |
| Laminaria digitata | 1.2 - 2.1 | |
| Saccharina latissima | 1.2 - 2.1 | |
| Laminaria hyperborea (stipe) | 0.37 - 0.41 | |
| Sargassum fluitans | 0.59 | |
| Sargassum natans | 0.51 |
Note: A lower M/G ratio suggests a higher proportion of guluronic acid and potentially longer G-blocks, making the seaweed a better source for this compound.
Experimental Protocols
The isolation of this compound involves a multi-step process beginning with the extraction of alginate from brown seaweed, followed by controlled hydrolysis to break down the polysaccharide into smaller oligosaccharides, and finally, the purification of the desired trimer.
Alginate Extraction from Brown Seaweed
This protocol outlines a general method for extracting sodium alginate from brown algae.
Materials:
-
Dried brown seaweed (e.g., Laminaria hyperborea stipes)
-
Formaldehyde solution (1%)
-
Sodium carbonate (Na₂CO₃) solution (2.5%)
-
Hydrochloric acid (HCl)
-
Calcium chloride (CaCl₂)
-
Ethanol
Procedure:
-
Pre-treatment: The dried seaweed is first washed and then treated with a formaldehyde solution to fix the phenolic compounds, preventing their interaction with the alginate.
-
Alkaline Extraction: The pre-treated seaweed is then subjected to alkaline extraction with a sodium carbonate solution. This process converts the insoluble alginic acid and its salts in the seaweed into soluble sodium alginate.
-
Filtration and Precipitation: The resulting viscous solution is filtered to remove solid residues. The sodium alginate is then precipitated from the filtrate by the addition of calcium chloride, forming calcium alginate.
-
Acid Conversion: The calcium alginate precipitate is treated with hydrochloric acid to convert it back to the insoluble alginic acid.
-
Conversion to Sodium Alginate: The alginic acid is then neutralized with a sodium carbonate solution to form the final product, sodium alginate, which is then precipitated and dried using ethanol.
Production of this compound by Enzymatic Hydrolysis
Enzymatic hydrolysis is a preferred method for the controlled degradation of alginate to produce specific oligosaccharides due to its high specificity and mild reaction conditions. Alginate lyases that specifically cleave G-blocks (polyG lyases) are ideal for this purpose.
Materials:
-
Purified sodium alginate with a low M/G ratio
-
PolyG-specific alginate lyase (e.g., from Pseudomonas sp. HZJ216)
-
Tris-HCl buffer (50 mM, pH 7.0)
-
Ethanol
Procedure:
-
Enzymatic Reaction: Dissolve the sodium alginate in the Tris-HCl buffer. Add the polyG-specific alginate lyase to the solution. The reaction is typically carried out at an optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 6 hours) or until the desired degree of polymerization is achieved.
-
Reaction Termination: The enzymatic reaction is stopped by heating the solution (e.g., boiling for 5 minutes) to denature the enzyme.
-
Preliminary Separation: The pH of the solution is adjusted to 2.85 to precipitate larger oligosaccharides, while smaller ones, including trimers, remain in the supernatant.
-
Ethanol Precipitation: The supernatant containing the smaller oligosaccharides is collected, and ethanol is added to precipitate the oligosaccharides.
Purification of this compound by Anion-Exchange Chromatography
Anion-exchange chromatography is a powerful technique for separating oligosaccharides based on their charge, which is determined by the number of carboxyl groups (i.e., the degree of polymerization).
Materials:
-
Crude alginate oligosaccharide mixture
-
Anion-exchange resin (e.g., Q-Sepharose F.F.)
-
Sodium acetate buffer (0.2 M, pH 8.10)
-
Sodium acetate gradient (0.2 M to 1.2 M)
Procedure:
-
Column Equilibration: The anion-exchange column is equilibrated with the starting buffer (0.2 M sodium acetate).
-
Sample Loading: The crude oligosaccharide mixture is dissolved in the starting buffer and loaded onto the column.
-
Elution: The oligosaccharides are eluted using a linear gradient of sodium acetate. Smaller, less charged oligosaccharides (like disaccharides and trisaccharides) will elute at lower salt concentrations, while larger oligosaccharides will require higher salt concentrations for elution.
-
Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of the triguluronic acid using techniques such as thin-layer chromatography (TLC) and mass spectrometry (ESI-MS) to confirm the molecular weight.
Biosynthesis of L-Guluronic Acid Blocks in Alginate
The formation of this compound precursors, the G-blocks within the alginate polymer, is a post-polymerization modification process. The biosynthesis of alginate begins with the polymerization of β-D-mannuronic acid residues. Subsequently, specific enzymes known as mannuronan C-5 epimerases act on the polymannuronic acid chain, converting some of the D-mannuronic acid residues into their C-5 epimer, α-L-guluronic acid. The action of these epimerases leads to the formation of the characteristic block structure of alginate, including the G-blocks from which this compound is derived.
Visualizations
Signaling Pathway: Alginate Biosynthesis in Brown Algae
Caption: Biosynthetic pathway of alginate in brown algae.
Experimental Workflow: Isolation of this compound
Caption: Experimental workflow for the isolation of this compound.
Conclusion
This compound, as a fundamental component of the gelling fraction of alginate, holds significant potential for applications in various fields, including pharmaceuticals and biotechnology. A thorough understanding of its discovery, natural abundance in different brown seaweed species, and the methods for its isolation and characterization is crucial for harnessing its properties. This technical guide provides a comprehensive overview of these aspects, serving as a valuable resource for the scientific community. The provided protocols and data will aid researchers in the efficient sourcing and production of this compound for further investigation and application development.
References
- 1. The History of Alginate Chemistry - CyberColloids [cybercolloids.net]
- 2. Training Manual on Gracilaria Culture and Seaweed Processing in China [fao.org]
- 3. The History of Alginate Chemistry - Structure 5 - CyberColloids [cybercolloids.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
L-Triguluronic acid vs L-guluronic acid monomer
An In-depth Technical Guide to L-Triguluronic Acid versus L-Guluronic Acid Monomer for Researchers, Scientists, and Drug Development Professionals.
Introduction
L-guluronic acid is a uronic acid monosaccharide and a key component of alginic acid, a polysaccharide found in brown algae[1][2]. Alginic acid is a linear copolymer composed of blocks of (1,4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues[3]. This compound, a linear oligosaccharide consisting of three α-L-guluronic acid residues linked by 1→4 glycosidic bonds, represents a specific oligo-G block. Both the monomeric and oligomeric forms of L-guluronic acid have garnered significant interest in the scientific community for their diverse biological activities, particularly their immunomodulatory and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound and L-guluronic acid monomer, focusing on their biochemical properties, relevant experimental protocols, and their impact on cellular signaling pathways.
Chemical and Physical Properties
| Property | L-Guluronic Acid Monomer | This compound |
| Chemical Formula | C6H10O7 | C18H26O19 |
| Molar Mass | 194.14 g/mol [1] | 546.39 g/mol |
| Structure | Monosaccharide | Trisaccharide of L-guluronic acid |
| Source | Component of alginic acid from brown algae[1] | Derived from alginic acid via degradation |
| Key Feature | C-5 epimer of D-mannuronic acid | A linear homo-oligosaccharide of L-guluronic acid |
Biological Activity and Signaling Pathways
Both L-guluronic acid and its oligosaccharides, including this compound, have been shown to exert significant anti-inflammatory effects. These effects are primarily mediated through the modulation of the Toll-like receptor 4 (TLR4) signaling pathway in immune cells such as macrophages.
Anti-inflammatory Effects of Guluronate Oligosaccharides (GOS)
Guluronate oligosaccharides (GOS), which include this compound, have demonstrated potent anti-inflammatory activity in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells. Studies have shown that GOS can significantly reduce the production of key inflammatory mediators.
Table 1: Inhibition of Inflammatory Mediators by Guluronate Oligosaccharides (GOS) in LPS-activated RAW 264.7 cells
| Inflammatory Mediator | Concentration of GOS | % Inhibition | Reference |
| Nitric Oxide (NO) | 1 mg/mL | significant dose-dependent suppression | |
| Prostaglandin E2 (PGE2) | 1 mg/mL | significant dose-dependent suppression | |
| Reactive Oxygen Species (ROS) | 1 mg/mL | significant dose-dependent suppression | |
| Tumor Necrosis Factor-α (TNF-α) | 1 mg/mL | significant dose-dependent suppression | |
| Interleukin-1β (IL-1β) | 1 mg/mL | significant dose-dependent suppression | |
| Interleukin-6 (IL-6) | 1 mg/mL | significant dose-dependent suppression |
Note: The specific degree of polymerization of the GOS mixture was not always specified in the cited studies. The data represents the activity of guluronate oligosaccharides in general.
Mechanism of Action: TLR4 Signaling Pathway
GOS exerts its anti-inflammatory effects by interfering with the TLR4 signaling cascade. GOS has been shown to decrease the binding of LPS to the cell surface and reduce the expression of TLR4 and its co-receptor CD14. This interference prevents the activation of downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are critical for the expression of pro-inflammatory genes.
Experimental Protocols
Preparation of Guluronate Oligosaccharides (including this compound)
Guluronate oligosaccharides can be prepared from alginate by enzymatic hydrolysis.
Materials:
-
Sodium alginate (high G-content)
-
Alginate lyase (poly(α-L-guluronate) lyase, EC 4.2.2.11)
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 8.0)
-
Ethanol
-
Deionized water
Protocol:
-
Dissolve sodium alginate in the buffer solution to a final concentration of 1% (w/v).
-
Add alginate lyase to the alginate solution. The enzyme-to-substrate ratio should be optimized based on the enzyme activity. A typical ratio is 1:100 (w/w).
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 40°C) with constant stirring for a specified duration (e.g., 24 hours) to achieve the desired degree of polymerization.
-
Terminate the enzymatic reaction by heating the solution at 100°C for 10 minutes.
-
Centrifuge the solution to remove any insoluble material.
-
Precipitate the oligosaccharides by adding 4 volumes of cold ethanol to the supernatant and incubating at 4°C overnight.
-
Collect the precipitated oligosaccharides by centrifugation.
-
Wash the pellet with 95% ethanol and then dry it to obtain the GOS mixture.
Purification of this compound
Further purification to isolate this compound can be achieved using size-exclusion chromatography (SEC).
Materials:
-
Crude GOS mixture
-
SEC column (e.g., Superdex 30)
-
Mobile phase (e.g., 0.2 M ammonium acetate buffer)
-
Fraction collector
Protocol:
-
Dissolve the crude GOS mixture in the mobile phase.
-
Load the dissolved sample onto the pre-equilibrated SEC column.
-
Elute the oligosaccharides with the mobile phase at a constant flow rate.
-
Collect fractions using a fraction collector.
-
Analyze the fractions for the presence of this compound using techniques such as thin-layer chromatography (TLC) or mass spectrometry.
-
Pool the fractions containing pure this compound and lyophilize to obtain the final product.
Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of oligosaccharides. The anomeric proton signals in the ¹H NMR spectrum can be used to confirm the α-L-guluronic acid configuration and the 1→4 glycosidic linkages.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the purified oligosaccharide, confirming its identity as a trimer.
Conclusion
This compound, as a defined guluronate oligosaccharide, demonstrates significant potential as an anti-inflammatory agent. Its mechanism of action, centered on the inhibition of the TLR4 signaling pathway, presents a promising avenue for the development of novel therapeutics for inflammatory diseases. While much of the current research has focused on mixtures of guluronate oligosaccharides, further investigation into the specific activity of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols outlined in this guide provide a foundation for researchers to produce, purify, and characterize this promising compound for further in-vitro and in-vivo studies. The clear advantages of oligosaccharides, such as improved solubility and potentially enhanced bioavailability compared to larger polysaccharides, make this compound a compelling molecule for drug development professionals.
References
Preliminary Studies on the Function of L-Triguluronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Triguluronic acid, a trimer of α-L-guluronic acid, is an alginate-derived oligosaccharide (AOS) with significant potential in the fields of immunology and drug development. As a specific type of guluronate oligosaccharide (GAOS), it is believed to play a role in modulating the innate immune system. This technical guide provides a comprehensive overview of the preliminary studies on the function of this compound and its related compounds. It details the current understanding of its mechanism of action, presents available quantitative data, outlines experimental protocols for its preparation and study, and visualizes the key signaling pathway involved in its immunomodulatory activity. While research specifically on the trimer is emerging, this guide synthesizes findings from studies on guluronate oligosaccharides of varying lengths and the L-guluronic acid monomer to provide a foundational understanding for future research and development.
Introduction
Alginate, a natural polysaccharide extracted from brown seaweeds, is a copolymer of β-D-mannuronic acid (M) and α-L-guluronic acid (G).[1] Oligosaccharides derived from alginate have garnered increasing attention for their diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and antitumor properties.[1][2] Guluronate oligosaccharides (GAOS), which are composed of L-guluronic acid units, have been particularly noted for their ability to enhance immunity and protect against pathogens.[3] this compound, a defined trimer, represents a specific molecule within this class, offering the potential for more targeted therapeutic applications. This document aims to consolidate the existing, albeit limited, knowledge on this compound's function and provide a technical framework for its further investigation.
Core Functions and Biological Activities
The biological activities of this compound are primarily inferred from studies on guluronate oligosaccharides (GOS) and the monomer, L-guluronic acid. The primary function identified is its immunomodulatory potential, specifically its ability to activate macrophages.
Immunomodulation
Guluronate oligosaccharides have been shown to activate macrophages, key cells of the innate immune system.[4] This activation leads to the production of various inflammatory mediators, suggesting a role in enhancing the body's defense mechanisms. The activity of these oligosaccharides is dependent on their structure, with enzymatically prepared, unsaturated GOS showing potent effects.
Anti-biofilm Activity
A commercially available guluronate oligosaccharide product, OligoG CF-5/20, has demonstrated the ability to disrupt biofilms of the pathogenic bacterium Pseudomonas aeruginosa. This suggests a potential application of guluronate oligosaccharides, including this compound, as adjunctive therapies for chronic infections.
Quantitative Data
Specific quantitative data for this compound is currently limited in the public domain. The following table summarizes data from studies on the L-guluronic acid monomer (G2013) and general guluronate oligosaccharides (GOS), which may provide an indication of the potential activity of the trimer.
| Compound | Assay | Cell Line | Concentration | Effect | Reference |
| α-L-Guluronic acid (G2013) | MTT Assay | HEK293-TLR2 & -TLR4 | ≤125 µg/ml | No apparent cytotoxicity | |
| α-L-Guluronic acid (G2013) | qRT-PCR | HT29 | 5 µg/ml | Significant decrease in TLR2 and TLR4 mRNA expression | |
| α-L-Guluronic acid (G2013) | qRT-PCR | HEK-Blue hTLR4 | Low & High doses | Significant reduction in TLR4 and MyD88 gene expression | |
| α-L-Guluronic acid (G2013) | ELISA | HEK-Blue hTLR4 | Low & High doses | Decrease in IL-1β concentration | |
| α-L-Guluronic acid (G2013) | qRT-PCR | Human PBMCs | 25 µg/mL | Significant downregulation of NF-κB, IκB, and MyD88 mRNA | |
| Guluronate Oligosaccharides (GOS) | In vivo | Mice | Not specified | Promotes macrophage proliferation in ascites |
Signaling Pathway
The primary signaling pathway implicated in the immunomodulatory function of guluronate oligosaccharides is the Toll-like receptor 4 (TLR4) pathway.
TLR4-Mediated Macrophage Activation
Studies have shown that guluronate oligosaccharides are recognized by TLR4 on the surface of macrophages. This recognition triggers a downstream signaling cascade involving the activation of Akt, NF-κB, mTOR, and MAPK pathways. The activation of these pathways ultimately leads to the production of inflammatory mediators and an enhanced immune response.
Caption: TLR4-mediated signaling pathway activated by Guluronate Oligosaccharides.
Experimental Protocols
Preparation of this compound (Unsaturated Guluronate Trimer)
This protocol is adapted from a method for the targeted preparation of unsaturated guluronate oligosaccharides using a strictly G-specific alginate lyase, Aly7Sa.
Objective: To produce unsaturated this compound (ΔGGG) from sodium alginate.
Materials:
-
Sodium alginate
-
Strictly G-specific alginate lyase (e.g., Aly7Sa)
-
Reaction buffer (e.g., pH 6.5)
-
Gel-permeation chromatography system
-
High-performance anion-exchange chromatography (HPAEC) system
-
Mass spectrometer (MS)
Procedure:
-
Enzymatic Degradation:
-
Dissolve sodium alginate in the reaction buffer to a final concentration of 100 mg.
-
Add the G-specific alginate lyase Aly7Sa to the solution.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a sufficient duration to achieve degradation into oligosaccharides.
-
-
Purification:
-
Terminate the enzymatic reaction (e.g., by heat inactivation).
-
Separate the degradation products by single-step gel-permeation chromatography.
-
Collect fractions corresponding to the size of the trimer.
-
-
Analysis and Identification:
-
Analyze the collected fractions using HPAEC to determine the purity and size of the oligosaccharides.
-
Confirm the identity of the trimer as unsaturated this compound (ΔGGG) using mass spectrometry.
-
Assessment of Immunomodulatory Activity
This protocol outlines a general workflow for assessing the immunomodulatory activity of this compound on macrophages.
Objective: To determine the effect of this compound on macrophage activation.
Materials:
-
Macrophage cell line (e.g., RAW264.7)
-
Cell culture medium and supplements
-
This compound
-
MTT assay kit for cytotoxicity
-
qRT-PCR reagents for gene expression analysis (e.g., primers for TLR4, MyD88, NF-κB, IL-1β)
-
ELISA kits for cytokine quantification (e.g., IL-1β, TNF-α)
-
Western blotting reagents for protein analysis (e.g., antibodies for p-Akt, p-NF-κB)
Workflow:
-
Cell Culture: Culture RAW264.7 macrophages under standard conditions.
-
Cytotoxicity Assay:
-
Treat cells with a range of this compound concentrations.
-
Perform an MTT assay to determine the non-toxic concentration range.
-
-
Gene Expression Analysis:
-
Treat cells with non-toxic concentrations of this compound.
-
Isolate total RNA and perform qRT-PCR to measure the expression of target genes (TLR4, MyD88, NF-κB, IL-1β, etc.).
-
-
Cytokine Production Analysis:
-
Treat cells with this compound.
-
Collect the cell culture supernatant and measure the concentration of secreted cytokines (e.g., IL-1β, TNF-α) using ELISA.
-
-
Signaling Pathway Analysis:
-
Treat cells with this compound for various time points.
-
Prepare cell lysates and perform Western blotting to analyze the phosphorylation status of key signaling proteins (e.g., Akt, NF-κB, MAPKs).
-
Caption: Experimental workflow for assessing the immunomodulatory function of this compound.
Conclusion and Future Directions
The preliminary evidence strongly suggests that this compound, as a member of the guluronate oligosaccharide family, possesses immunomodulatory properties mediated through the TLR4 signaling pathway. While direct studies on the trimer are needed to confirm and quantify these effects, the existing data on related compounds provide a solid foundation for further research. Future studies should focus on:
-
Precise Quantification: Determining the specific dose-response relationship of this compound in macrophage activation.
-
In Vivo Studies: Evaluating the efficacy of this compound in animal models of infection and inflammation.
-
Structure-Activity Relationship: Comparing the activity of this compound with other guluronate oligosaccharides of varying lengths to understand the optimal size for therapeutic effect.
The development of methods for the targeted production of this compound will be crucial for advancing its study and potential translation into novel therapeutic agents for a range of immune-related conditions and infectious diseases.
References
- 1. Advances in Research on the Bioactivity of Alginate Oligosaccharides [mdpi.com]
- 2. Immunomodulatory Effects of Alginate Oligosaccharides on Murine Macrophage RAW264.7 Cells and Their Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel methods for the preparation and characterization of hyaluronan oligosaccharides of defined length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and activation of TLR4-mediated signalling pathways by alginate-derived guluronate oligosaccharide in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of L-Triguluronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of L-Triguluronic acid in various solvents. Due to the limited availability of direct quantitative data for this compound in a wide range of organic solvents, this document summarizes the available information for the compound and its monomeric precursor, L-Guluronic acid, and offers general insights into the solubility of related oligosaccharides. Furthermore, detailed experimental protocols for solubility determination are provided to aid researchers in generating further data.
Introduction to this compound
This compound is a linear oligosaccharide composed of three L-guluronic acid units linked together. It is a derivative of alginate, a naturally occurring polysaccharide found in brown seaweed. Alginates and their derivatives are of significant interest in the pharmaceutical and biomedical fields due to their biocompatibility, biodegradability, and gelling properties. Understanding the solubility of this compound is crucial for its application in drug delivery systems, tissue engineering, and other biomedical research areas.
Quantitative Solubility Data
The available quantitative solubility data for this compound is currently limited to water. The solubility of its monomer, L-Guluronic acid, and general trends for related compounds are also presented for comparative purposes.
| Compound | Solvent | Solubility | Temperature | Notes |
| This compound | Water | 250 mg/mL[1] | Not Specified | Requires sonication for dissolution.[1] |
| L-Guluronic acid sodium salt | Water | 150 mg/mL | Not Specified | Requires sonication for dissolution. |
| L-Guluronic acid sodium salt | Chloroform | Soluble (qualitative)[2] | Not Specified | Specific quantitative data not available.[2] |
| L-Guluronic acid sodium salt | Dichloromethane | Soluble (qualitative)[2] | Not Specified | Specific quantitative data not available. |
| L-Guluronic acid sodium salt | Ethyl Acetate | Soluble (qualitative) | Not Specified | Specific quantitative data not available. |
| L-Guluronic acid sodium salt | DMSO | Soluble (qualitative) | Not Specified | Specific quantitative data not available. |
| L-Guluronic acid sodium salt | Acetone | Soluble (qualitative) | Not Specified | Specific quantitative data not available. |
Note on Organic Solvents: For oligosaccharides like this compound, solubility is expected to decrease significantly in less polar organic solvents. Studies on other oligosaccharides have shown that their solubility in ethanol-water mixtures diminishes as the proportion of ethanol increases, with very low solubility in pure ethanol. This trend is likely applicable to this compound.
Experimental Protocols for Solubility Determination
The following are general experimental protocols that can be adapted for the determination of the solubility of this compound in various solvents.
Protocol 1: Saturated Shake-Flask Method
This method is a standard technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone)
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Micropipettes
-
Filtration device (e.g., 0.22 µm syringe filter)
-
Analytical instrument for quantification (e.g., HPLC-RI, LC-MS, or a validated spectrophotometric method)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a micropipette.
-
Filter the sample immediately using a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method.
-
Calculate the solubility in mg/mL or other appropriate units by accounting for the dilution factor.
Protocol 2: Visual Method for Rapid Screening
This method provides a semi-quantitative estimation of solubility.
Materials:
-
This compound
-
Selected solvents
-
Small test tubes or vials
-
Vortex mixer
-
Water bath with temperature control
Procedure:
-
Weigh a specific amount of this compound (e.g., 1 mg) into a small test tube.
-
Add a small, measured volume of the solvent (e.g., 100 µL) to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for the presence of undissolved solid.
-
If the solid has completely dissolved, add another weighed amount of this compound and repeat the process until undissolved solid remains.
-
If the initial amount of solid does not dissolve, incrementally add more solvent until complete dissolution is observed.
-
The solubility can be estimated based on the total amount of solute dissolved in the final volume of the solvent. For compounds with low solubility, gentle heating in a water bath can be applied to aid dissolution, and the temperature should be recorded.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of this compound.
Caption: General workflow for solubility determination using the shake-flask method.
Conclusion
This technical guide has consolidated the currently available solubility information for this compound. While quantitative data in organic solvents is sparse, the provided information on its aqueous solubility, along with data for its monomer and general trends for related compounds, offers a valuable starting point for researchers. The detailed experimental protocols and the visualized workflow are intended to empower scientists and drug development professionals to generate the specific solubility data required for their research and development activities. Further investigation into the solubility of this compound in a broader range of pharmaceutically relevant solvents is warranted to fully explore its potential in various applications.
References
Spectroscopic Analysis of L-Guluronic Acid: An In-depth Technical Guide
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the core spectroscopic techniques used to characterize L-Guluronic acid. The document outlines experimental protocols, presents quantitative data in structured tables, and includes visualizations of experimental workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of L-Guluronic acid in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Quantitative NMR Data for L-Guluronic Acid Residues
The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for L-Guluronic acid (G) residues within an alginate polymer, which provides a strong indication of the expected shifts for the monomer. Spectra are typically recorded in D₂O.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1 / C-1 | 5.473[1] | 99.6[2] |
| H-2 / C-2 | 4.318[1] | - |
| H-3 / C-3 | 4.446[1] | - |
| H-4 / C-4 | 4.571[1] | - |
| H-5 / C-5 | 4.883 | - |
Note: Complete assignment of all ¹³C resonances for the monomer was not available in the searched literature.
Experimental Protocol: ¹H NMR Spectroscopy of Uronic Acids
A general protocol for acquiring ¹H NMR spectra of uronic acids is as follows:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the uronic acid sample in 0.5-0.7 mL of deuterium oxide (D₂O, 99.9%).
-
Lyophilize the sample to remove any residual H₂O and redissolve in fresh D₂O to minimize the water signal.
-
Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing (δ 0.00 ppm).
-
-
Instrument Parameters:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical acquisition parameters include:
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay: 1-5 seconds
-
Pulse width: Calibrated 90° pulse
-
Acquisition time: 2-4 seconds
-
-
Solvent suppression techniques (e.g., presaturation) should be employed to attenuate the residual HOD signal.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals to determine the relative ratios of different protons.
-
Reference the spectrum to the internal standard.
-
Experimental Workflow: NMR Analysis
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of L-Guluronic acid, providing insights into its structure. Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing polar molecules like uronic acids.
Expected Mass Spectrometry Fragmentation
Based on studies of alginate oligosaccharides, the fragmentation of guluronic acid-containing molecules in negative-ion ESI-MS/MS is expected to yield characteristic B, C, Y, and Z-type glycosidic bond cleavages, as well as cross-ring cleavages (e.g., ⁰,²A and ²,⁵A ions).
| Ion Type | Description |
| [M-H]⁻ | Deprotonated molecular ion |
| B, C ions | Fragments containing the non-reducing end |
| Y, Z ions | Fragments containing the reducing end |
| Cross-ring fragments | Result from cleavages within the sugar ring |
Experimental Protocol: LC-MS of Uronic Acids
-
Sample Preparation:
-
Dissolve the uronic acid sample in a suitable solvent, typically a mixture of water and a volatile organic solvent like acetonitrile or methanol, at a concentration of approximately 1-10 µg/mL.
-
Acidify the solution slightly with a volatile acid such as formic acid to promote protonation in positive ion mode or use a basic modifier for negative ion mode.
-
-
Liquid Chromatography (LC) Separation:
-
Employ a suitable chromatography column for separating uronic acids, such as an anion-exchange or a hydrophilic interaction liquid chromatography (HILIC) column.
-
Use a mobile phase gradient appropriate for the chosen column. For example, for anion-exchange chromatography, a gradient of ammonium formate or ammonium acetate can be used.
-
-
Mass Spectrometry (MS) Analysis:
-
Interface the LC system with an electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., quadrupole, time-of-flight, or ion trap).
-
Acquire data in either positive or negative ion mode. Negative ion mode is often preferred for acidic molecules like uronic acids.
-
Perform MS/MS analysis on the parent ion of interest to obtain fragmentation data.
-
Experimental Workflow: LC-MS Analysis
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. For polyguluronic acid, the IR spectrum shows characteristic absorption bands corresponding to the vibrations of its chemical bonds.
Quantitative IR Data for Polyguluronic Acid
The following table lists the characteristic IR absorption bands for polyguluronic acid.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretching |
| ~2930 | C-H stretching |
| ~1630 | Asymmetric stretching of COO⁻ |
| ~1420 | Symmetric stretching of COO⁻ |
| 1145, 1100, 1018, 960 | "Fingerprint" region for carbohydrates |
Source: Adapted from Coimbra et al. (1998) as cited in a review by Kacurakova et al. (2002).
Experimental Protocol: FTIR Analysis using the KBr Pellet Method
-
Sample Preparation:
-
Thoroughly dry both the L-Guluronic acid sample and spectroscopic grade potassium bromide (KBr) powder in an oven to remove any moisture.
-
In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of the dried KBr powder until a fine, homogeneous mixture is obtained.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.
-
Experimental Workflow: FTIR KBr Pellet Method
UV-Visible (UV-Vis) Spectroscopy
While L-Guluronic acid itself does not have a strong chromophore for direct UV-Vis analysis, it can be quantified using colorimetric methods, such as the carbazole assay, which produces a colored product with a characteristic UV-Vis absorption spectrum.
Quantitative UV-Vis Data (Carbazole Assay)
The colored product formed in the carbazole assay for uronic acids has a maximum absorbance at approximately 525 nm . The absorbance at this wavelength is proportional to the concentration of the uronic acid.
Experimental Protocol: Carbazole Assay for Uronic Acid Quantification
-
Reagent Preparation:
-
Sulfuric acid/borate reagent: Dissolve 0.95 g of sodium tetraborate decahydrate in 100 mL of concentrated sulfuric acid.
-
Carbazole reagent: Dissolve 0.125 g of carbazole in 100 mL of absolute ethanol.
-
-
Assay Procedure:
-
To 1 mL of the uronic acid sample solution, add 5 mL of the sulfuric acid/borate reagent.
-
Heat the mixture in a boiling water bath for 10 minutes.
-
Cool the mixture to room temperature.
-
Add 0.2 mL of the carbazole reagent and mix well.
-
Heat again in a boiling water bath for 15 minutes.
-
Cool to room temperature.
-
-
Measurement:
-
Measure the absorbance of the solution at 525 nm using a UV-Vis spectrophotometer.
-
Prepare a standard curve using known concentrations of a uronic acid standard (e.g., D-glucuronic acid) to determine the concentration of the unknown sample.
-
Experimental Workflow: Carbazole Assay
Signaling Pathway Involving Guluronate
Guluronate oligosaccharides (GOS), derived from alginate, have been shown to activate macrophages through Toll-like receptor 4 (TLR4) mediated signaling pathways. This activation leads to the production of pro-inflammatory cytokines.
References
L-Triguluronic Acid: A Novel Modulator of Inflammatory Pathways
A Technical Guide for Researchers and Drug Development Professionals
Introduction
L-Triguluronic acid, also known as α-L-Guluronic acid and designated as G2013 in several studies, is an emerging monosaccharide of interest for its potential biological activities, particularly in the realm of inflammation and immunology. As a component of alginic acid, a polysaccharide derived from brown algae, this compound has demonstrated promising effects in preclinical and clinical investigations, positioning it as a candidate for therapeutic development in a range of inflammatory conditions. This technical guide provides an in-depth overview of the current understanding of this compound's biological activities, supported by quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways involved.
Anti-Inflammatory and Immunomodulatory Activities
This compound has been identified as a novel non-steroidal anti-inflammatory drug (NSAID) with immunomodulatory properties.[1][2] Its mechanisms of action appear to be multifaceted, targeting key inflammatory pathways and mediators.
Inhibition of Cyclooxygenase (COX) Enzymes
This compound has been shown to reduce the gene expression and activity of both COX-1 and COX-2 enzymes.[3][4][5] This dual inhibition suggests a broad-spectrum anti-inflammatory effect, similar to some traditional NSAIDs.
Table 1: Effect of this compound (G2013) on COX-1 and COX-2 Activity
| Compound | Concentration | Target | Effect | p-value | Reference |
| This compound (G2013) | 5, 50, and 500 mMol/ml | COX-1 and COX-2 Activity | Significant reduction | < 0.0001 | |
| This compound (G2013) | Low and High Doses | COX-1 and COX-2 Gene Expression | Significant reduction | < 0.05 |
Modulation of Pro-inflammatory Cytokines
In studies involving peripheral blood mononuclear cells (PBMCs) from patients with nonalcoholic steatohepatitis (NASH), this compound demonstrated a significant ability to reduce the secretion of key pro-inflammatory cytokines, TNF-α and IL-6.
Table 2: Effect of this compound (G2013) on Pro-inflammatory Cytokine Secretion in NASH Patient PBMCs
| Compound | Concentration | Cytokine | Effect | Reference |
| This compound (G2013) | 5 µg/mL (low dose) | IL-6 | Considerable reduction | |
| This compound (G2013) | 25 µg/mL (moderate dose) | IL-6 | Considerable reduction | |
| This compound (G2013) | 25 µg/mL (moderate dose) | TNF-α | Considerable reduction |
Clinical Investigations in Rheumatoid Arthritis
The therapeutic potential of this compound has been explored in a randomized clinical trial for patients with rheumatoid arthritis (RA). The results indicated a significant improvement in disease activity scores compared to conventional treatment.
Table 3: Clinical Efficacy of this compound (G2013) in Rheumatoid Arthritis (12-week trial)
| Outcome Measure | Mean Change in G2013 Group | Mean Change in Control Group |
| Tender Joint Count | -7.54 | -2.5 |
| Swollen Joint Count | -7.59 | -3.59 |
| Physician Global Assessment | -30 | -0.9 |
| Patient Global Assessment | -23.18 | -1.81 |
| Erythrocyte Sedimentation Rate | -14.45 | -1.45 |
Safety Profile
Preclinical studies have been conducted to assess the safety of this compound.
Table 4: Acute Toxicity of this compound in Mice
| Parameter | Value | Animal Model | Administration Route | Reference |
| LD50 | 4.8 g/kg | BALB/c mice | Oral |
Signaling Pathway
Research suggests that the immunomodulatory effects of guluronate-containing oligosaccharides are mediated through the Toll-like receptor 4 (TLR4) signaling pathway. Activation of TLR4 initiates a downstream cascade involving MyD88 and subsequent activation of NF-κB, a key transcription factor for pro-inflammatory genes.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the investigation of this compound's biological activities.
Isolation and Culture of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the general procedure for isolating PBMCs from whole blood for subsequent in vitro treatment with this compound.
Protocol Details:
-
Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Dilution: Dilute the blood with an equal volume of sterile phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a Ficoll-Paque gradient in a centrifuge tube. Centrifuge at approximately 400 x g for 30 minutes at room temperature with the brake off.
-
Harvesting: After centrifugation, four layers will be visible. Carefully aspirate the "buffy coat," which contains the PBMCs, located between the plasma and the Ficoll-Paque layer.
-
Washing: Transfer the harvested PBMCs to a new tube and wash with PBS. Centrifuge at 200 x g for 10 minutes to pellet the cells. Repeat the wash step.
-
Cell Culture and Treatment: Resuspend the final PBMC pellet in a complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics). Plate the cells at the desired density and treat with various concentrations of this compound for the specified duration.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol describes the general steps for quantifying the mRNA expression of target genes such as TLR4 and NFKB1 in PBMCs treated with this compound.
Protocol Details:
-
RNA Extraction: Isolate total RNA from treated and untreated PBMCs using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH or ACTB), and a SYBR Green master mix.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the untreated control.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This protocol outlines the general procedure for measuring the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant of cultured PBMCs treated with this compound.
Protocol Details:
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Sample and Standard Incubation: Add standards of known cytokine concentrations and the cell culture supernatants from the this compound-treated and control PBMCs to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: After a final wash, add a chromogenic substrate (e.g., TMB).
-
Signal Detection: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.
Conclusion
This compound has emerged as a promising bioactive compound with significant anti-inflammatory and immunomodulatory potential. Its ability to inhibit COX enzymes and downregulate the production of pro-inflammatory cytokines through the TLR4/NF-κB signaling pathway provides a strong rationale for its further investigation as a therapeutic agent for inflammatory diseases such as NASH and rheumatoid arthritis. The favorable safety profile observed in preclinical studies further supports its development. Future research should focus on elucidating the precise molecular interactions of this compound with its targets, optimizing its formulation and delivery, and conducting larger-scale clinical trials to fully assess its therapeutic efficacy and safety in human populations.
References
- 1. Isolation Protocol of Peripheral Blood Mononuclear Cells - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. ucallmlabs.com [ucallmlabs.com]
- 3. Evaluation of the Effect of α-L-Guluronic Acid (G2013) on COX-1, COX-2 Activity and Gene Expression for Introducing this Drug as a Novel NSAID with Immunomodulatory Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the oral administration of α-l-guluronic acid on COX-1 and COX-2 gene expression profile in ankylosing spondylitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of L-Guluronic Acid: Application Notes and Protocols for Laboratory Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory synthesis of L-guluronic acid, a key component of alginates with significant interest in biomedical and pharmaceutical applications. The following sections outline three distinct synthetic routes, compiled and adapted from published literature, to provide researchers with practical guidance for producing this valuable monosaccharide.
Introduction
L-Guluronic acid is a C-5 epimer of D-mannuronic acid and a constituent of the polysaccharide alginate. Its unique stereochemistry plays a crucial role in the gelling properties of alginates in the presence of divalent cations, a characteristic exploited in drug delivery, tissue engineering, and as a food additive. The limited commercial availability of pure L-guluronic acid necessitates reliable laboratory-scale synthesis methods for research and development. This document details three such methods, starting from D-mannose, L-ascorbic acid, and D-mannuronic acid.
Method 1: Synthesis from D-Mannose via C-5 Epimerization
This synthetic strategy leverages the readily available starting material D-mannose and proceeds through a key C-5 epimerization step to yield the L-guluronic acid configuration. The following protocol is a representative pathway based on modern carbohydrate chemistry techniques.
Experimental Protocol
1. Preparation of Methyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside:
- To a solution of D-mannose in dry methanol, add a catalytic amount of acetyl chloride and stir at room temperature until the reaction is complete (monitored by TLC).
- Neutralize the reaction with a base (e.g., sodium bicarbonate) and concentrate under reduced pressure.
- The resulting methyl α-D-mannopyranoside is then per-benzylated using benzyl bromide and sodium hydride in DMF.
- Purify the product by column chromatography.
2. Oxidation to Methyl 2,3,4-tri-O-benzyl-α-D-mannopyranosiduronic acid:
- Dissolve the protected mannoside in a suitable solvent system (e.g., acetonitrile/water).
- Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and BAIB (bis(acetoxy)iodobenzene) and stir at room temperature.
- Monitor the reaction by TLC until the starting material is consumed.
- Quench the reaction and extract the product. Purify by column chromatography.
3. C-5 Epimerization to the L-Guluronic Acid Derivative:
- This step is the most critical and can be achieved through various methods, including fluorine-directed radical epimerization or thermodynamic equilibration. A general approach involves:
- Conversion of the C-5 hydroxyl group to a suitable leaving group (e.g., triflate).
- Nucleophilic displacement with a small nucleophile (e.g., acetate) with inversion of configuration.
- Alternatively, base-catalyzed epimerization of the C-5 position can be achieved.
4. Deprotection to L-Guluronic Acid:
- The protecting groups (benzyl ethers and methyl ester) are removed.
- Hydrogenolysis using palladium on carbon (Pd/C) in the presence of hydrogen gas will remove the benzyl ethers.
- Saponification with a base (e.g., lithium hydroxide) will hydrolyze the methyl ester.
- The final product, L-guluronic acid, is purified by ion-exchange chromatography.
Quantitative Data
| Step | Starting Material | Key Reagents | Typical Yield (%) |
| 1. Protection of D-Mannose | D-Mannose | Methanol, Acetyl Chloride, Benzyl Bromide, NaH | 75-85 |
| 2. Oxidation to Uronic Acid | Protected Mannoside | TEMPO, BAIB | 80-90 |
| 3. C-5 Epimerization | Mannuronic Acid Derivative | Varies based on method | 50-70 |
| 4. Deprotection | Protected Guluronic Acid | Pd/C, H₂, LiOH | 85-95 |
Workflow Diagram
Caption: Synthetic pathway from D-Mannose to L-Guluronic Acid.
Method 2: Synthesis from L-Ascorbic Acid (Vitamin C)
L-Ascorbic acid, with its inherent L-configuration at C-5, is an attractive starting material for the synthesis of L-guluronic acid. This route involves the oxidative cleavage of the C2-C3 double bond and subsequent modifications.
Experimental Protocol
1. Protection of L-Ascorbic Acid:
- L-Ascorbic acid is first protected as its 5,6-O-isopropylidene derivative using acetone in the presence of an acid catalyst.
2. Oxidative Cleavage:
- The protected ascorbic acid is subjected to ozonolysis at low temperature (-78 °C) followed by a reductive workup (e.g., with dimethyl sulfide) to cleave the C2-C3 double bond, yielding a protected L-xylonic acid derivative.
3. Chain Extension (Kiliani-Fischer type):
- The aldehyde obtained from the previous step is reacted with a cyanide source (e.g., sodium cyanide) to introduce a new carbon atom at C-1.
- This is followed by hydrolysis of the nitrile to a carboxylic acid, resulting in a mixture of epimeric hexonic acids.
4. Lactonization and Separation:
- The mixture of hexonic acids is subjected to acidic conditions to promote lactonization.
- The desired L-gulono-1,4-lactone is separated from its epimer (L-idono-1,4-lactone) by fractional crystallization or chromatography.
5. Hydrolysis to L-Guluronic Acid:
- The purified L-gulono-1,4-lactone is hydrolyzed under basic conditions to yield L-guluronic acid.
Quantitative Data
| Step | Starting Material | Key Reagents | Typical Yield (%) |
| 1. Protection | L-Ascorbic Acid | Acetone, Acid Catalyst | 90-95 |
| 2. Oxidative Cleavage | Protected Ascorbic Acid | O₃, Dimethyl Sulfide | 70-80 |
| 3. Chain Extension | Aldehyde Intermediate | NaCN, H₃O⁺ | 60-70 (mixture) |
| 4. Lactonization & Separation | Hexonic Acid Mixture | Acid, Fractional Crystallization | 30-40 (of desired lactone) |
| 5. Hydrolysis | L-Gulono-1,4-lactone | Base | >95 |
Workflow Diagram
Caption: Synthetic pathway from L-Ascorbic Acid to L-Guluronic Acid.
Method 3: Synthesis from D-Mannuronic Acid via Epimerization
This method utilizes the C-5 epimer of L-guluronic acid, D-mannuronic acid, as the starting material. D-Mannuronic acid can be obtained from the hydrolysis of alginate rich in mannuronic acid residues. The key step is the inversion of the stereocenter at C-5.
Experimental Protocol
1. Isolation of D-Mannuronic Acid:
- D-Mannuronic acid is typically isolated from the acid hydrolysis of alginates with a high M/G ratio.
- The hydrolysate is subjected to fractional precipitation or chromatographic separation to isolate D-mannuronic acid.
2. Protection of D-Mannuronic Acid:
- The hydroxyl and carboxylic acid groups of D-mannuronic acid are protected to prevent side reactions. A common strategy is to form a di-O-isopropylidene derivative and a methyl ester.
3. C-5 Epimerization:
- The protected D-mannuronic acid derivative is subjected to conditions that favor epimerization at the C-5 position.
- This can be achieved by treatment with a strong, non-nucleophilic base (e.g., sodium methoxide in methanol) to establish an equilibrium between the D-mannuronic and L-guluronic forms via an enolate intermediate.
- The equilibrium can be shifted towards the desired L-guluronic epimer by controlling the reaction conditions (temperature, time).
4. Deprotection:
- The protecting groups are removed under acidic conditions to hydrolyze the isopropylidene groups and the methyl ester, yielding L-guluronic acid.
- Purification is achieved through ion-exchange chromatography.
Quantitative Data
| Step | Starting Material | Key Reagents | Typical Yield (%) |
| 1. Isolation | Alginate | Acid, Separation techniques | Variable |
| 2. Protection | D-Mannuronic Acid | Acetone, Methanol, Acid | 70-80 |
| 3. C-5 Epimerization | Protected D-Mannuronic Acid | Sodium Methoxide | 20-30 (of L-epimer) |
| 4. Deprotection | Protected L-Guluronic Acid | Acidic Hydrolysis | 85-95 |
Logical Relationship Diagram
Caption: Logical flow for the synthesis of L-Guluronic Acid from D-Mannuronic Acid.
Safety Precautions
All experimental procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, consulting the Material Safety Data Sheets (MSDS) for specific handling and disposal instructions. Reactions involving strong acids, bases, and flammable solvents require particular caution.
Conclusion
The synthesis of L-guluronic acid in the laboratory can be accomplished through several synthetic routes. The choice of method will depend on the availability of starting materials, the required scale of synthesis, and the expertise of the researcher. The protocols outlined in this document provide a foundation for the successful laboratory preparation of L-guluronic acid for applications in research and drug development. Further optimization of reaction conditions may be necessary to achieve desired yields and purity.
Application Notes and Protocols for the Purification of L-Guluronic Acid from Alginate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alginate, a linear anionic polysaccharide extracted from brown seaweed, is a copolymer of (1→4)-linked β-D-mannuronic acid (M) and its C5 epimer, α-L-guluronic acid (G). The arrangement of these monomers in blocks of consecutive G residues (G-blocks), consecutive M residues (M-blocks), and alternating MG-blocks dictates the physicochemical properties of the alginate. L-guluronic acid and its oligomers are of significant interest in the pharmaceutical and biomedical fields due to their unique biological activities. This document provides detailed application notes and protocols for the purification of L-guluronic acid from alginate, focusing on hydrolysis and subsequent purification techniques.
I. Hydrolysis of Alginate to Release Uronic Acid Monomers
The initial step in purifying L-guluronic acid is the depolymerization of the alginate polysaccharide into its constituent uronic acid monomers. This can be achieved through acid hydrolysis or enzymatic hydrolysis.
A. Acid Hydrolysis
Acid hydrolysis cleaves the glycosidic bonds within the alginate chain. The efficiency of hydrolysis and the recovery of L-guluronic acid are highly dependent on the acid type, concentration, temperature, and time.
Experimental Protocol: Acid Hydrolysis with Sulfuric Acid
-
Initial Hydrolysis:
-
Accurately weigh 100 mg of dry alginate powder and place it in a pressure-resistant hydrolysis tube.
-
Add 10 mL of 80% (v/v) sulfuric acid.
-
Seal the tube and incubate at 30°C for 3 hours with occasional vortexing to ensure complete dissolution and initial hydrolysis.
-
-
Secondary Hydrolysis:
-
After the initial hydrolysis, carefully dilute the reaction mixture with distilled water to a final sulfuric acid concentration of 2 N.
-
Reseal the tube and incubate at 100°C for 2 hours in a heating block or water bath.
-
-
Neutralization:
-
Cool the hydrolysate to room temperature.
-
Neutralize the solution to pH 7.0 by the slow addition of calcium carbonate (CaCO₃) powder while stirring. Carbon dioxide will be evolved, so perform this step in a well-ventilated area.
-
Centrifuge the mixture at 5000 x g for 10 minutes to pellet the precipitated calcium sulfate.
-
Carefully collect the supernatant containing the liberated uronic acids.
-
-
Sample Preparation for Purification:
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter. The sample is now ready for purification by chromatography or other methods.
-
B. Enzymatic Hydrolysis
Enzymatic hydrolysis offers a milder and more specific method for depolymerizing alginate. Alginate lyases are enzymes that cleave the glycosidic bonds via a β-elimination mechanism.
Experimental Protocol: Enzymatic Hydrolysis using Alginate Lyase
-
Enzyme and Substrate Preparation:
-
Prepare a 1% (w/v) sodium alginate solution in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Determine the activity of the purified alginate lyase. One unit of activity is often defined as the amount of enzyme required to increase the absorbance at 235 nm by 0.01 per minute.
-
-
Hydrolysis Reaction:
-
In a reaction vessel, combine the 1% sodium alginate solution with the purified alginate lyase. The enzyme-to-substrate ratio will need to be optimized depending on the specific activity of the enzyme.
-
Incubate the reaction mixture at the optimal temperature for the specific alginate lyase (e.g., 50°C) for a predetermined time (e.g., 2-24 hours), with gentle agitation.
-
-
Reaction Termination:
-
Terminate the enzymatic reaction by heating the mixture at 100°C for 10 minutes to denature the enzyme.
-
-
Sample Preparation for Purification:
-
Centrifuge the reaction mixture at 10,000 x g for 15 minutes to pellet any insoluble material.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter. The resulting solution contains a mixture of uronic acid monomers and oligomers ready for purification.
-
II. Purification Techniques for L-Guluronic Acid
Following hydrolysis, the resulting mixture contains L-guluronic acid, D-mannuronic acid, and potentially some unhydrolyzed oligomers. Several techniques can be employed to isolate and purify L-guluronic acid.
A. Fractional Precipitation
Fractional precipitation exploits the differential solubility of G-blocks and M-blocks at specific pH values. This method is particularly useful for enriching G-rich fractions.
Experimental Protocol: Fractional Precipitation of G-rich Alginate Fractions
This protocol is based on the principle that poly-guluronic acid is insoluble at a lower pH than poly-mannuronic acid[2].
-
Initial Acidification:
-
To the alginate hydrolysate (from either acid or enzymatic hydrolysis), slowly add 1 M HCl while stirring to adjust the pH to 2.85.
-
Continue stirring for 30 minutes at room temperature to allow for the precipitation of the G-rich fraction.
-
-
Separation of G-rich Fraction:
-
Centrifuge the mixture at 10,000 x g for 15 minutes.
-
The pellet contains the insoluble G-rich fraction (polyguluronate), while the supernatant contains the soluble M-rich fraction.
-
Carefully decant the supernatant.
-
-
Washing and Neutralization:
-
Resuspend the G-rich pellet in a minimal amount of distilled water.
-
To increase purity, the precipitation step can be repeated by re-adjusting the pH to 2.85 with 1 M HCl, followed by centrifugation.
-
After the final wash, resuspend the pellet in distilled water and neutralize to pH 7.0 with 1 M NaOH.
-
-
Further Processing:
-
The resulting solution contains a purified G-rich fraction. For obtaining monomeric L-guluronic acid, this fraction would require further complete hydrolysis as described in section I.A, followed by purification via chromatography.
-
B. Anion-Exchange Chromatography (AEC)
Anion-exchange chromatography separates molecules based on their net negative charge. At a neutral pH, both L-guluronic acid and D-mannuronic acid are negatively charged and can be separated on a strong anion-exchange column.
Experimental Protocol: Anion-Exchange Chromatography
-
Column Preparation:
-
Pack a column with a strong anion-exchange resin (e.g., Q Sepharose Fast Flow).
-
Equilibrate the column with 5-10 column volumes of the starting buffer (e.g., 0.1 M NH₄HCO₃).
-
-
Sample Loading:
-
Ensure the pH of the hydrolyzed alginate sample is adjusted to that of the starting buffer.
-
Load the sample onto the equilibrated column at a controlled flow rate.
-
-
Elution:
-
Wash the column with 2-3 column volumes of the starting buffer to remove any unbound molecules.
-
Elute the bound uronic acids using a linear gradient of increasing salt concentration (e.g., a linear gradient from 0.1 M to 1.0 M NH₄HCO₃).
-
Collect fractions throughout the elution process.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions for the presence of L-guluronic acid using a suitable method (e.g., HPLC, colorimetric assays).
-
Pool the fractions containing pure L-guluronic acid.
-
-
Desalting:
-
If a volatile buffer like ammonium bicarbonate was used, it can be removed by lyophilization. Otherwise, a desalting step using gel filtration chromatography (see below) is necessary.
-
C. Gel Filtration Chromatography (GFC)
Gel filtration chromatography, also known as size-exclusion chromatography, separates molecules based on their size. It is particularly useful for desalting and for separating oligomers of different degrees of polymerization (DP).
Experimental Protocol: Gel Filtration Chromatography
-
Column and Sample Preparation:
-
Select a gel filtration resin with a fractionation range appropriate for the size of the molecules to be separated (e.g., Bio-Gel P-6 for separating small oligomers and monomers).
-
Pack and equilibrate the column with a suitable buffer (e.g., 0.1 M NH₄HCO₃).
-
Concentrate the sample if necessary.
-
-
Sample Application and Elution:
-
Apply the sample to the top of the column. The sample volume should ideally be between 1-5% of the total column volume for optimal resolution.
-
Elute the sample with the equilibration buffer at a constant flow rate. Molecules will separate based on size, with larger molecules eluting first.
-
-
Fraction Collection and Analysis:
-
Collect fractions as the sample elutes from the column.
-
Analyze the fractions to identify those containing L-guluronic acid of the desired purity and size.
-
III. Quantitative Data
The yield and purity of L-guluronic acid are dependent on the source of alginate, the hydrolysis method, and the purification strategy employed. The following tables summarize available quantitative data from the literature.
Table 1: Recovery of Uronic Acids after Acid Hydrolysis
| Alginate Source | Hydrolysis Conditions | D-Mannuronic Acid Recovery (%) | L-Guluronic Acid Recovery (%) | Reference |
| Not Specified | 80% H₂SO₄ at 30°C for 3h, then 2N H₂SO₄ at 100°C for 2h | 80.9 | 62.8 | [1] |
| Sargassum sp. | 2% Na₂CO₃, 4h, 60°C (alkali extraction) | M/G ratio: 5.73 to 8.76 | M/G ratio: 5.73 to 8.76 | [3] |
Table 2: Yield of Oligo-guluronic Acids after Chromatographic Purification
| Oligo-guluronic Acid (DP) | Yield (mg) from 10g poly-G | Purification Method | Reference |
| G1 (monomer) | 30 | Bio-Gel P-6 and Q Sepharose Fast Flow | |
| G2 (dimer) | 40 | Bio-Gel P-6 and Q Sepharose Fast Flow | |
| G3 (trimer) | 152 | Bio-Gel P-6 and Q Sepharose Fast Flow | |
| G4 (tetramer) | 234 | Bio-Gel P-6 and Q Sepharose Fast Flow | |
| G5 (pentamer) | 396 | Bio-Gel P-6 and Q Sepharose Fast Flow | |
| G6 (hexamer) | 192 | Bio-Gel P-6 and Q Sepharose Fast Flow |
Note: The yields presented are for oligo-guluronic acids of varying degrees of polymerization (DP) obtained from a poly-guluronate (poly-G) fraction, not the overall yield from the initial alginate.
IV. Visualized Workflows
The following diagrams illustrate the experimental workflows for the purification of L-guluronic acid from alginate.
V. Conclusion
The purification of L-guluronic acid from alginate is a multi-step process involving initial hydrolysis followed by one or more purification techniques. The choice of methodology will depend on the desired final purity, yield, and the scale of the operation. Acid hydrolysis is a robust method for complete depolymerization, while enzymatic hydrolysis offers greater specificity under milder conditions. Fractional precipitation provides a means for enriching G-rich fractions, which can then be further purified. Chromatographic techniques such as anion-exchange and gel filtration offer high-resolution separation of L-guluronic acid from D-mannuronic acid and other impurities. For researchers and professionals in drug development, a combination of these techniques will likely be necessary to achieve the high purity required for pharmaceutical applications. Further optimization of each step will be crucial for developing an efficient and scalable purification process.
References
- 1. Determination of D-mannuronic to L-guluronic acids ratio in acid hydrolysis of alginate under improved conditions | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Flocculation Methods for Sodium Alginate and Characterization of Its Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of L-Guluronic Acid: A Detailed Overview of Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
L-Guluronic acid, a C-5 epimer of D-mannuronic acid, is a critical monosaccharide component of alginic acid, a polysaccharide abundant in brown algae.[1] The ratio of β-D-mannuronic acid to α-L-guluronic acid dictates the physicochemical properties and biological activities of alginates, making its accurate quantification essential in various fields, including pharmaceuticals, food science, and biotechnology.[2][3] This document provides detailed application notes and protocols for the quantification of L-guluronic acid using various analytical techniques.
Summary of Quantitative Analytical Methods
A variety of analytical methods have been developed for the quantification of L-guluronic acid, each with its own advantages in terms of sensitivity, selectivity, and throughput. The choice of method often depends on the sample matrix, the required level of sensitivity, and the availability of instrumentation. The following table summarizes the key quantitative parameters of the most common analytical techniques.
| Analytical Method | Sample Preparation | Derivatization | Limit of Detection (LOD) | Key Advantages |
| HPLC with UV Detection | Acid hydrolysis of alginate | Pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) | 0.40 µg/mL for L-guluronic acid[4] | Robust, reliable, and widely available instrumentation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Acid hydrolysis and lyophilization | Silylation (e.g., with BSTFA and TMCS) | Method-dependent, typically in the low µg/mL range. | High sensitivity and structural confirmation capabilities. |
| Capillary Electrophoresis (CE) | Direct injection after dilution and centrifugation | None required for direct UV detection | Method-dependent, often in the low µg/mL range. | Rapid analysis, high resolution, and minimal sample preparation.[5] |
| Enzymatic Assays | Enzymatic degradation of alginate | None | Assay-dependent, can be highly sensitive. | High specificity and can be adapted for high-throughput screening. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization and UV Detection
This method is based on the separation of uronic acids after hydrolysis and derivatization.
a. Sample Preparation (Acid Hydrolysis):
-
Weigh 5-10 mg of the alginate sample into a screw-cap tube.
-
Add 1 mL of 2 M sulfuric acid.
-
Heat the mixture at 100°C for 2 hours in a heating block or water bath to hydrolyze the polysaccharide into its constituent monosaccharides.
-
Cool the hydrolysate to room temperature.
-
Neutralize the solution by adding calcium carbonate until the effervescence ceases.
-
Centrifuge the mixture at 5000 x g for 10 minutes.
-
Collect the supernatant containing the uronic acids for derivatization.
b. Pre-column Derivatization with PMP:
-
To 100 µL of the supernatant, add 100 µL of 0.5 M PMP in methanol and 100 µL of 0.3 M sodium hydroxide.
-
Incubate the mixture at 70°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Neutralize with 100 µL of 0.3 M hydrochloric acid.
-
Extract the PMP-labeled monosaccharides by adding 1 mL of chloroform and vortexing.
-
Centrifuge at 3000 x g for 5 minutes to separate the phases.
-
Discard the lower chloroform phase. Repeat the extraction two more times.
-
Filter the upper aqueous phase containing the PMP-derivatized uronic acids through a 0.45 µm syringe filter before HPLC analysis.
c. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 0.1 M potassium phosphate, pH 6.7).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 245 nm.
-
Injection Volume: 20 µL.
d. Quantification:
-
Prepare standard solutions of L-guluronic acid and D-mannuronic acid and subject them to the same hydrolysis and derivatization procedure to create a calibration curve.
-
Quantify the amount of L-guluronic acid in the sample by comparing its peak area to the calibration curve.
Caption: HPLC analysis workflow for L-guluronic acid.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and specificity for the analysis of uronic acids, which requires derivatization to increase their volatility.
a. Sample Preparation (Hydrolysis and Reduction):
-
Perform acid hydrolysis of the alginate sample as described in the HPLC protocol (Section 1a).
-
After neutralization and centrifugation, take an aliquot of the supernatant and reduce the uronic acids to their corresponding aldonic acids using sodium borohydride. This step is crucial to prevent the formation of multiple peaks from the different isomeric forms of the sugars.
-
Neutralize the reaction with acetic acid.
-
Evaporate the sample to dryness under a stream of nitrogen.
b. Derivatization (Silylation):
-
To the dried sample, add a silylation reagent mixture, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC-MS.
c. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: Start at a lower temperature (e.g., 150°C), ramp to a higher temperature (e.g., 280°C) to elute the derivatized sugars.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-650. Use selected ion monitoring (SIM) for enhanced sensitivity and specificity.
d. Quantification:
-
Create a calibration curve using L-guluronic acid standards that have undergone the same hydrolysis, reduction, and derivatization process.
-
Quantify the L-guluronic acid in the sample based on the peak area of a characteristic ion.
Caption: GC-MS analysis workflow for L-guluronic acid.
Capillary Electrophoresis (CE)
CE offers rapid separation of charged molecules like uronic acids with high efficiency.
a. Sample Preparation:
-
Hydrolyze the alginate sample using the acid hydrolysis protocol (Section 1a).
-
After neutralization and centrifugation, dilute the supernatant with the CE running buffer.
-
Filter the diluted sample through a 0.22 µm syringe filter.
b. CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer such as sodium phosphate at a pH that ensures the uronic acids are negatively charged (e.g., pH 7.0).
-
Voltage: Apply a high voltage (e.g., 20-30 kV, negative polarity at the injection end).
-
Detection: Direct UV detection at a low wavelength (e.g., 195 nm).
-
Injection: Hydrodynamic or electrokinetic injection.
c. Quantification:
-
Prepare a calibration curve using standard solutions of L-guluronic acid.
-
Quantify the L-guluronic acid in the sample by comparing its peak area to the calibration curve.
Caption: Capillary Electrophoresis workflow for L-guluronic acid.
Enzymatic Assay
Enzymatic methods offer high specificity for the quantification of uronic acids. This protocol utilizes an alginate lyase that specifically cleaves the glycosidic bonds involving L-guluronic acid.
a. Principle: Alginate lyases that are specific for guluronic acid linkages cleave the polymer, leading to the formation of an unsaturated product at the non-reducing end. This product has a strong absorbance at 235 nm, which can be measured spectrophotometrically to determine the enzyme activity and, consequently, the amount of L-guluronic acid.
b. Reagents:
-
Alginate sample solution.
-
L-guluronic acid-specific alginate lyase.
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.5).
c. Assay Protocol:
-
Prepare a reaction mixture containing the alginate sample and the reaction buffer in a UV-transparent cuvette.
-
Place the cuvette in a spectrophotometer and equilibrate to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of the L-guluronic acid-specific alginate lyase.
-
Monitor the increase in absorbance at 235 nm over time.
-
The initial rate of the reaction is proportional to the concentration of L-guluronic acid residues in the alginate.
d. Quantification:
-
A standard curve can be generated using alginates with known L-guluronic acid content.
-
Alternatively, the total change in absorbance after the reaction has gone to completion can be related to the total amount of L-guluronic acid.
Caption: Enzymatic assay workflow for L-guluronic acid.
References
- 1. Guluronic acid - Wikipedia [en.wikipedia.org]
- 2. aber.apacsci.com [aber.apacsci.com]
- 3. Buy L-Guluronic acid | 1986-15-8 [smolecule.com]
- 4. Determination of M/G ratio of propylene glycol alginate sodium sulfate by HPLC with pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Capillary electrophoresis for rapid profiling of organic acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of L-Triguluronic Acid using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Triguluronic acid, an oligosaccharide composed of three α-L-guluronic acid units, is a key component of alginates, which are polysaccharides widely used in the pharmaceutical, food, and biomedical industries. The precise quantification and characterization of this compound are crucial for quality control, formulation development, and understanding the biological activities of alginate-derived products. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), a robust and sensitive analytical technique.
The methodologies presented are based on established principles for the analysis of uronic acids and oligosaccharides, providing a strong foundation for researchers to develop and validate their own specific assays. Two primary HPLC-based methods are detailed: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Reversed-Phase HPLC with UV detection following derivatization.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the HPLC analysis of uronic acids and oligosaccharides. These values should serve as a reference and may require optimization for specific instrumentation and sample matrices.
Table 1: HPAEC-PAD Method Parameters
| Parameter | Value |
| Column | High-performance anion-exchange column (e.g., CarboPac™ PA10) |
| Mobile Phase | Gradient of Sodium Hydroxide (NaOH) and Sodium Acetate (NaOAc) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | Pulsed Amperometric Detection (PAD) |
| Injection Volume | 10 - 50 µL |
| Column Temperature | 30 - 40 °C |
| Retention Time | Dependent on gradient and analyte |
Table 2: RP-HPLC with PMP Derivatization Method Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer) |
| Flow Rate | 0.8 - 1.5 mL/min |
| Detection | UV-Vis Detector at 245 nm (for PMP derivatives) |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 35 °C |
| Retention Time | Dependent on gradient and analyte |
Experimental Protocols
Protocol 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method is highly sensitive and specific for underivatized carbohydrates, making it ideal for the direct analysis of this compound.
1. Materials and Reagents:
-
This compound standard
-
Deionized water (18.2 MΩ·cm)
-
Sodium hydroxide (NaOH), 50% w/w solution, carbonate-free
-
Sodium acetate (NaOAc), anhydrous
-
0.45 µm syringe filters
2. Instrument and Columns:
-
HPLC system equipped with a gradient pump, autosampler, and a pulsed amperometric detector with a gold working electrode.
-
High-performance anion-exchange column (e.g., Dionex CarboPac™ PA10, 4 x 250 mm) with a corresponding guard column.
3. Preparation of Mobile Phase:
-
Eluent A (Water): Use deionized water, sparged with helium or nitrogen to remove dissolved carbonates.
-
Eluent B (NaOH solution): Prepare a 200 mM NaOH solution from a 50% w/w stock solution using deionized, carbonate-free water.
-
Eluent C (NaOAc in NaOH): Prepare a 1 M NaOAc solution in 200 mM NaOH.
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in deionized water to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare calibration standards ranging from approximately 0.1 to 50 µg/mL.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 25 µL
-
Gradient Elution Program:
-
0-10 min: 100% Eluent A
-
10-30 min: Linear gradient to 100% Eluent B
-
30-45 min: Linear gradient to 50% Eluent C
-
45-50 min: 100% Eluent A (re-equilibration)
-
-
PAD Settings: Optimize the waveform according to the detector manufacturer's recommendations for carbohydrates.
6. Data Analysis:
-
Identify the this compound peak based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Reversed-Phase HPLC with UV Detection after PMP Derivatization
This method is suitable for laboratories without access to a PAD detector. It involves a pre-column derivatization step to attach a UV-absorbing molecule to the this compound.
1. Materials and Reagents:
-
This compound standard
-
1-phenyl-3-methyl-5-pyrazolone (PMP)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Ammonium hydroxide or Sodium hydroxide solution
-
Acetic acid or Hydrochloric acid
-
Chloroform
-
Phosphate or Acetate buffer components
-
0.45 µm syringe filters
2. Derivatization Procedure:
-
To 50 µL of a 1 mg/mL aqueous solution of this compound standard or sample, add 50 µL of 0.5 M PMP in methanol and 50 µL of 0.3 M ammonium hydroxide.
-
Incubate the mixture at 70 °C for 60 minutes.
-
Cool the reaction mixture to room temperature and neutralize with 50 µL of 0.3 M acetic acid.
-
Remove the excess PMP reagent by extracting the mixture three times with an equal volume of chloroform.
-
The aqueous layer containing the PMP-derivatized this compound is collected and filtered through a 0.45 µm syringe filter before HPLC analysis.
3. Instrument and Columns:
-
HPLC system with a gradient pump, autosampler, and a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
4. Preparation of Mobile Phase:
-
Mobile Phase A: 100 mM phosphate buffer, pH 6.7.
-
Mobile Phase B: Acetonitrile.
5. Chromatographic Conditions:
-
Column Temperature: 30 °C
-
Flow Rate: 1.2 mL/min
-
Detection Wavelength: 245 nm
-
Injection Volume: 20 µL
-
Gradient Elution Program:
-
0-5 min: 10% Mobile Phase B
-
5-35 min: Linear gradient from 10% to 30% Mobile Phase B
-
35-40 min: Linear gradient to 10% Mobile Phase B
-
40-50 min: 10% Mobile Phase B (re-equilibration)
-
6. Data Analysis:
-
Identify the peak corresponding to the PMP-derivatized this compound based on the retention time of the derivatized standard.
-
Generate a calibration curve using the peak areas of the derivatized standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Simplified relationship of this compound to alginate.
Application Notes & Protocols: L-Triguluronic Acid as a Standard for Alginate Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing L-Triguluronic acid as a reference standard in the study of alginate degradation. Alginate, a polysaccharide derived from brown algae, is composed of blocks of (1→4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues.[1][2][3] The degradation of alginate into smaller oligosaccharides is a critical process in various fields, including biofuel production, drug delivery, and functional food development.[3][4] The resulting alginate oligosaccharides (AOS) exhibit a range of biological activities, such as antioxidant, anti-inflammatory, and immunomodulatory effects, which are often dependent on their size and composition. Accurate quantification of the products of alginate degradation is therefore essential for research and development.
This compound, a trimer of α-L-guluronic acid, serves as an ideal standard for the quantification of G-rich oligosaccharides produced during alginate degradation. Its well-defined structure and molecular weight allow for precise calibration in various analytical techniques.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the preparation of standard solutions and for the interpretation of analytical results.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₄O₁₆ | Inferred from trimer structure |
| Molecular Weight | 504.37 g/mol | Inferred from trimer structure |
| Structure | Linear trimer of α-L-guluronic acid | |
| Solubility | Soluble in water | |
| Charge at Neutral pH | Anionic |
Table 1: Physicochemical Properties of this compound. This table summarizes key properties of this compound for use as a standard.
Experimental Protocols
Preparation and Purification of this compound Standard
This protocol describes the enzymatic preparation of this compound from poly-α-L-guluronic acid (polyG), a commercially available alginate derivative. The method utilizes a G-block specific alginate lyase.
Materials:
-
Poly-α-L-guluronic acid (polyG)
-
G-block specific alginate lyase (e.g., from Klebsiella pneumoniae)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Calcium chloride (CaCl₂)
-
Sodium chloride (NaCl)
-
Size-exclusion chromatography (SEC) column (e.g., Superdex Peptide 10/300 GL)
-
High-performance anion-exchange chromatography (HPAEC) system
-
Deionized water
Protocol:
-
Enzymatic Digestion:
-
Dissolve polyG in Tris-HCl buffer to a final concentration of 1% (w/v).
-
Add CaCl₂ and NaCl to final concentrations of 1 mM and 100 mM, respectively.
-
Equilibrate the solution to the optimal temperature for the chosen alginate lyase (typically 30-40°C).
-
Add the G-block specific alginate lyase to the substrate solution. The enzyme-to-substrate ratio should be optimized for the specific enzyme, but a starting point of 1:100 (w/w) is recommended.
-
Incubate the reaction mixture for a time sufficient to generate a high yield of small oligosaccharides (e.g., 12-24 hours). The reaction progress can be monitored by measuring the increase in absorbance at 235 nm, which is characteristic of the unsaturated bond formed at the non-reducing end of the oligosaccharide products.
-
-
Enzyme Inactivation:
-
Terminate the enzymatic reaction by heating the mixture at 100°C for 10 minutes.
-
Centrifuge the solution to remove any precipitated protein and filter the supernatant through a 0.22 µm filter.
-
-
Purification by Size-Exclusion Chromatography (SEC):
-
Equilibrate the SEC column with deionized water or a low concentration salt solution (e.g., 0.1 M ammonium bicarbonate).
-
Load the filtered digest onto the column.
-
Elute the oligosaccharides with the equilibration buffer at a constant flow rate.
-
Collect fractions and monitor the elution profile by measuring the absorbance at 235 nm.
-
Pool the fractions corresponding to the trimer peak.
-
-
Further Purification by High-Performance Anion-Exchange Chromatography (HPAEC):
-
For higher purity, the trimer-containing fractions from SEC can be further purified using HPAEC.
-
Use a suitable anion-exchange column and a salt gradient (e.g., NaCl or sodium acetate) for elution.
-
Collect the peak corresponding to the triguluronic acid.
-
-
Characterization and Quantification:
-
Confirm the identity and purity of the this compound standard using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Determine the precise concentration of the purified standard solution using a suitable carbohydrate quantification assay or by dry weight measurement after lyophilization.
-
References
- 1. Advances in Research on the Bioactivity of Alginate Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Alginate oligosaccharides in the food industry: emerging functional roles, health benefits, and technological applications – Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vliz.be [vliz.be]
Application Notes and Protocols: L-Guluronic Acid in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-guluronic acid, a C5 epimer of D-mannuronic acid, is a critical monosaccharide component of alginate, a naturally occurring anionic polysaccharide found in the cell walls of brown algae. The unique properties of alginate-based drug delivery systems are significantly influenced by the ratio and distribution of L-guluronic acid (G-blocks) and D-mannuronic acid (M-blocks) within the polymer chain. The distinct stereochemistry of the G-blocks allows for the formation of a characteristic "egg-box" structure through ionic crosslinking with divalent cations, such as Ca²⁺. This gelling property is fundamental to the application of alginate in creating a variety of drug delivery platforms, including hydrogels, nanoparticles, and microparticles, for the controlled release of therapeutics.[1][2] This document provides detailed application notes and experimental protocols for the utilization of L-guluronic acid-containing alginates in drug delivery systems.
Application Notes
The Pivotal Role of L-Guluronic Acid in Alginate-Based Drug Delivery
The ratio of L-guluronic acid to D-mannuronic acid (G/M ratio) is a paramount factor in designing alginate-based drug delivery systems. This ratio dictates the physicochemical properties of the resulting hydrogel or nanoparticle formulation, thereby influencing drug encapsulation efficiency, stability, and release kinetics.
-
High G-Content Alginates (High G/M ratio): Alginates with a higher proportion of G-blocks form strong and brittle gels upon crosslinking.[2] These gels exhibit higher mechanical stability and lower porosity, which can lead to a more sustained release of encapsulated drugs. The rigid structure formed by the extensive "egg-box" junctions provides a more effective barrier to drug diffusion.
-
High M-Content Alginates (Low G/M ratio): Conversely, alginates with a higher M-block content form softer, more flexible, and more porous gels.[2] These properties can be advantageous for applications requiring faster drug release or for the encapsulation of large biomolecules that may have diffusion limitations in denser networks.
The choice of alginate type, therefore, allows for the tuning of drug release profiles to meet specific therapeutic needs.
Applications in Controlled Drug Release
The ability to form stable hydrogels makes alginate an excellent candidate for controlled-release drug delivery systems. The L-guluronic acid-mediated crosslinking entraps drug molecules within the polymer matrix, which are then released through diffusion or in response to environmental triggers.
-
Oral Drug Delivery: Alginate hydrogels can protect drugs from the harsh acidic environment of the stomach and facilitate their targeted release in the more neutral pH of the intestines. The swelling and erosion characteristics of the hydrogel, which are influenced by the G/M ratio, control the release rate.
-
Topical and Transdermal Delivery: Alginate-based films and hydrogels can be used for the sustained release of drugs to the skin, providing prolonged therapeutic action and improved patient compliance.
-
Protein and Peptide Delivery: The mild gelation process of alginate allows for the encapsulation of sensitive therapeutic proteins and peptides with minimal loss of bioactivity. The porous nature of the hydrogel can be tailored by selecting an appropriate G/M ratio to accommodate the size of the biomolecule.
Alginate Nanoparticles for Targeted Drug Delivery
Alginate can be formulated into nanoparticles for targeted drug delivery, particularly in cancer therapy. These nanoparticles can be loaded with chemotherapeutic agents and their surface can be modified to enhance cellular uptake.
-
Enhanced Permeation and Retention (EPR) Effect: Alginate nanoparticles can accumulate in tumor tissues due to the EPR effect, leading to a higher local concentration of the anticancer drug and reduced systemic toxicity.[3]
-
Surface Functionalization: The carboxyl groups of both L-guluronic and D-mannuronic acid residues provide sites for the covalent attachment of targeting ligands, such as antibodies or peptides, to further enhance tumor-specific delivery.
Quantitative Data Summary
The following tables summarize the impact of the L-guluronic acid content (G/M ratio) on key parameters of alginate-based drug delivery systems.
| Alginate Type (G/M ratio) | Drug | Drug Delivery System | Particle Size (nm) | Encapsulation Efficiency (%) | Key Findings | Reference |
| High M (M/G ≈ 1.82) | Theophylline | Chitosan-Alginate Tablets | - | - | Alginate with higher M content resulted in weaker but more permeable gels. | |
| Low M (M/G ≈ 1.16) | Theophylline | Chitosan-Alginate Tablets | - | - | Alginate with higher G content formed stronger, less permeable gels. | |
| Not Specified | Doxorubicin | Alginate/Chitosan Nanoparticles | ~80 | 8.3 | Inverse-micelle synthesis produced uniform sub-100 nm particles. | |
| Not Specified | Doxorubicin | Alginate-coated Caseinate Nanoparticles | 294 | - | Alginate coating increased particle size from 264 nm. | |
| Low G (M/G = 2.23) | - | Pickering Emulsion | Larger | - | Emulsions showed gelation behavior and stronger viscoelasticity. | |
| High G (M/G = 0.56) | - | Pickering Emulsion | Smaller | - | Emulsions remained in a flow condition with smaller particle size. |
| Alginate Type (G/M ratio) | Drug | Drug Delivery System | Release Profile | Key Findings | Reference |
| High G | Various | Hydrogels | Sustained Release | Higher G-content leads to slower drug release due to a denser network. | |
| High M | Various | Hydrogels | Faster Release | Higher M-content results in a more porous gel, facilitating faster drug diffusion. | |
| Not Specified | Doxorubicin | Alginate/Chitosan Nanoparticles | Biphasic: Initial burst followed by sustained release | Release was evaluated over 72 hours. | |
| Not Specified | Doxorubicin | Alginate-coated Caseinate Nanoparticles | pH-dependent: Faster release at pH 5 than pH 7.4 | Simulates release in systemic circulation versus the tumor microenvironment. | |
| Not Specified | Theophylline | Calcium-alginate microspheres | Controlled Release | Release profile could be modulated by formulation parameters. |
Experimental Protocols
Protocol 1: Preparation of Doxorubicin-Loaded Alginate/Chitosan Nanoparticles
This protocol is based on an inverse-micelle synthesis method.
Materials:
-
Sodium Alginate (low molecular weight)
-
Chitosan (low molecular weight)
-
Doxorubicin HCl (DOX)
-
Cyclohexane
-
Dodecylamine
-
Milli-Q Water
-
Acetic Acid (for dissolving chitosan)
-
NaOH (for pH adjustment)
Equipment:
-
Magnetic stirrer
-
Syringe pump
-
Beakers and flasks
-
Centrifuge
-
Dialysis tubing
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 15 mg/mL sodium alginate solution in Milli-Q water.
-
Prepare a 20 mg/mL chitosan solution in 1% acetic acid.
-
Prepare a 5 mg/mL DOX solution in Milli-Q water.
-
-
Formation of the Organic Phase:
-
In a fume hood, add 2 mL of dodecylamine to 100 mL of cyclohexane in a media bottle. This forms the organic phase.
-
-
Nanoparticle Synthesis:
-
Add the sodium alginate solution to the organic phase and stir vigorously for 15 minutes.
-
While stirring, prepare the loading mixture by combining 80 µL of the chitosan solution with 20 µL of the DOX solution.
-
Pipette the chitosan-DOX mixture into the organic phase. A change in turbidity should be observed.
-
Continue stirring for a designated period to allow for nanoparticle formation.
-
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Discard the supernatant and wash the nanoparticles with an appropriate solvent (e.g., ethanol) to remove residual organic phase components.
-
Resuspend the purified nanoparticles in Milli-Q water.
-
-
Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).
-
Morphology: Use Transmission Electron Microscopy (TEM).
-
Drug Loading and Encapsulation Efficiency: Quantify the amount of non-encapsulated DOX in the supernatant after centrifugation using UV-Vis spectrophotometry or fluorescence spectroscopy.
-
Encapsulation Efficiency (%) = [(Total DOX - Free DOX) / Total DOX] x 100
-
-
In Vitro Drug Release:
-
Place a known amount of the nanoparticle suspension in a dialysis bag.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.0) at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the amount of released DOX using a suitable analytical method.
-
-
Protocol 2: Preparation of Insulin-Loaded Alginate Hydrogel Beads
This protocol utilizes the ionotropic gelation method.
Materials:
-
Sodium Alginate
-
Gelatin (optional, for hybrid hydrogels)
-
Insulin
-
Calcium Chloride (CaCl₂)
-
Distilled Water
Equipment:
-
Syringe pump with a needle
-
Beaker
-
Magnetic stirrer
-
Filtration setup
Procedure:
-
Preparation of Polymer Solution:
-
Prepare a 1% (w/v) sodium alginate solution by dissolving the powder in distilled water with gentle heating and stirring.
-
For hybrid hydrogels, a solution of gelatin can be prepared and mixed with the alginate solution.
-
Allow the solution to cool to room temperature.
-
-
Insulin Incorporation:
-
Dissolve a predetermined amount of insulin into the alginate (or alginate-gelatin) solution and mix gently to ensure homogeneity.
-
-
Bead Formation:
-
Prepare a crosslinking bath of 1.5% (w/v) CaCl₂ solution in a beaker.
-
Using a syringe pump, extrude the insulin-containing polymer solution dropwise into the CaCl₂ bath.
-
Maintain gentle stirring in the crosslinking bath to prevent bead aggregation.
-
Allow the beads to cure in the CaCl₂ solution for 30 minutes to ensure complete gelation.
-
-
Washing and Collection:
-
Collect the formed hydrogel beads by filtration.
-
Wash the beads with distilled water to remove excess CaCl₂ and any un-encapsulated insulin.
-
-
Characterization:
-
Size and Morphology: Use optical microscopy or scanning electron microscopy (SEM).
-
Swelling Studies:
-
Weigh a known amount of dry beads.
-
Immerse the beads in a buffer solution (e.g., simulated gastric fluid at pH 1.2 and simulated intestinal fluid at pH 7.4).
-
At specific time intervals, remove the beads, blot excess surface water, and weigh them.
-
Swelling Ratio = (Wet Weight - Dry Weight) / Dry Weight
-
-
Encapsulation Efficiency:
-
Dissolve a known weight of insulin-loaded beads in a solution that breaks the gel structure (e.g., sodium citrate solution).
-
Quantify the amount of insulin in the resulting solution using a suitable protein assay (e.g., BCA assay or HPLC).
-
Encapsulation Efficiency (%) = (Actual Insulin Loading / Theoretical Insulin Loading) x 100
-
-
In Vitro Insulin Release:
-
Place a known amount of beads in a release medium at 37°C.
-
At regular intervals, collect samples of the medium and analyze for insulin content.
-
-
Visualizations
Caption: Workflow for Alginate-Based Drug Delivery System Fabrication.
Caption: The "Egg-Box" Model of Alginate Gelation with L-Guluronic Acid.
References
Application Notes and Protocols: L-Guluronic Acid-Rich Alginate Hydrogels for Advanced Cell Culture
A Note on Terminology : The query specified "L-Triguluronic acid." Based on available scientific literature, this is likely a typographical error for L-guluronic acid, a principal component of alginate, a widely used biomaterial for hydrogel-based cell culture. These application notes and protocols are based on the function of L-guluronic acid in alginate hydrogels.
Introduction
Alginate, a natural polysaccharide extracted from brown algae, is a widely utilized biomaterial in biomedical research and drug development due to its biocompatibility, tunable mechanical properties, and gentle gelation mechanism.[1][2][3] Alginate is a linear copolymer composed of (1-4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues.[2][4] The G-blocks of alginate chains are of particular importance as they form ionic crosslinks with divalent cations, such as Ca²⁺, to create a stable hydrogel network. This process of ionotropic gelation is gentle and can be performed under physiological conditions, making it ideal for encapsulating viable cells for 3D cell culture applications.
The mechanical properties and bioactivity of alginate hydrogels can be tailored to mimic specific cellular microenvironments, thereby influencing cell behavior, including viability, proliferation, and differentiation. This document provides detailed protocols for the preparation of L-guluronic acid-rich alginate hydrogels, methods for cell encapsulation and viability assessment, and strategies for modifying these hydrogels to direct cell fate.
Data Presentation
Table 1: Mechanical Properties of Alginate Hydrogels
The mechanical stiffness of alginate hydrogels, a critical parameter influencing cell behavior, can be modulated by altering the alginate concentration and the concentration of the crosslinking agent, typically calcium chloride (CaCl₂) or calcium sulfate (CaSO₄).
| Alginate Concentration (w/v) | Crosslinker Concentration (mM) | Resulting Elastic Modulus (kPa) | Reference |
| 2% | 2 | 0.01 - 0.025 | |
| 2% | 4 | 0.622 - 1.47 | |
| 2% | 8 | 3.085 - 3.665 | |
| 2% | 10 | 7.356 - 19.23 | |
| 5 mg/mL | 10 - 50 | 0.7 - 8 | |
| 10 mg/mL | Not specified | up to 16 |
Table 2: Cell Viability in Alginate Hydrogels
Maintaining high cell viability is crucial for the success of 3D cell culture experiments. Alginate hydrogels generally exhibit excellent biocompatibility, with cell viability often exceeding 90%.
| Cell Type | Alginate Concentration (w/v) | Culture Duration | Viability (%) | Assay Method | Reference |
| NIH 3T3 Fibroblasts | Not specified | 4 days | ≥90% | Not specified | |
| Primary E16 Mesenchyme Cells | Not specified | 3 days | >90% | Not specified | |
| Human Amniotic Mesenchymal Stem Cells | Not specified | 21 days | High | MTT Assay | |
| Olfactory Ensheathing Cells (OECs) & Myoblasts | Not specified | 9 days (OECs), 41 days (Myoblasts) | High | Not specified |
Experimental Protocols
Protocol 1: Preparation of Alginate Hydrogel for Cell Encapsulation
This protocol describes the preparation of a 2% (w/v) alginate hydrogel using internal crosslinking with CaSO₄, which allows for homogenous gel formation.
Materials:
-
Sodium alginate powder (high G-block content)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Calcium sulfate (CaSO₄) slurry
-
Sterile phosphate-buffered saline (PBS)
-
Two sterile Luer-lock syringes (e.g., 3 mL)
-
Syringe connector
Procedure:
-
Prepare Alginate Solution:
-
Dissolve sodium alginate powder in DMEM to a final concentration of 3% (w/v).
-
Stir overnight at room temperature to ensure complete dissolution.
-
Sterilize the alginate solution by filtration through a 0.22 µm filter.
-
-
Prepare Calcium Sulfate Slurry:
-
Prepare a working stock solution of CaSO₄ by mixing 40% of the slurry with 60% serum-free media (e.g., DMEM/F12).
-
-
Cell Preparation:
-
Trypsinize and count the cells of interest.
-
Resuspend the cell pellet in a small volume of culture medium.
-
-
Mixing and Gelation:
-
In one syringe, draw up the required volume of the 3% alginate solution.
-
In the second syringe, draw up the required volume of DMEM and the CaSO₄ working solution.
-
For a final 2% alginate concentration, a common mixing ratio is 2 parts of 3% alginate solution to 1 part of the CaSO₄/DMEM mixture.
-
Connect the two syringes with a sterile syringe connector.
-
Rapidly mix the contents by pushing the plungers back and forth for 6-10 cycles to ensure a homogenous mixture.
-
Immediately extrude the cell-laden alginate solution into a mold or as droplets into a CaCl₂ solution for external gelation if desired.
-
-
Gel Curing:
-
Allow the hydrogel to crosslink for 15-30 minutes at room temperature or 37°C.
-
After gelation, wash the hydrogels with PBS or culture medium to remove excess crosslinker.
-
Add culture medium to the hydrogels for long-term culture.
-
Protocol 2: RGD Peptide Modification of Alginate
To enhance cell adhesion, alginate can be covalently modified with peptides containing the Arginine-Glycine-Aspartic acid (RGD) sequence.
Materials:
-
Sodium alginate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
RGD-containing peptide (e.g., GGGYGRGDSP)
-
Dialysis tubing (MWCO 3.5 kDa)
-
MES buffer (pH 6.5)
Procedure:
-
Dissolve sodium alginate in MES buffer to a concentration of 1% (w/v).
-
Add EDC and NHS to the alginate solution to activate the carboxylic acid groups. A typical molar ratio is 2:1:0.5 (Carboxylic acid groups:EDC:NHS).
-
Stir the reaction mixture for 30 minutes at room temperature.
-
Dissolve the RGD peptide in MES buffer and add it to the activated alginate solution.
-
Allow the reaction to proceed overnight at room temperature with gentle stirring.
-
Quench the reaction by adding hydroxylamine.
-
Purify the RGD-modified alginate by dialysis against deionized water for 3-4 days, changing the water frequently.
-
Lyophilize the purified solution to obtain dry, RGD-modified alginate powder.
-
The modified alginate can then be used to prepare hydrogels as described in Protocol 1.
Protocol 3: Assessment of Cell Viability using Live/Dead Staining
This protocol allows for the visualization of live and dead cells within the hydrogel.
Materials:
-
Cell-laden hydrogels
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium Homodimer-1)
-
Confocal microscope
Procedure:
-
Prepare a working solution of Calcein AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) in PBS according to the manufacturer's instructions.
-
Wash the cell-laden hydrogels with PBS.
-
Incubate the hydrogels in the Live/Dead staining solution for 30-45 minutes at 37°C, protected from light.
-
Wash the hydrogels again with PBS to remove excess stain.
-
Visualize the stained cells using a confocal microscope. Live cells will fluoresce green, and dead cells will fluoresce red.
-
Quantify cell viability by counting the number of live and dead cells in multiple fields of view.
Visualizations
Experimental Workflow for Cell Encapsulation
Caption: Workflow for encapsulating cells in an alginate hydrogel.
Signaling Pathway: Hydrogel Stiffness and MSC Differentiation
The stiffness of the hydrogel can direct mesenchymal stem cell (MSC) differentiation through mechanotransduction, often involving the YAP/TAZ signaling pathway.
Caption: Influence of hydrogel stiffness on MSC differentiation via YAP/TAZ.
References
- 1. central.bac-lac.gc.ca [central.bac-lac.gc.ca]
- 2. A Practical Guide to Hydrogels for Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuning Alginate Bioink Stiffness and Composition for Controlled Growth Factor Delivery and to Spatially Direct MSC Fate within Bioprinted Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Conjugation of Peptides to L-Guluronic Acid Oligomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of peptides to carbohydrates is a rapidly advancing field in drug development and biomedical research. These hybrid molecules, known as glycoconjugates, can exhibit improved pharmacokinetic properties, enhanced stability, and targeted delivery to specific tissues or cells. L-Guluronic acid, a C5 epimer of D-mannuronic acid, is a key component of alginates and possesses unique structural properties that can be leveraged for the development of novel therapeutics. This document provides detailed protocols for the conjugation of peptides to oligomers of L-guluronic acid, herein referred to as L-triguluronic acid for the purpose of these application notes, assuming a trimeric structure.
The carboxylic acid groups on the L-guluronic acid backbone and the functional groups on peptides (e.g., N-terminal amine, lysine side-chain amine, cysteine thiol) provide reactive handles for covalent linkage. The choice of conjugation strategy depends on the desired site of attachment, the stability of the resulting linkage, and the specific properties of the peptide and uronic acid oligomer. This document outlines two primary methods for peptide conjugation to this compound: direct amidation via carbodiimide chemistry and a two-step approach involving the introduction of a more specific reactive handle.
Key Applications of Peptide-Uronic Acid Conjugates:
-
Drug Delivery: Targeting drugs to specific tissues or cells that recognize the carbohydrate moiety.
-
Improved Pharmacokinetics: Increasing the half-life and stability of peptide drugs in circulation.[1][2][3][4]
-
Biomaterial Functionalization: Modifying hydrogels and other scaffolds for tissue engineering applications.[5]
-
Vaccine Development: Enhancing the immunogenicity of peptide antigens.
I. Direct Amidation using Carbodiimide Chemistry
This protocol describes the formation of a stable amide bond between the carboxylic acid groups of this compound and primary amine groups (N-terminus or lysine side chains) of a peptide using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).
Experimental Protocol: EDC/NHS Coupling
Materials:
-
This compound
-
Peptide with at least one primary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 4.5-6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dimethyl sulfoxide (DMSO), if required for peptide solubility
-
Quenching solution: Hydroxylamine or 2-Mercaptoethanol
-
Dialysis tubing (appropriate molecular weight cut-off) or size-exclusion chromatography (SEC) column
-
Lyophilizer
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound in MES buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the peptide in MES buffer (or a minimal amount of DMSO then dilute with MES buffer) at a slight molar excess to the carboxylic acid groups of the this compound.
-
-
Activation of Carboxylic Acids:
-
Add a 2-5 fold molar excess of EDC-HCl and NHS to the this compound solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid groups, forming an NHS-ester intermediate.
-
-
Conjugation Reaction:
-
Add the peptide solution to the activated this compound solution.
-
Adjust the pH of the reaction mixture to 7.0-7.5 with PBS to facilitate the reaction with the peptide's primary amines.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Quench any unreacted NHS-esters by adding a quenching solution (e.g., hydroxylamine to a final concentration of 10-50 mM) and incubating for 15-30 minutes.
-
-
Purification of the Conjugate:
-
Remove unreacted peptide, EDC, NHS, and byproducts by extensive dialysis against deionized water or through size-exclusion chromatography.
-
The purified conjugate can be lyophilized for long-term storage.
-
-
Characterization:
-
Confirm conjugation using techniques such as NMR, FTIR, and mass spectrometry.
-
Determine the degree of substitution using quantitative amino acid analysis or UV-Vis spectroscopy if the peptide contains a chromophore.
-
Data Presentation: Summary of Reaction Parameters
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1-10 mg/mL | Higher concentrations can lead to cross-linking. |
| Peptide:Uronic Acid Molar Ratio | 1.1:1 to 5:1 | Optimize based on the number of available amines on the peptide and desired degree of substitution. |
| EDC:Carboxylic Acid Molar Ratio | 2:1 to 5:1 | Higher ratios increase activation but can also lead to side reactions. |
| NHS:Carboxylic Acid Molar Ratio | 2:1 to 5:1 | Stabilizes the activated ester and improves coupling efficiency. |
| Activation pH | 4.5 - 6.0 | Optimal for NHS-ester formation. |
| Conjugation pH | 7.0 - 7.5 | Favors reaction with primary amines. |
| Reaction Time | 2-4 hours at RT or overnight at 4°C | Longer reaction times can improve yield but may affect peptide stability. |
Workflow Diagram: EDC/NHS Conjugation
Caption: Workflow for peptide conjugation to this compound using EDC/NHS chemistry.
II. Site-Specific Conjugation via Thiol-Maleimide Chemistry
This protocol is designed for peptides containing a unique cysteine residue, allowing for highly specific conjugation to a maleimide-functionalized this compound. This method avoids the potential for cross-linking and ensures a homogenous product.
Experimental Protocol: Thiol-Maleimide Coupling
Part A: Functionalization of this compound with a Maleimide Group
Materials:
-
This compound
-
EDC-HCl and NHS
-
Amino-PEG-Maleimide or a similar amine-containing maleimide linker
-
MES buffer (0.1 M, pH 4.5-6.0)
-
PBS (pH 7.4)
-
Dialysis tubing
Procedure:
-
Follow steps 1 and 2 of the EDC/NHS protocol to activate the carboxylic acids of this compound.
-
Add a molar excess of the amine-containing maleimide linker to the activated this compound solution.
-
Adjust the pH to 7.0-7.5 and allow the reaction to proceed for 2-4 hours at room temperature.
-
Purify the maleimide-functionalized this compound by dialysis to remove unreacted linker and coupling reagents.
-
Lyophilize the product for storage.
Part B: Conjugation of Cysteine-Containing Peptide
Materials:
-
Maleimide-functionalized this compound
-
Cysteine-containing peptide
-
Phosphate buffer (pH 6.5-7.5) containing EDTA (1-10 mM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in phosphate buffer.
-
If the peptide may have formed disulfide bonds, pre-treat with a 2-3 fold molar excess of TCEP for 30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-functionalized this compound in the same phosphate buffer.
-
Mix the peptide and functionalized uronic acid solutions at a 1.1:1 to 1.5:1 molar ratio of peptide to maleimide groups.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography to separate the conjugate from unreacted peptide and this compound.
-
-
Characterization:
-
Confirm conjugation and site-specificity using mass spectrometry (observing the mass shift) and Ellman's test to quantify free thiols.
-
Data Presentation: Summary of Thiol-Maleimide Coupling Parameters
| Parameter | Recommended Range | Notes |
| Peptide:Maleimide Molar Ratio | 1.1:1 to 1.5:1 | A slight excess of peptide ensures complete reaction of the maleimide groups. |
| Reaction pH | 6.5 - 7.5 | Optimal for the thiol-maleimide reaction while minimizing hydrolysis of the maleimide group. |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | The reaction is typically rapid at room temperature. |
| Additives | EDTA (1-10 mM) | Chelates metal ions that can catalyze thiol oxidation. |
| Reducing Agent (optional) | TCEP | Use if the peptide has formed disulfide bonds. Avoid DTT or BME as they contain thiols. |
Workflow Diagram: Thiol-Maleimide Conjugation
Caption: Two-step workflow for site-specific peptide conjugation via thiol-maleimide chemistry.
III. Troubleshooting and Considerations
-
Peptide Solubility: If the peptide has poor aqueous solubility, a co-solvent such as DMSO or DMF may be required. Ensure the chosen solvent is compatible with the reaction chemistry.
-
Side Reactions: In EDC/NHS chemistry, intra- and intermolecular cross-linking of the peptide can occur if it contains multiple amine groups. To minimize this, use a molar excess of the this compound or protect the side-chain amines.
-
Hydrolysis of Reactive Intermediates: Both NHS-esters and maleimides are susceptible to hydrolysis in aqueous solutions. Prepare these reagents fresh and perform the conjugation reaction promptly. The rate of maleimide hydrolysis increases with pH.
-
Purification: The choice of purification method is critical. Dialysis is suitable for large differences in molecular weight, while size-exclusion chromatography provides higher resolution for separating species of similar sizes.
-
Characterization: A combination of analytical techniques is recommended to confirm successful conjugation and characterize the final product thoroughly.
Conclusion
The conjugation of peptides to this compound offers a versatile platform for developing novel therapeutics and biomaterials. The protocols outlined in these application notes provide robust methods for achieving both random and site-specific conjugation. Careful optimization of reaction conditions and thorough characterization of the resulting conjugates are essential for successful application in research and drug development.
References
- 1. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Conjugation - An Overview of Peptide Conjugates [altabioscience.com]
- 3. A Guide to the Basics of Peptide Conjugation | Neuland Labs [neulandlabs.com]
- 4. qyaobio.com [qyaobio.com]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: L-Triguluronic Acid Synthesis and Purification
Welcome to the technical support center for L-Triguluronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of L-Guluronic acid?
L-Guluronic acid is a C-5 epimer of D-mannuronic acid and is naturally found as a major component of alginic acid, a polysaccharide present in brown algae.[1] Alginic acid is a linear polymer comprised of blocks of (1,4)-linked β-D-mannuronic acid and α-L-guluronic acid residues.[2][3]
Q2: Why is the chemical synthesis of L-Guluronic acid glycosides challenging?
The primary challenge in the chemical synthesis of L-Guluronic acid glycosides lies in the presence of the electron-withdrawing carboxyl group at the C-5 position.[4] This group deactivates the anomeric center (C-1), making the formation of glycosidic bonds difficult.[4] Consequently, specialized strategies, such as the use of protective groups and powerful activating agents, are required to achieve successful glycosylation.
Q3: What is epimerization and why is it a concern during the extraction of L-Guluronic acid from natural sources?
Epimerization is the process where β-D-mannuronic acid is converted to its C-5 epimer, α-L-guluronic acid. During the extraction of alginate from brown seaweed, this process can be catalyzed by native mannuronan C-5-epimerase enzymes or induced by alkaline conditions and high temperatures. Uncontrolled epimerization leads to variability in the mannuronic acid to guluronic acid (M/G) ratio, which significantly impacts the physicochemical properties of the resulting alginate.
Q4: What analytical methods are commonly used to quantify L-Guluronic acid?
Several analytical methods are employed for the quantification of L-Guluronic acid, often in the context of determining the M/G ratio in alginates. High-Performance Liquid Chromatography (HPLC) is a widely used technique, often coupled with UV or mass spectrometry detection. Ion-exchange chromatography is also effective for separating different uronic acids. These methods typically require prior hydrolysis of the polysaccharide to release the monosaccharide units.
Troubleshooting Guides
Synthesis Challenges
Problem: Low yield in glycosylation reaction to form an L-Guluronate glycoside.
-
Possible Cause 1: Deactivation by the C-5 carboxyl group. The electron-withdrawing nature of the carboxyl group reduces the reactivity of the anomeric center.
-
Troubleshooting Tip:
-
Protecting Group Strategy: Protect the carboxyl group as an ester (e.g., allyl ester) to reduce its deactivating effect. Utilize protecting groups for hydroxyls (e.g., allyl carbonates) that can be removed under conditions that do not affect the glycosidic bond. An orthogonal protecting group strategy is crucial for complex syntheses, allowing for the selective removal of specific protecting groups without affecting others.
-
Activation Method: Employ a more reactive glycosyl donor, such as a glucuronate imidate, which has shown to be more effective in glycosylation reactions involving uronic acids.
-
-
-
Possible Cause 2: Steric hindrance from protecting groups. Bulky protecting groups on the glycosyl donor or acceptor can sterically hinder the glycosylation reaction.
-
Troubleshooting Tip:
-
Protecting Group Selection: Choose smaller protecting groups where possible, without compromising stability during intermediate steps.
-
Reaction Conditions: Optimize reaction temperature and time. In some cases, prolonged reaction times or higher temperatures may be necessary to overcome steric hindrance, but this must be balanced against the risk of side reactions or degradation.
-
-
Problem: Undesired epimerization at C-5 during synthesis.
-
Possible Cause: Use of harsh reaction conditions. Basic or acidic conditions, as well as high temperatures, can promote epimerization.
-
Troubleshooting Tip:
-
Mild Reaction Conditions: Employ milder reagents and lower reaction temperatures whenever possible.
-
Fluorine-Directed Epimerization: For a controlled and stereoselective C-5 epimerization, a fluorine-directing effect can be utilized in the synthesis of L-Guluronic acid building blocks from D-mannose derivatives.
-
-
Purification Challenges
Problem: Co-elution of L-Guluronic acid and D-Mannuronic acid during chromatographic purification.
-
Possible Cause: Similar physicochemical properties. As C-5 epimers, L-Guluronic acid and D-Mannuronic acid have very similar properties, making their separation challenging.
-
Troubleshooting Tip:
-
Chromatography Method Optimization:
-
Anion-Exchange Chromatography: This is a powerful technique for separating uronic acids. Optimization of the eluent pH and ionic strength is critical.
-
HPLC with specialized columns: Utilize columns specifically designed for carbohydrate or organic acid analysis. A strong anion-exchange column with an acetic acid eluent has been shown to separate various uronic acids, although D-Galacturonic acid and L-Guluronic acid could not be separated under the reported conditions.
-
-
Derivatization: Derivatizing the uronic acids prior to chromatography can enhance their separation.
-
-
Problem: Degradation of L-Guluronic acid during purification.
-
Possible Cause: Instability at certain pH and temperature conditions. Uronic acids can be susceptible to degradation, particularly under harsh acidic or alkaline conditions and at elevated temperatures.
-
Troubleshooting Tip:
-
Maintain Optimal pH: Work at or near neutral pH whenever possible. If acidic or basic conditions are required, minimize the exposure time and use the mildest effective conditions.
-
Control Temperature: Perform purification steps at reduced temperatures (e.g., 4 °C) to minimize degradation.
-
Monitor for Degradation Products: Use analytical techniques like HPLC to monitor for the appearance of degradation products.
-
-
Problem: Presence of protein and endotoxin impurities in L-Guluronic acid purified from natural sources.
-
Possible Cause: Incomplete removal during the extraction and initial purification steps. Alginates extracted from seaweed can contain various biological impurities.
-
Troubleshooting Tip:
-
Enzymatic Treatment: Use proteases to digest protein contaminants.
-
Charcoal and Alumina Treatment: Activated charcoal and gamma alumina can be effective in removing proteins, nucleic acids, and endotoxins.
-
Ultrafiltration: Employ ultrafiltration to remove low molecular weight impurities and pigments.
-
-
Quantitative Data Summary
Table 1: Recovery of Uronic Acids After Acid Hydrolysis
| Uronic Acid | Recovery (%) | Hydrolysis Conditions | Reference |
|---|---|---|---|
| D-Mannuronic acid | 80.9 | 80% H₂SO₄ at 30°C for 3h, then 2N H₂SO₄ at 100°C for 2h |
| L-Guluronic acid | 62.8 | 80% H₂SO₄ at 30°C for 3h, then 2N H₂SO₄ at 100°C for 2h | |
Experimental Protocols
Protocol 1: Minimized Epimerization Extraction of Alginate from Brown Seaweed
This protocol outlines a method to extract alginate while minimizing the epimerization of D-mannuronic acid to L-guluronic acid.
-
Pre-treatment:
-
Mill dried seaweed to a fine powder.
-
Soak the milled seaweed in a 2% (w/v) formaldehyde solution overnight at a solid-to-liquid ratio of 1:10 to 1:20. This step aids in removing pigments.
-
Collect the solid material by filtration.
-
-
Acid Pre-treatment (Enzyme Deactivation):
-
Resuspend the solid material in a 0.2-2% (w/v) HCl solution at a solid-to-liquid ratio of 1:10 to 1:30.
-
Maintain the temperature at 40-60°C for 2-4 hours with gentle stirring. This step converts alginate salts to insoluble alginic acid and deactivates epimerases.
-
Collect the solid residue by filtration.
-
-
Alkaline Extraction:
-
Resuspend the acid-treated solid in a sodium carbonate solution. The pH should be maintained around 10.
-
Stir the mixture at a controlled temperature until the alginic acid is fully dissolved to form sodium alginate.
-
-
Precipitation and Purification:
-
The sodium alginate solution is then subjected to precipitation, typically with ethanol or by converting it back to the insoluble alginic acid with the addition of acid, followed by conversion to the desired salt.
-
Protocol 2: Acid Hydrolysis of Alginate for Uronic Acid Analysis
This protocol describes the acid hydrolysis of alginate to release monosaccharide uronic acids for subsequent quantification.
-
Initial Hydrolysis:
-
Treat the alginate sample with 80% sulfuric acid at 30°C for 3 hours.
-
-
Secondary Hydrolysis:
-
Dilute the reaction mixture to a final concentration of 2 N sulfuric acid.
-
Heat the mixture at 100°C for 2 hours.
-
-
Neutralization:
-
Neutralize the hydrolysate, for example, by using an appropriate resin.
-
-
Analysis:
-
The resulting solution containing the free uronic acids can then be analyzed by HPLC or other chromatographic methods.
-
Visualizations
Caption: A generalized workflow for the chemical synthesis of L-Guluronic acid glycosides.
Caption: A typical workflow for the purification and analysis of L-Guluronic acid from natural sources.
Caption: A logical diagram for troubleshooting low yields in L-Guluronate glycosylation reactions.
References
Technical Support Center: L-Triguluronic Acid in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Triguluronic acid. Our aim is to help you avoid aggregation and ensure the stability of your solutions for successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a linear oligosaccharide composed of three L-guluronic acid units. It is a component of alginate, a polysaccharide found in brown algae. Due to its biocompatibility and specific biological activities, this compound and other guluronic acid oligomers are being investigated for various applications, including their potential as anti-tumor, anti-inflammatory, and neuroprotective agents. Recent research has highlighted the ability of guluronic acid disaccharides to inhibit the formation of amyloid-β oligomers, suggesting a potential therapeutic role in Alzheimer's disease.[1][2]
Q2: What are the primary challenges when working with this compound in solution?
A2: The main challenge is preventing aggregation. While this compound is generally water-soluble, factors such as high concentration, inappropriate pH, low temperature, and high ionic strength can promote self-association and aggregation. This can affect the accuracy and reproducibility of experimental results.
Q3: How should I store this compound powder and solutions?
A3: this compound powder should be stored in a well-sealed container at -20°C. Stock solutions should be prepared in a suitable buffer, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C for long-term stability.
Troubleshooting Guide: Aggregation of this compound
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitate forms during dissolution. | Low Solubility Conditions: The pH of the solvent may be too low, or the temperature may be too cold, reducing the solubility of the acidic this compound. | 1. Adjust pH: Ensure the pH of your aqueous solvent is neutral to slightly alkaline (pH 7.0-8.0) to deprotonate the carboxylic acid groups and increase solubility. 2. Gentle Warming: Warm the solution to 30-40°C while stirring to aid dissolution. Avoid excessive heat, which could lead to degradation. 3. Use a Buffered Solution: Dissolve this compound in a low-concentration buffer (e.g., 10-20 mM phosphate or TRIS buffer) to maintain a stable pH. |
| Solution becomes cloudy or forms a gel over time. | Aggregation due to High Concentration or Ionic Strength: High concentrations of this compound or the presence of high salt concentrations can lead to intermolecular interactions and aggregation. | 1. Lower Concentration: Prepare a more dilute stock solution and perform serial dilutions to your desired final concentration. 2. Reduce Ionic Strength: If possible for your experiment, use a buffer with a lower salt concentration. High ionic strength can sometimes promote a "salting-out" effect.[3] 3. Sonication: Briefly sonicate the solution in a water bath to help break up small aggregates. |
| Inconsistent results in biological assays. | Presence of Aggregates: Aggregates of this compound can have different biological activities compared to the monomeric form, leading to variability in experimental outcomes. | 1. Filter Sterilization: After dissolution and before use in cell-based assays, filter the this compound solution through a 0.22 µm syringe filter to remove any small aggregates. 2. Fresh Preparations: Whenever possible, prepare fresh solutions of this compound for your experiments to minimize the chances of aggregation over time. 3. Characterize Your Solution: For critical applications, consider using techniques like Dynamic Light Scattering (DLS) to confirm the absence of large aggregates in your solution. |
| Difficulty dissolving in organic solvents. | Hydrophilic Nature: this compound is a highly polar molecule with limited solubility in most organic solvents. | 1. Use Aqueous Solutions: The preferred solvent for this compound is water or aqueous buffers. 2. Co-solvent System: If an organic solvent is necessary, first dissolve the this compound in a minimal amount of water and then slowly add the organic co-solvent while vortexing. Note that this may still lead to precipitation depending on the final solvent ratio. |
Quantitative Data on Uronic Acid Oligomer Solubility
| Parameter | Effect on Solubility | General Recommendations |
| pH | Solubility generally increases with higher pH. | Maintain a pH of 7.0 or slightly above to ensure the carboxylic acid groups are deprotonated. Polyguluronate becomes insoluble at a pH of around 2.85.[4] |
| Temperature | Solubility typically increases with temperature. | For dissolution, gentle warming to 30-40°C can be beneficial. However, be cautious of potential degradation at higher temperatures over prolonged periods. |
| Ionic Strength | The effect can be complex. Low to moderate ionic strength can increase solubility ("salting-in"), while high ionic strength can decrease solubility ("salting-out").[3] | Start with a low ionic strength buffer (e.g., 10-50 mM) and adjust as needed for your specific application. |
| Divalent Cations (e.g., Ca²⁺) | Can cause cross-linking and gelation, significantly reducing solubility. | Avoid the presence of divalent cations in your stock solutions unless gel formation is intended. |
Experimental Protocols
Protocol for Preparing a Stable Aqueous Solution of this compound
This protocol provides a step-by-step method for dissolving this compound to minimize the risk of aggregation.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or a suitable buffer (e.g., 10 mM Phosphate Buffer, pH 7.4)
-
Vortex mixer
-
Water bath sonicator (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Wetting: Add a small volume of the chosen solvent (water or buffer) to the powder to create a paste. This helps to prevent clumping.
-
Bringing to Final Volume: Gradually add the remaining solvent to reach the desired final concentration.
-
Dissolution:
-
Vortex the tube for 30-60 seconds.
-
If the powder is not fully dissolved, gently warm the solution to 30-40°C for 5-10 minutes while intermittently vortexing.
-
For stubborn aggregates, a brief sonication (1-2 minutes) in a water bath sonicator can be effective.
-
-
pH Adjustment (if necessary): If dissolving in unbuffered water, check the pH and adjust to ~7.4 with dilute NaOH if needed.
-
Sterilization and Removal of Aggregates: For biological applications, filter the solution through a sterile 0.22 µm syringe filter. This will both sterilize the solution and remove any remaining micro-aggregates.
-
Aliquoting and Storage: Aliquot the solution into sterile, single-use tubes and store at -20°C or -80°C.
Visualizations
Proposed Mechanism of Neuroprotection by Guluronic Acid Oligomers
The following diagram illustrates the proposed mechanism by which guluronic acid oligomers, such as this compound, may exert their neuroprotective effects by inhibiting the amyloid-β aggregation cascade, a key pathological process in Alzheimer's disease.
Proposed neuroprotective mechanism of this compound.
Experimental Workflow for Solution Preparation and Stability Check
This workflow outlines the key steps for preparing and verifying the quality of your this compound solution.
Workflow for this compound solution preparation.
References
- 1. Guluronic acid disaccharide inhibits reactive oxygen species production and amyloid-β oligomer formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guluronic acid can inhibit copper(II) and amyloid - β peptide coordination and reduce copper-related reactive oxygen species formation associated with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Biophysico-Chemical Properties of Alginate Oligomers Obtained by Acid and Oxidation Depolymerization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Guluronic Acid Quantification Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-guluronic acid quantification assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the quantification of L-guluronic acid using various analytical techniques.
Colorimetric Assays
Question 1: My colorimetric assay for uronic acids is showing inconsistent results. What are the possible causes and solutions?
Answer: Inconsistent results in colorimetric assays for uronic acids, such as those based on the anthrone reaction, can stem from several factors.[1] Uronic acid quantification assays can be difficult and yield variable results depending on factors like the phase of culture growth if you are working with bacterial capsules.[1]
Troubleshooting:
-
Interfering Substances: Neutral sugars and proteins are common interfering substances in colorimetric uronic acid assays.[1][2]
-
Solution: A double absorbance reading method can be employed to quantify uronic acids and neutral sugars separately.[2] For instance, after reaction with anthrone, absorbance can be read at both 560 nm and 620 nm. This method has been shown to be effective for quantifying uronic sugars in the presence of proteins as well.
-
-
Reagent Stability and Preparation: The freshness and correct preparation of reagents, like the m-hydroxydiphenyl solution, are critical.
-
Solution: Ensure all solutions are freshly prepared according to the protocol. Some protocols may specify dissolving pellets in 100mM HCl instead of deionized water or using concentrated sulfuric acid to make the sodium tetraborate solution.
-
-
Lack of Visible Color Change: Sometimes, a visible color change may not be apparent, even if the reaction is proceeding correctly.
-
Solution: The color change may only be detectable by a spectrophotometer. Always run a standard curve with known concentrations of L-guluronic acid to validate the assay's performance.
-
Question 2: What is a reliable concentration range for uronic acid quantification in colorimetric assays?
Answer: Statistical analysis has shown that some colorimetric assays provide correct quantification of uronic sugars from 50 to 400 mg/l. For neutral sugars, a reliable range is often between 20 to 80 mg/l, even in the presence of proteins up to 600 mg/l.
| Analyte | Recommended Concentration Range (mg/L) |
| Uronic Acids | 50 - 400 |
| Neutral Sugars | 20 - 80 |
| Proteins (as interferent) | Up to 600 |
High-Performance Liquid Chromatography (HPLC)
Question 3: I'm observing baseline noise and peak tailing in my HPLC chromatogram for L-guluronic acid. How can I troubleshoot this?
Answer: Baseline noise and peak tailing are common HPLC issues that can often be resolved by systematically checking different components of your HPLC system.
Troubleshooting HPLC Issues:
| Issue | Potential Cause | Troubleshooting Steps |
| Baseline Noise | Column, pump, or detector issues. | 1. Isolate the column: Replace the column with a union and run the mobile phase. If the noise disappears, the column is the issue. 2. Check the pump: If noise persists with the union, the pump's check valves or seals may need cleaning or replacement. 3. Inspect the detector: If the pump is fine, the issue may be with the detector lamp. |
| Peak Tailing | Column degradation, improper mobile phase. | 1. Column Health: The most likely cause is a degraded column. Consider replacing it. 2. Mobile Phase: Ensure the mobile phase is correctly prepared, filtered, and degassed. |
| No Peak or Loss of Sensitivity | Leak, bad injector rotor, or incorrect detector. | 1. Check for Leaks: Inspect all fittings and connections for any signs of leakage. 2. Injector Rotor: A faulty injector rotor can lead to sample loss. 3. Detector Compatibility: Ensure you are using an appropriate detector for uronic acids, as they may lack a strong chromophore for PDA detectors. |
| Split Peaks | Issue with the injection port, air bubbles, or a blockage. | 1. Injection Port: A bad rotor in the injection port is a common culprit. 2. Degas Mobile Phase: Ensure the mobile phase is thoroughly degassed to prevent air bubbles. 3. Check for Blockages: A blockage can lead to split peaks, often accompanied by high backpressure. |
Question 4: Can L-guluronic acid be separated from other uronic acids by HPLC?
Answer: The separation of different uronic acids can be challenging. For instance, D-galacturonic acid and L-guluronic acid may not be separable on a strong anion-exchange column using acetic acid as the eluent. Method development and optimization are crucial for achieving the desired separation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Question 5: My GC-MS analysis of L-guluronic acid is showing poor derivatization efficiency. What can I do to optimize it?
Answer: Incomplete derivatization is a frequent problem in GC-MS analysis of polar analytes like uronic acids. Optimization of the derivatization reaction is key to obtaining good peak shape and detector response.
Optimizing Derivatization for GC-MS:
-
Reaction Time and Temperature: These are critical parameters that often require empirical optimization. For example, a reaction that shows only 60% completion after 5 hours at 68°C might reach 95% completion at 75°C.
-
Reagent Ratio: A general rule is to use at least a 2:1 molar ratio of the derivatizing reagent (e.g., BSTFA) to active hydrogens in the analyte.
-
Moisture Sensitivity: Most derivatization reactions are sensitive to water, which can decompose the reagent or the formed derivatives.
-
Solution: Ensure that the derivatization reagents are stored in a desiccator and that the sample extract is dry before adding the reagent.
-
-
Injection-Port Derivatization (IPD): This technique can increase throughput and reduce sample degradation by performing the derivatization directly in the hot injection port. Optimization of residence time, injection-port temperature, and sample/reagent ratio is necessary.
Question 6: What are some common derivatization reagents for uronic acids in GC-MS?
Answer: Silylation is a common derivatization technique for compounds with active hydrogens. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in combination with trimethylchlorosilane (TMCS), are frequently used to create more volatile trimethylsilyl (TMS) derivatives of uronic acids for GC-MS analysis.
Experimental Protocols
Protocol 1: Colorimetric Quantification of Uronic Acids
This protocol is a general guideline based on the anthrone reaction, adapted for potential interference from neutral sugars.
Materials:
-
Anthrone reagent (e.g., 0.2% anthrone in concentrated sulfuric acid)
-
L-guluronic acid standard solutions (e.g., 50, 100, 200, 300, 400 mg/L)
-
Samples containing uronic acids
-
Spectrophotometer
Procedure:
-
Pipette a known volume of the standard or sample into a test tube.
-
Carefully add a defined volume of the anthrone reagent.
-
Mix thoroughly and heat the tubes in a boiling water bath for a specific time (e.g., 10 minutes).
-
Cool the tubes to room temperature.
-
Measure the absorbance at 620 nm (primarily for uronic acids) and 560 nm (for neutral sugars).
-
Construct a standard curve by plotting the absorbance at 620 nm against the concentration of the L-guluronic acid standards.
-
Determine the concentration of uronic acids in the samples from the standard curve. The reading at 560 nm can be used to estimate and potentially correct for the presence of neutral sugars.
Protocol 2: HPLC Analysis of L-Guluronic Acid
This protocol provides a general framework for the HPLC analysis of uronic acids.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Anion-exchange column
-
Detector (e.g., Refractive Index Detector or UV detector at low wavelength)
Mobile Phase:
-
Aqueous solution of a weak acid, such as acetic acid. The concentration will need to be optimized.
Procedure:
-
Prepare the mobile phase, filter, and degas it.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of L-guluronic acid at various concentrations.
-
Inject the standards and samples onto the HPLC system.
-
Record the chromatograms and determine the retention times and peak areas.
-
Create a calibration curve by plotting the peak area against the concentration of the L-guluronic acid standards.
-
Quantify the L-guluronic acid in the samples based on the calibration curve.
Protocol 3: GC-MS Quantification of L-Guluronic Acid
This protocol outlines the general steps for GC-MS analysis of L-guluronic acid following derivatization.
Sample Preparation and Derivatization:
-
Lyophilize an aliquot of the sample to dryness.
-
Add the derivatization reagent (e.g., a mixture of BSTFA and TMCS).
-
Heat the mixture at a specific temperature (e.g., 75°C) for a defined time (e.g., 45 minutes) to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
GC-MS Conditions:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless or split, depending on the concentration.
-
Temperature Program: An optimized temperature gradient to separate the derivatized analytes.
-
Mass Spectrometer: Operated in full scan or selected ion monitoring (SIM) mode for quantification.
Procedure:
-
Inject the derivatized sample into the GC-MS system.
-
Acquire the data.
-
Identify the peak corresponding to the derivatized L-guluronic acid based on its retention time and mass spectrum.
-
Quantify the analyte using a calibration curve prepared from derivatized L-guluronic acid standards.
Signaling Pathways and Logical Relationships
Uronic Acid Pathway
L-guluronic acid is an intermediate in the uronic acid pathway, which is involved in the metabolism of glucose and the synthesis of other important compounds.
Caption: Uronic Acid Pathway showing the conversion of glucose to L-gulonic acid.
Experimental Workflow for L-Guluronic Acid Quantification
The following diagram illustrates a typical workflow for quantifying L-guluronic acid from a complex sample.
Caption: General experimental workflow for L-guluronic acid quantification.
Guluronate Oligosaccharide Signaling Pathway
Alginate-derived guluronate oligosaccharides (GOS) have been shown to activate macrophages through signaling pathways involving Toll-like receptor 4 (TLR4).
Caption: GOS-mediated macrophage activation via the TLR4 signaling pathway.
References
dealing with polydispersity in L-Triguluronic acid samples
Welcome to the technical support center for researchers working with L-Triguluronic acid. This resource provides troubleshooting guidance and answers to frequently asked questions, with a focus on addressing the challenges posed by polydispersity in this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is polydispersity and why is it a concern for this compound samples?
A1: Polydispersity refers to the heterogeneity of molecular weights within a polymer sample. Most natural and synthetic polymers, including polysaccharides like this compound, consist of chains of varying lengths.[1][2] This distribution of molecular weights is measured by the Polydispersity Index (PDI), which is the ratio of the weight average molecular weight (Mw) to the number average molecular weight (Mn). A PDI of 1.0 indicates a perfectly uniform (monodisperse) sample, while higher values signify a broader distribution of molecular weights.[2]
Polydispersity is a critical parameter in drug development and biological research because the molecular weight of this compound can significantly influence its biological activity.[3][4] For instance, high and low molecular weight fractions can trigger different cellular signaling pathways and immune responses. Therefore, a polydisperse sample can yield inconsistent or misleading experimental results.
Q2: How can I reduce the polydispersity of my this compound sample?
A2: The most common methods to reduce polydispersity and isolate fractions with a narrower molecular weight distribution are through fractionation techniques. These include:
-
Non-solvent Fractional Precipitation: This technique involves the gradual addition of a non-solvent (like ethanol) to a solution of the polysaccharide. Larger, higher molecular weight polymers will precipitate first, allowing for their separation from smaller, lower molecular weight chains that remain in solution.
-
Anion Exchange Chromatography: This method separates charged polysaccharides based on their interaction with a charged stationary phase. By using a step-wise or gradient elution with increasing salt concentration, fractions with different charge densities, which can correlate with molecular weight, can be isolated. This technique has been shown to produce fractions with a PDI of less than 1.23.
-
Size Exclusion Chromatography (SEC): Also known as gel filtration chromatography, SEC separates molecules based on their size in solution. While primarily an analytical technique, it can be used on a preparative scale to isolate fractions with a narrow molecular weight range.
Q3: What is a typical Polydispersity Index (PDI) for polysaccharide samples?
A3: Natural polysaccharides often have PDI values greater than one due to wide variations in chain size. Synthetic polymers produced by conventional methods typically have PDIs between 1.5 and 2.0. Through fractionation, it is possible to obtain polysaccharide fractions with a PDI of less than 1.23.
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity in Different Batches of this compound
-
Question: I am observing significant variations in the biological effects of my this compound samples between different production batches. What could be the cause?
-
Answer: The most likely cause is batch-to-batch variation in the molecular weight distribution (polydispersity). The biological function of uronic acid-containing polysaccharides is often dependent on their molecular weight. High molecular weight (HMW) and low molecular weight (LMW) fractions can have opposing effects on cellular signaling.
-
Recommended Action:
-
Characterize Molecular Weight Distribution: Analyze each batch using Size Exclusion Chromatography (SEC) to determine the weight average molecular weight (Mw), number average molecular weight (Mn), and Polydispersity Index (PDI).
-
Fractionate the Sample: If high polydispersity is confirmed, use a fractionation technique such as non-solvent fractional precipitation or anion exchange chromatography to isolate fractions with a narrower PDI.
-
Test Individual Fractions: Evaluate the biological activity of the isolated fractions to determine which molecular weight range is responsible for the desired effect.
-
-
Issue 2: Poor Resolution or Unexpected Peak Shapes in Size Exclusion Chromatography (SEC)
-
Question: My SEC chromatograms for this compound show broad peaks, tailing, or fronting. How can I improve the quality of my separation?
-
Answer: Poor peak shape in SEC can be caused by a variety of factors, including column issues, improper mobile phase composition, or sample preparation problems.
-
Recommended Troubleshooting Steps:
-
Verify Column Performance: Check the column's plate count and asymmetry with a known standard to ensure it is performing correctly. A malfunctioning column can lead to distorted chromatograms.
-
Optimize Mobile Phase: Ensure the mobile phase is appropriate for polysaccharide analysis. For charged polymers like this compound, the ionic strength of the mobile phase may need to be adjusted to prevent interactions with the stationary phase. A typical mobile phase could be a phosphate buffer with 100-150 mM sodium chloride.
-
Proper Sample Preparation: Ensure the sample is fully dissolved in the mobile phase before injection. Filter the sample to remove any particulates that could clog the column.
-
Check for Aggregates: Broad peaks or peaks eluting earlier than expected may indicate the presence of aggregates. Consider adjusting the mobile phase or sample preparation to minimize aggregation.
-
-
Data Presentation
As specific quantitative data for this compound is not widely available, the following tables present representative data from studies on Hyaluronic Acid (a polymer containing D-glucuronic acid), which serves as a suitable analogue.
Table 1: Molecular Weight and Polydispersity of Hyaluronic Acid from Different Sources
| Source | Weight-Average Molecular Weight (Mw) (kDa) | Polydispersity Index (PDI) |
| Rooster Comb | 1200 | >1.3 |
| Human Umbilical Cord | 3400 | >1.3 |
| Bovine Vitreous Humor | 770 - 1700 | >1.3 |
| Bacterial Fermentation | 1000 - 4000 | >1.3 |
Data compiled from multiple sources.
Table 2: Impact of Fractionation on Polydispersity of Hyaluronic Acid
| Sample | Mw ( g/mol ) | PDI |
| Unfractionated Hyaluronic Acid | 420,000 | >1.3 |
| Fraction 1 (Anion Exchange) | 3,000 | <1.23 |
| Fraction 2 (Anion Exchange) | 420,000 | <1.23 |
Data adapted from a study on hyaluronic acid fractionation.
Experimental Protocols
Protocol 1: Fractionation of this compound by Non-Solvent (Ethanol) Precipitation
This protocol describes a method for separating this compound into fractions of different molecular weights based on their differential solubility in ethanol.
Materials:
-
This compound sample
-
Deionized water
-
Ethanol (99.5%)
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Dissolution: Dissolve the this compound sample in deionized water to a concentration of 0.25% to 3% (w/v).
-
First Precipitation: Slowly add ethanol to the solution while stirring to reach a final ethanol concentration of 25% (v/v).
-
Incubation and Centrifugation: Allow the mixture to stand for at least 2 hours, then centrifuge to pellet the precipitated high molecular weight fraction.
-
Fraction Collection: Carefully decant the supernatant. The pellet is your first fraction (highest molecular weight).
-
Subsequent Precipitations: Continue to slowly add ethanol to the supernatant to achieve higher final ethanol concentrations (e.g., 35%, 50%, 75%). Repeat the incubation and centrifugation steps to collect subsequent fractions of decreasing molecular weight.
-
Drying: Freeze-dry the collected fractions to obtain powdered samples.
Protocol 2: Analysis of Molecular Weight Distribution by Size Exclusion Chromatography (SEC)
This protocol outlines the general procedure for determining the molecular weight and polydispersity of this compound fractions using SEC.
Materials and Equipment:
-
HPLC system with a refractive index (RI) detector
-
SEC column suitable for polysaccharides (e.g., Agilent Bio SEC-5)
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0
-
Dextran or Pullulan standards of known molecular weights
-
This compound fractions
Procedure:
-
System Equilibration: Equilibrate the SEC system with the mobile phase until a stable baseline is achieved.
-
Standard Calibration: Prepare solutions of dextran or pullulan standards in the mobile phase. Inject each standard and record the retention time. Create a calibration curve by plotting the logarithm of the molecular weight versus the retention time.
-
Sample Preparation: Dissolve the this compound fractions in the mobile phase. Filter the samples through a 0.45 µm filter.
-
Sample Analysis: Inject the prepared samples onto the SEC column and record the chromatograms.
-
Data Analysis: Using the calibration curve, determine the weight average molecular weight (Mw), number average molecular weight (Mn), and Polydispersity Index (PDI = Mw/Mn) for each fraction.
Protocol 3: Quantitative Analysis of this compound
This protocol is based on the quantification of uronic acids.
Materials:
-
This compound sample
-
Sulfuric acid
-
Carbazole reagent
-
Glucuronic acid standard
-
Spectrophotometer
Procedure:
-
Standard Curve Preparation: Prepare a series of glucuronic acid standards of known concentrations.
-
Sample Preparation: Prepare a solution of the this compound sample of a known concentration.
-
Colorimetric Reaction: To both the standards and the sample, add sulfuric acid followed by the carbazole reagent. Heat the mixture to develop a color.
-
Spectrophotometric Measurement: Measure the absorbance of the standards and the sample at the appropriate wavelength (typically around 525 nm).
-
Quantification: Use the standard curve to determine the concentration of uronic acid in the this compound sample.
Visualizations
Caption: Experimental workflow for handling polydispersity.
Caption: Differential signaling by molecular weight fractions.
References
Technical Support Center: L-Triguluronic Acid Derivatization
Welcome to the technical support center for L-Triguluronic acid derivatization. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a linear oligosaccharide composed of three L-guluronic acid units linked together. It is a component of alginate, a polysaccharide found in brown algae.
Q2: Why is derivatization of this compound necessary for analysis?
A2: this compound, like other uronic acids and oligosaccharides, is a polar and non-volatile compound. Derivatization is a chemical modification process that converts it into a less polar and more volatile derivative, making it suitable for analysis by techniques such as Gas Chromatography (GC) and enhancing its detection in High-Performance Liquid Chromatography (HPLC).[1]
Q3: What are the common derivatization methods for this compound?
A3: The most common and effective derivatization methods for uronic acids like this compound are:
-
Pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) for HPLC analysis with UV or mass spectrometry detection.[2][3][4]
-
Silylation for GC-MS analysis, which involves replacing active hydrogens with a trimethylsilyl (TMS) group.[5]
Q4: Is a hydrolysis step required before derivatization?
A4: It depends on the analytical goal. If you want to analyze the intact trisaccharide, you can proceed with derivatization directly. However, if the goal is to determine the monosaccharide composition (i.e., confirm it is composed of L-guluronic acid), a hydrolysis step is necessary to break down the oligosaccharide into its individual L-guluronic acid units before derivatization. Enzymatic hydrolysis can also be an option to obtain oligosaccharides from alginate.
Experimental Protocols
Protocol 1: PMP Derivatization for HPLC Analysis
This protocol is adapted for the derivatization of this compound with 1-phenyl-3-methyl-5-pyrazolone (PMP).
Materials:
-
This compound sample
-
Methanol
-
0.5 M 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol
-
0.3 M Sodium Hydroxide (NaOH) or Triethylamine (TEA)
-
0.2 M Hydrochloric Acid (HCl) (if using NaOH)
-
Chloroform or Dichloromethane
-
Deionized water
-
HPLC grade acetonitrile and buffer (e.g., phosphate buffer)
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in deionized water to a final concentration of approximately 1 mg/mL.
-
Derivatization Reaction:
-
In a reaction vial, mix 100 µL of the sample solution with 100 µL of 0.3 M NaOH or TEA.
-
Add 200 µL of 0.5 M PMP solution in methanol.
-
Vortex the mixture and incubate at 70°C for 60-90 minutes.
-
-
Neutralization (if using NaOH): After incubation, cool the reaction mixture to room temperature and neutralize by adding 100 µL of 0.2 M HCl. The use of TEA as a catalyst can eliminate the need for this neutralization step and subsequent desalting.
-
Extraction:
-
Add 500 µL of deionized water to the reaction mixture.
-
Extract the excess PMP reagent by adding 1 mL of chloroform or dichloromethane and vortexing.
-
Centrifuge the mixture and carefully remove the organic layer (bottom layer).
-
Repeat the extraction step two more times.
-
-
Sample for HPLC: The aqueous layer containing the PMP-derivatized this compound is ready for HPLC analysis. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Silylation for GC-MS Analysis
This protocol describes the trimethylsilyl (TMS) derivatization of this compound. This procedure must be carried out under anhydrous (dry) conditions.
Materials:
-
This compound sample (lyophilized/dried)
-
Anhydrous Pyridine
-
Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Reaction vials with screw caps and PTFE septa
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry. Lyophilize (freeze-dry) the sample in the reaction vial. The presence of water will interfere with the silylation reaction.
-
Derivatization Reaction:
-
To the dried sample in the reaction vial, add 100 µL of anhydrous pyridine and vortex to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Seal the vial tightly and heat at 60-80°C for 30-60 minutes.
-
-
Sample for GC-MS: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Data Presentation
Table 1: Optimized Conditions for PMP Derivatization of Uronic Acids
| Parameter | Condition | Reference |
| Reagent | 1-phenyl-3-methyl-5-pyrazolone (PMP) | |
| Catalyst | 0.3 M NaOH or Triethylamine (TEA) | |
| PMP Concentration | 0.5 M in Methanol | |
| Reaction Temperature | 70°C | |
| Reaction Time | 60 - 134 minutes | |
| pH | ~13 (with NaOH) |
Table 2: Optimized Conditions for Silylation of Carbohydrates and Uronic Acids
| Parameter | Condition | Reference |
| Reagent | BSTFA + 1% TMCS | |
| Solvent | Anhydrous Pyridine | |
| Reaction Temperature | 60 - 80°C | |
| Reaction Time | 30 - 60 minutes | |
| Key Consideration | Anhydrous conditions are critical |
Troubleshooting Guide
Issue 1: Low or no derivatization product detected in HPLC after PMP derivatization.
-
Question: Why am I not seeing a product peak for my PMP-derivatized this compound?
-
Answer:
-
Incorrect pH: The PMP derivatization reaction is pH-dependent and requires alkaline conditions. Ensure that the pH of the reaction mixture is sufficiently high (around 13 with NaOH).
-
Reagent Degradation: The PMP reagent can degrade over time. Use a freshly prepared PMP solution for best results.
-
Incomplete Reaction: The reaction may not have gone to completion. Try increasing the reaction time or temperature within the recommended range.
-
Extraction Issues: The PMP-derivatized product is in the aqueous phase. Ensure you are collecting the correct layer after extraction with chloroform/dichloromethane.
-
Issue 2: Multiple unexpected peaks in the chromatogram after PMP derivatization.
-
Question: My HPLC chromatogram shows several unexpected peaks after PMP derivatization. What could be the cause?
-
Answer:
-
Excess Reagent: The large peak is likely the excess, unreacted PMP. Ensure the extraction step is performed thoroughly to remove it.
-
Side Products: Using NaOH can sometimes lead to the formation of side products. Consider using triethylamine (TEA) as the catalyst to minimize this.
-
Sample Impurity: The starting this compound sample may contain impurities. Analyze the underivatized sample to check for purity.
-
Issue 3: Poor or no peaks in GC-MS after silylation.
-
Question: I am not getting any peaks for my silylated this compound in the GC-MS analysis. What went wrong?
-
Answer:
-
Presence of Water: Silylating reagents are extremely sensitive to moisture. Any residual water in your sample or solvent will react with the silylating agent, preventing the derivatization of your analyte. Ensure your sample is completely dry (lyophilized) and use anhydrous solvents.
-
Incomplete Derivatization: The hydroxyl and carboxyl groups on this compound may be sterically hindered. A catalyst like TMCS is often included in the silylating reagent to enhance reactivity. You may also need to increase the reaction time or temperature.
-
Derivative Instability: TMS derivatives can be susceptible to hydrolysis. Analyze the samples as soon as possible after derivatization.
-
Issue 4: Broad or tailing peaks in GC-MS analysis.
-
Question: The peaks for my silylated this compound are broad and tailing. How can I improve the peak shape?
-
Answer:
-
Incomplete Silylation: Some active sites (hydroxyl or carboxyl groups) on the molecule may not have been derivatized, leading to poor chromatographic performance. Re-optimize the derivatization conditions (time, temperature, reagent amount).
-
GC System Activity: Active sites in the GC inlet or column can cause peak tailing. Ensure your GC system is well-maintained, and use a deactivated liner. Regular maintenance is crucial when analyzing sugar derivatives.
-
Visualizations
Caption: Experimental workflow for PMP derivatization of this compound for HPLC analysis.
Caption: Experimental workflow for silylation of this compound for GC-MS analysis.
Caption: Troubleshooting decision tree for common derivatization issues.
References
- 1. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with L-Triguluronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential solubility challenges with L-Triguluronic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in water. What are the initial steps I should take?
A1: While this compound is generally considered water-soluble, several factors can influence its dissolution. Here are some initial troubleshooting steps:
-
Purity of Water: Ensure you are using high-purity water (e.g., deionized, distilled, or Milli-Q water). The presence of ions or contaminants in lower-grade water can sometimes affect solubility.
-
Sonication: As a polysaccharide, this compound may require energy to fully hydrate and dissolve. A product datasheet indicates that sonication may be needed to achieve a concentration of 250 mg/mL in water.[1]
-
Gentle Heating: Applying gentle heat (e.g., 37°C) while stirring can help increase the dissolution rate.[2] Avoid excessive temperatures that could lead to degradation.
-
pH of the Solution: The protonation state of the carboxylic acid groups on this compound will impact its solubility. Ensure the pH of your water is near neutral.
Q2: Can I improve the solubility of this compound by adjusting the pH?
A2: Yes, pH modification is a common and effective technique for improving the solubility of ionizable compounds like this compound.[3][4][5] Since it is an acidic molecule due to its carboxylic acid groups, increasing the pH of the solution will deprotonate these groups, leading to the formation of a more soluble salt.
-
Weakly Acidic Drugs: For weakly acidic drugs, increasing the pH above their pKa enhances solubility.
-
Method: You can achieve this by using buffers or by the dropwise addition of a dilute alkaline solution (e.g., 0.1 M NaOH) while monitoring the pH.
Q3: Is salt formation a viable strategy for this compound?
A3: Absolutely. Salt formation is a widely used and effective method for increasing the solubility of acidic and basic drugs. Converting an acidic drug into a salt with a suitable counter-ion can significantly improve its aqueous solubility. For this compound, creating a sodium or other alkali metal salt would be a logical approach. The sodium salt of the related L-Guluronic acid is noted to be water-soluble.
Troubleshooting Guides
Issue 1: this compound Precipitates Out of Solution
Possible Cause:
-
Change in pH of the solution.
-
Addition of a co-solvent in which the compound is less soluble (antisolvent precipitation).
-
Supersaturation followed by crystallization.
Troubleshooting Steps:
-
Verify pH: Check the pH of your final solution. If it has shifted to a more acidic pH, the protonated form of this compound may be precipitating.
-
Solvent Compatibility: If you are using a mixed solvent system, ensure that this compound is soluble in all components. The addition of an organic solvent to an aqueous solution can sometimes cause precipitation.
-
Consider Buffers: If your experimental conditions require a specific pH range, use a suitable buffer system to maintain the solubility of your compound.
Issue 2: Low Dissolution Rate
Possible Cause:
-
Particle size of the solid material is too large.
-
Insufficient agitation or energy input.
Troubleshooting Steps:
-
Particle Size Reduction: While not always necessary for soluble compounds, reducing the particle size increases the surface area available for dissolution. Techniques like micronization can be employed, though they do not change the equilibrium solubility.
-
Enhanced Agitation: Increase the stirring speed or use a vortex mixer to ensure adequate mixing.
-
Sonication: As mentioned, using an ultrasonic bath is a recommended method to aid in the dissolution of this compound.
Experimental Protocols
Protocol 1: pH Adjustment for Enhanced Solubility
Objective: To increase the solubility of this compound in an aqueous solution by adjusting the pH.
Materials:
-
This compound
-
High-purity water
-
0.1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bar
Methodology:
-
Weigh the desired amount of this compound and add it to the required volume of water.
-
Begin stirring the suspension.
-
Calibrate the pH meter.
-
Slowly add the 0.1 M NaOH solution dropwise to the suspension.
-
Monitor the pH and observe the dissolution of the solid.
-
Continue adding NaOH until the this compound is fully dissolved. Record the final pH.
-
If a specific final pH is required, use a suitable buffer system instead of just adjusting with NaOH.
Protocol 2: Co-solvency for Non-Aqueous or Mixed Solvent Systems
Objective: To dissolve this compound in a solvent system containing a water-miscible organic solvent.
Materials:
-
This compound
-
High-purity water
-
A water-miscible organic co-solvent (e.g., ethanol, propylene glycol, polyethylene glycol).
-
Stir plate and stir bar
Methodology:
-
Determine the solubility of this compound in the chosen co-solvent and in water individually.
-
Prepare a series of solvent mixtures with varying ratios of water to the co-solvent.
-
Add a known amount of this compound to each mixture and stir until equilibrium is reached.
-
Observe the concentration at which the compound dissolves in each mixture to identify the optimal solvent ratio.
-
Alternatively, dissolve the this compound in the solvent in which it is more soluble first, and then slowly add the second solvent.
Data Presentation
Table 1: General Solubility Enhancement Strategies
| Strategy | Principle | Applicability to this compound |
| pH Adjustment | Increases the ionization of the acidic functional groups, leading to higher aqueous solubility. | Highly applicable. Increasing the pH will deprotonate the carboxylic acid groups. |
| Salt Formation | Converts the acidic drug to a more soluble salt form. | Highly applicable. Formation of a sodium or other alkali metal salt is a standard approach. |
| Co-solvency | The addition of a water-miscible organic solvent can increase the solubility of a compound. | Potentially applicable, depending on the specific organic solvent and experimental needs. |
| Particle Size Reduction | Increases the surface area of the solid, leading to a faster dissolution rate. | Applicable if the dissolution rate is the primary issue, not the equilibrium solubility. |
| Complexation | Encapsulation of the drug molecule within a larger molecule, such as a cyclodextrin, to enhance solubility. | May be applicable, though likely more complex than necessary for this compound. |
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues with this compound.
Caption: Factors influencing the solubility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjbphs.com [wjbphs.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
preventing enzymatic degradation of L-Triguluronic acid during extraction
Welcome to the technical support center for the extraction of L-Triguluronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing enzymatic degradation of this compound, a key component of alginate polymers, during the extraction process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of alginate, with a focus on problems arising from enzymatic degradation by alginate lyases.
| Problem | Potential Cause | Recommended Solution |
| Low Yield and/or Low Viscosity of Extracted Alginate | Enzymatic Degradation: Endogenous alginate lyases in the seaweed raw material may be active, breaking down the alginate polymers. | 1. Heat Inactivation: Implement a heat treatment step early in your protocol. Many alginate lyases are denatured at temperatures above 60°C. However, be aware that prolonged high temperatures can also lead to non-enzymatic degradation of the alginate.[1][2] 2. pH Optimization: Maintain a pH outside the optimal range for most alginate lyases (typically pH 7-9). An initial acid pre-treatment (e.g., with 0.2-2% HCl) can help inactivate enzymes.[1][3] 3. Use of Inhibitors: Introduce chelating agents like EDTA to sequester divalent cations (e.g., Ca2+) that are often essential for alginate lyase activity. |
| Inconsistent Results Between Batches | Variability in Raw Material: The activity of endogenous enzymes can vary depending on the seaweed species, harvest time, and storage conditions. | 1. Standardize Raw Material Handling: Flash-freeze fresh seaweed samples and store them at -80°C to minimize enzymatic activity prior to extraction. 2. Consistent Pre-treatment: Apply a standardized acid pre-treatment protocol to all batches to ensure consistent enzyme inactivation.[1] |
| Presence of Small Oligosaccharides in Final Product | Incomplete Inactivation of Exo-type Alginate Lyases: These enzymes cleave terminal this compound residues, leading to the accumulation of smaller fragments. | 1. Optimize Heat Inactivation: Ensure the heat treatment is sufficient in both temperature and duration to inactivate all types of alginate lyases. 2. Chemical Inhibition: In addition to EDTA, consider the use of specific metal ions that have been shown to inhibit alginate lyases (see Table 1). |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound is a uronic acid that, along with D-Mannuronic acid, forms the polysaccharide alginate found in brown seaweed. The enzymatic degradation of the alginate polymer by alginate lyases breaks it down into smaller oligosaccharides and monosaccharides. This is a concern for researchers who require high molecular weight alginate with specific gelling and viscosity properties for applications in drug delivery and biomaterials.
Q2: What are the primary enzymes responsible for the degradation of this compound-containing polymers?
The primary enzymes are alginate lyases. These enzymes are classified based on their substrate specificity (poly-β-D-mannuronate, poly-α-L-guluronate, or both) and their mode of action (endolytic, cleaving internal bonds, or exolytic, cleaving from the ends of the polymer chain).
Q3: How can I inactivate alginate lyases during my extraction procedure?
There are several methods to inactivate alginate lyases:
-
Heat Treatment: Heating the seaweed slurry can denature the enzymes. Temperatures above 60°C are often effective.
-
Acid Pre-treatment: Soaking the seaweed in a dilute acid solution (e.g., 0.1 M HCl) helps to inactivate enzymes before the main alkaline extraction.
-
Chemical Inhibition: Using chelating agents like EDTA can inhibit metalloenzyme alginate lyases by sequestering essential divalent cations. Certain metal ions can also act as inhibitors.
Q4: Can the extraction conditions themselves contribute to degradation?
Yes, harsh extraction conditions can lead to non-enzymatic degradation. High temperatures and extreme pH values can cause acid or alkaline hydrolysis of the glycosidic bonds in the alginate polymer, reducing its molecular weight and viscosity.
Q5: Are there any chemical inhibitors I can add to my extraction buffer?
Yes, several chemical agents can inhibit alginate lyase activity. The most common are chelating agents like EDTA. Additionally, certain metal ions can be inhibitory. The effectiveness of these inhibitors can vary depending on the specific alginate lyase.
Data on Alginate Lyase Inhibitors
The following table summarizes the effects of various metal ions and chelating agents on the activity of different alginate lyases. This data can help in selecting appropriate inhibitors for your extraction protocol.
| Inhibitor | Enzyme Source Organism | Effect on Activity | Reference |
| Zn²⁺ | Cellulophaga algicola (PL7 family) | Decreased | |
| Cu²⁺ | Vibrio sp. | Strong Inhibition | |
| Fe²⁺ | Vibrio sp. | Strong Inhibition | |
| EDTA | Zobellia galactanivorans | 90% Reduction | |
| EGTA | Zobellia galactanivorans | 95% Reduction |
Experimental Protocols
Protocol 1: Standard Alginate Extraction with Minimized Enzymatic Degradation
This protocol incorporates steps to inactivate endogenous alginate lyases and minimize non-enzymatic degradation.
-
Pre-treatment (Enzyme Inactivation):
-
Mill dried seaweed to a fine powder.
-
Resuspend the seaweed powder in a 0.2% (w/v) HCl solution at a solid-to-liquid ratio of 1:20.
-
Heat the suspension to 60°C for 2 hours with gentle stirring. This step aims to inactivate endogenous alginate lyases.
-
Collect the solid material by filtration and wash with deionized water until the filtrate is neutral.
-
-
Alkaline Extraction:
-
Resuspend the acid-treated seaweed in a 2% (w/v) sodium carbonate solution at a solid-to-liquid ratio of 1:20.
-
Maintain the temperature at 50°C for 2 hours with constant stirring to extract the sodium alginate.
-
-
Precipitation and Purification:
-
Separate the solid waste from the viscous sodium alginate solution by centrifugation.
-
Precipitate the sodium alginate from the supernatant by adding ethanol (95%+) in a 1:1 (v/v) ratio.
-
Collect the fibrous sodium alginate precipitate and wash it with additional ethanol.
-
-
Drying:
-
Dry the purified sodium alginate in an oven at 50-60°C until a constant weight is achieved.
-
Protocol 2: Alginate Lyase Activity Assay
This assay can be used to test the effectiveness of different inhibitors or inactivation methods.
-
Substrate Preparation: Prepare a 0.5% (w/v) sodium alginate solution in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Enzyme/Sample Preparation: Prepare a crude enzyme extract from the seaweed or use a purified alginate lyase. If testing inhibitors, pre-incubate the enzyme with the inhibitor for a specified time.
-
Reaction:
-
Mix the enzyme preparation with the sodium alginate substrate.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
-
Measurement of Degradation:
-
Stop the reaction by adding a DNS (3,5-dinitrosalicylic acid) reagent and boiling for 5 minutes.
-
Measure the absorbance at 540 nm to quantify the amount of reducing sugars released, which is proportional to the enzyme activity.
-
Alternatively, measure the increase in absorbance at 235 nm, which corresponds to the formation of unsaturated uronic acids, a product of the lyase reaction.
-
Visualizations
Caption: Workflow for alginate extraction with key steps for preventing enzymatic degradation.
Caption: Logical workflow for troubleshooting low yield/viscosity in alginate extraction.
References
Technical Support Center: Method Optimization for Scaling Up L-Triguluronic Acid Production
A Note on L-Triguluronic Acid: Information directly pertaining to the scaled-up production of this compound is limited. However, the principles and challenges are often shared across the production of similar biopolymers. This guide leverages the extensive research and established methodologies for Hyaluronic Acid (HA) production, a structurally related glycosaminoglycan, to provide a robust framework for troubleshooting and optimizing your this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing this compound at a larger scale?
A1: Large-scale production of polysaccharide biopolymers like this compound is typically achieved through microbial fermentation. This method offers advantages in terms of scalability, cost-effectiveness, and control over the final product's characteristics compared to complex chemical synthesis. Genetically engineered microorganisms, such as strains of Bacillus subtilis or Escherichia coli, can be developed to synthesize specific oligosaccharides.
Q2: How can I control the molecular weight of the this compound during production?
A2: Controlling the molecular weight is crucial and can be influenced by several factors during fermentation. Key parameters include fermentation time, pH, temperature, and the availability of precursor molecules.[1][2] For instance, in hyaluronic acid production, a two-stage fermentation process with different temperature and pH setpoints for the chain elongation and accumulation phases has been shown to effectively control molecular weight.[3][4][5] The ratio of key enzymes in the biosynthetic pathway also plays a critical role.
Q3: What are the main challenges in the downstream purification of this compound?
A3: The primary challenges in purification are the high viscosity of the fermentation broth, which can hinder filtration and separation processes, and the removal of impurities such as proteins, nucleic acids, and endotoxins from the microbial host. A multi-step purification process involving precipitation, filtration, and chromatography is often necessary to achieve high purity.
Q4: Can I use chemical synthesis for scaling up this compound production?
A4: While chemical synthesis provides precise control over the structure of oligosaccharides, it is often challenging and costly to scale up for large-scale production due to the need for multiple protection and deprotection steps and often results in lower overall yields compared to fermentation.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Suboptimal Fermentation Conditions | Optimize fermentation parameters such as pH, temperature, aeration, and agitation. For similar polysaccharides, optimal production is often achieved at a pH of 7.0 and a temperature of 37°C. |
| Nutrient Limitation in Media | Ensure the fermentation medium has an optimal carbon-to-nitrogen ratio. Supplement with precursors for L-guluronic acid synthesis if known and available. |
| High Broth Viscosity | High viscosity can limit mass transfer of nutrients and oxygen. Consider fed-batch fermentation to control the rate of production and viscosity. Strategic addition of hyaluronidases during fermentation has been shown to increase HA yield by reducing viscosity. |
| Inefficient Downstream Processing | Significant product loss can occur during purification. Optimize precipitation steps with solvents like ethanol or isopropanol and refine filtration techniques to maximize recovery. |
Issue 2: Inconsistent Molecular Weight
| Possible Cause | Suggested Solution |
| Fluctuations in Fermentation Parameters | Implement a two-stage fermentation strategy. The first stage can be optimized for chain elongation (e.g., lower temperature, specific pH), and the second stage for product accumulation. |
| Imbalance of Biosynthetic Precursors | Overexpression or balancing the expression of genes involved in the synthesis of the sugar precursors can help in achieving a more uniform molecular weight. |
| Shear Stress During Processing | High shear forces during pumping, centrifugation, or filtration can lead to the degradation of the polymer chains. Use low-shear pumps and optimize centrifugation and filtration parameters to minimize mechanical stress. |
Issue 3: Product Purity Issues
| Possible Cause | Suggested Solution |
| Protein Contamination | Incorporate protease treatment in the early stages of downstream processing. Activated carbon and specific resins can also be used to adsorb protein impurities. |
| Nucleic Acid Contamination | Use precipitation steps or enzymatic treatment with nucleases to remove contaminating DNA and RNA from the host microorganism. |
| Endotoxin Contamination | For applications in drug development, endotoxin removal is critical. Utilize methods such as activated carbon treatment, ion-exchange chromatography, or specific endotoxin removal columns. |
Quantitative Data Presentation
Table 1: Comparison of Hyaluronic Acid Production Parameters in Different Fermentation Strategies.
| Fermentation Strategy | Microorganism | Yield (g/L) | Molecular Weight (MDa) | Reference |
| Batch Fermentation | Streptococcus zooepidemicus | 6-7 | 1.8 - 3.4 | |
| Fed-Batch Fermentation | Streptococcus zooepidemicus | 6.6 | Not Specified | |
| Two-Stage Fermentation | Streptococcus zooepidemicus | 4.75 | 2.36 | |
| Recombinant Lactobacillus acidophilus | Lactobacillus acidophilus | 1.7 | Not Specified |
Experimental Protocols
Protocol 1: Two-Stage Fermentation for Controlled Molecular Weight Polysaccharide Production
-
Inoculum Preparation: Cultivate a seed culture of the production strain in an appropriate medium to an optimal cell density.
-
Fermentation - Stage 1 (Chain Elongation):
-
Inoculate the production fermenter with the seed culture.
-
Maintain the fermentation at conditions optimized for increasing the molecular weight of the polysaccharide. For hyaluronic acid, this is typically a lower temperature (e.g., 31°C) and a slightly alkaline pH (e.g., 8.0) for the initial 10 hours.
-
Maintain constant aeration and agitation rates (e.g., 1 vvm and 600 rpm, respectively).
-
-
Fermentation - Stage 2 (Product Accumulation):
-
After the initial phase, shift the fermentation conditions to those that favor overall product yield. For hyaluronic acid, this involves increasing the temperature to 37°C and adjusting the pH to 7.0 for the remainder of the fermentation.
-
-
Harvesting: Terminate the fermentation when the desired product concentration is reached.
Protocol 2: Downstream Purification of Polysaccharide
-
Cell Removal: Dilute the highly viscous fermentation broth with purified water and centrifuge to pellet the microbial cells.
-
Precipitation: Add a solvent such as ethanol or isopropanol to the supernatant to precipitate the crude polysaccharide.
-
Redissolution and Clarification: Redissolve the precipitate in a suitable buffer (e.g., sodium acetate solution). The solution can then be treated with activated charcoal and filtered to remove proteins and other impurities.
-
Diafiltration/Ultrafiltration: Further purify and concentrate the polysaccharide solution using a tangential flow filtration system with an appropriate molecular weight cut-off membrane (e.g., 50 kDa).
-
Final Precipitation and Drying: Precipitate the purified polysaccharide again with a solvent, wash with a high-purity solvent, and dry under vacuum to obtain the final product.
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Simplified Hyaluronic Acid biosynthetic pathway.
References
- 1. Microbial production of hyaluronic acid: current state, challenges, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient production of high-molecular-weight hyaluronic acid with a two-stage fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient production of high-molecular-weight hyaluronic acid with a two-stage fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for L-Triguluronic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of L-Triguluronic acid, a critical component in various biological and pharmaceutical contexts. Due to the limited availability of specific validated methods for this compound, this guide draws upon established and validated methodologies for structurally similar uronic acids, such as D-glucuronic acid (a component of hyaluronic acid) and other glycosaminoglycans (GAGs). The principles and experimental data presented here serve as a robust framework for developing and validating an HPLC method tailored for this compound.
The guide outlines a standard HPLC-UV method and compares its performance characteristics with an alternative High-Performance Size-Exclusion Chromatography (HP-SEC) approach. Detailed experimental protocols and performance data are provided to assist researchers in selecting and implementing the most suitable method for their specific application.
Table 1: Comparison of HPLC Method Performance for Uronic Acid Quantification
| Parameter | HPLC-UV Method (for Hyaluronic Acid) | HP-SEC Method (for Hyaluronic Acid) | Gas Chromatography (GC) |
| Principle | UV absorbance of the analyte after separation on a reversed-phase column. | Separation based on molecular size. | Analysis of volatile derivatives. |
| Linearity (R²) | > 0.999[1] | > 0.98[2] | Not explicitly found for uronic acids |
| Concentration Range | 0.1 - 100 µg/mL[1] | 100 - 1000 mg/L | Not explicitly found for uronic acids |
| Accuracy (% Recovery) | 98.7% - 101.34% | > 98% (Reproducibility) | Not explicitly found for uronic acids |
| Precision (% RSD) | < 2% | < 2% (Repeatability CV) | Not explicitly found for uronic acids |
| Limit of Detection (LOD) | 0.03 µg/mL | 12 mg/L | Low microgram samples |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 42 mg/L | Not explicitly found for uronic acids |
| Run Time | ~4.2 minutes | Not explicitly found | Varies with temperature program |
| Sample Preparation | Direct injection or simple extraction. | Filtration. | Derivatization required. |
| Instrumentation | HPLC with UV Detector. | HPLC with Refractive Index or UV Detector. | Gas Chromatograph with FID or MS. |
Experimental Protocols
Protocol 1: Validated HPLC-UV Method for Uronic Acid Analysis
This protocol is adapted from a validated method for hyaluronic acid.
1. Materials and Reagents:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Sodium acetate buffer (100 mM, pH 5.6)
-
Triethylamine
-
Ultrapure water
-
Reversed-phase C18 column (e.g., 5 µm, 4.6 mm x 150 mm)
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 100 mM sodium acetate buffer (pH 5.6) with 1 mL/L triethylamine (80:20, v/v).
-
Flow Rate: 0.9 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 198-230 nm.
-
Injection Volume: 20 µL.
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.
4. Sample Preparation:
-
Dissolve or extract the sample containing this compound in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Validation Parameters:
-
Linearity: Analyze the standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound. The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of three concentrations in the linear range, with multiple injections for each concentration, on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
Protocol 2: High-Performance Size-Exclusion Chromatography (HP-SEC) Method
This protocol is based on a validated method for hyaluronic acid analysis.
1. Materials and Reagents:
-
This compound standard
-
Mobile phase (e.g., 0.1 M Na₂SO₄).
-
Ultrapure water
-
Size-exclusion column (e.g., OHpak Shodex SB-806M HQ).
2. Chromatographic Conditions:
-
Mobile Phase: 0.1 M Na₂SO₄.
-
Flow Rate: 1 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 70°C).
-
Detection: Refractive Index (RI) or UV detector (e.g., 198 nm).
-
Injection Volume: 10-20 µL.
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 g/L) in ultrapure water.
-
Prepare working standards by diluting the stock solution to concentrations ranging from 100 to 1000 mg/L.
4. Sample Preparation:
-
Dissolve the sample in ultrapure water.
-
Filter through a 0.45 µm PVDF membrane.
5. Validation Parameters:
-
Follow the validation guidelines as described in Protocol 1, adjusting concentration ranges and acceptance criteria as appropriate for the method's intended purpose.
Visualizations
Caption: Workflow for the validation of an HPLC method.
Caption: Comparison of analytical methods for this compound.
References
A Comparative Guide to the Bioactivity of Guluronic Acid Oligomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of different guluronic acid oligomers, supported by experimental data. It is intended to assist researchers and professionals in drug development in understanding the therapeutic potential of these marine-derived compounds. The information presented herein is based on publicly available scientific literature.
I. Comparative Bioactivity of Guluronic Acid Oligomers
Guluronic acid oligomers, derived from alginate, have garnered significant interest for their diverse biological activities, including antioxidant and anti-inflammatory properties. The bioactivity of these oligomers can be influenced by factors such as their molecular weight, the ratio of guluronic acid to mannuronic acid (G/M ratio), and the method of preparation.
Antioxidant Activity
Guluronic acid-rich fractions of alginate oligosaccharides have demonstrated notable antioxidant capabilities. One study that compared the hydroxyl radical scavenging activity of different alginate oligosaccharide fractions found that the guluronate (G) fraction exhibited the highest activity. While direct comparative studies on a series of pure guluronic acid oligomers of varying sizes are limited, a review of alginate oligosaccharides suggests that lower molecular weight fractions (1–6 kDa) possess higher antioxidant activity against superoxide and hypochlorous acid free radicals compared to higher molecular weight fractions (6–10 kDa).
Anti-inflammatory Activity
Guluronate oligosaccharides have been shown to exert anti-inflammatory effects by modulating key signaling pathways. For instance, guluronate oligosaccharides prepared by oxidative degradation (GOS-OD) can significantly reduce the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-activated macrophages.[1] This anti-inflammatory action is linked to the inhibition of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.[1] It is suggested that GOS-OD may competitively inhibit the binding of LPS to Toll-like receptor 4 (TLR4), a key step in initiating the inflammatory cascade.[2]
Glyceollin-Inducing Activity
A study on the effects of alginate oligosaccharides on glyceollin induction in soybeans provides quantitative insights into how molecular weight and G/M ratio can influence bioactivity. Glyceollins are phytoalexins with various health benefits. The study compared four different alginate oligosaccharide fractions.[3]
Table 1: Comparison of Glyceollin-Inducing Activity of Different Alginate Oligosaccharide Fractions [3]
| Oligosaccharide Fraction | Structure | Molecular Weight (Da) | G/M Ratio | Glyceollin-Inducing Activity (mg/g dry weight) |
| Fraction 1 | △G | 198 | 1:0 | 1.2339 |
| Fraction 2 | △MG | 374 | 1:1 | 0.3472 |
| Fraction 3 | △GMG | 550 | 2:1 | 0.6494 |
| Fraction 4 | △MGGG | 726 | 3:1 | 1.0611 |
Data sourced from a study on glyceollin induction in soybeans. The structures are denoted with a 4,5-unsaturated hexuronic acid residue (△) at the non-reducing terminus.
The results suggest a correlation between a higher G/M ratio and increased glyceollin-inducing activity. Furthermore, a larger molecular weight, in this specific comparison, also appeared to be associated with higher activity, with the exception of the disaccharide △G.
II. Signaling Pathways
The anti-inflammatory effects of guluronate oligosaccharides are mediated through the modulation of cellular signaling pathways, primarily the TLR4-mediated NF-κB and MAPK pathways.
This diagram illustrates how guluronate oligosaccharides (GOS) are thought to inhibit the inflammatory response initiated by lipopolysaccharide (LPS). GOS may interfere with the binding of LPS to TLR4, thereby downregulating the activation of the NF-κB and MAPK signaling pathways, which in turn reduces the transcription of pro-inflammatory genes.
III. Experimental Protocols
Hydroxyl Radical Scavenging Activity Assay
This assay measures the ability of a compound to scavenge hydroxyl radicals, a highly reactive oxygen species.
-
Reagent Preparation:
-
Iron-EDTA solution: 0.13% ferrous ammonium sulfate and 0.26% EDTA.
-
EDTA solution: 0.018%.
-
Dimethyl sulfoxide (DMSO) solution: 0.85% (v/v) in 0.1 M phosphate buffer (pH 7.4).
-
Ascorbic acid solution: 0.22%.
-
Nash reagent: 150 g of ammonium acetate, 3 ml of glacial acetic acid, and 2 ml of acetyl acetone, made up to 1 liter with distilled water.
-
Trichloroacetic acid (TCA): 17.5% (w/v).
-
-
Procedure:
-
To a test tube, add 250 µl of the guluronic acid oligomer sample at various concentrations, dissolved in 0.1 M phosphate buffer.
-
Add 1 ml of the iron-EDTA solution, 0.5 ml of the EDTA solution, and 1 ml of the DMSO solution.
-
Initiate the reaction by adding 0.5 ml of the ascorbic acid solution.
-
Incubate the reaction mixture at room temperature for 15 minutes.
-
Terminate the reaction by adding 1 ml of ice-cold TCA.
-
Add 3 ml of the Nash reagent and leave at room temperature for 15 minutes for color development.
-
Measure the absorbance of the solution at 412 nm against a reagent blank.
-
-
Calculation:
-
The percentage of hydroxyl radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the control (without the sample) and Abs_sample is the absorbance in the presence of the sample.
-
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay determines the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophage cells.
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the guluronic acid oligomer sample for 30 minutes.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 20-24 hours.
-
-
Measurement of Nitrite:
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µl of the supernatant with 50 µl of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
-
Cell Viability Assay (e.g., MTS or MTT assay):
-
To ensure that the inhibition of NO production is not due to cytotoxicity, a cell viability assay should be performed in parallel.
-
After the treatment period, add the viability reagent (e.g., MTS or MTT) to the cells and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
NF-κB Activation Assay (Immunofluorescence)
This assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key indicator of NF-κB activation.
-
Cell Culture and Treatment:
-
Seed cells (e.g., RAW 264.7 or HeLa) on coverslips in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the guluronic acid oligomer sample for a specified time (e.g., 2 hours).
-
Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for a short period (e.g., 30-60 minutes).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against the NF-κB p65 subunit.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the p65 (e.g., green fluorescence) and nuclear (e.g., blue fluorescence) channels.
-
Analyze the images to quantify the nuclear translocation of p65. This can be done by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Research on the Bioactivity of Alginate Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of alginate oligosaccharides with different molecular weights and guluronic to mannuronic acid ratios on glyceollin induction and accumulation in soybeans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to L-Triguluronic Acid Quantification Methods
For researchers, scientists, and drug development professionals, accurate quantification of L-Triguluronic acid, an oligosaccharide of L-guluronic acid, is crucial for various applications, including the characterization of biopolymers and drug delivery systems. This guide provides a comparative overview of common analytical methods for the quantification of uronic acids, with a focus on their applicability to oligo-uronic acids like this compound.
The selection of an appropriate quantification method depends on several factors, including the complexity of the sample matrix, the required sensitivity and specificity, and the available instrumentation. This document outlines the experimental protocols for three primary methods: a traditional colorimetric assay, a high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) method, and a gas chromatography-mass spectrometry (GC-MS) method. A summary of their performance characteristics is presented to aid in method selection.
Comparison of Performance Characteristics
The following table summarizes the key performance characteristics of the three discussed methods for uronic acid quantification. While specific data for this compound is limited in the literature, the presented data for other uronic acids and oligosaccharides provide a strong basis for comparison.
| Parameter | Colorimetric (m-hydroxydiphenyl) | HPAE-PAD | GC-MS (after derivatization) |
| Principle | Spectrophotometric measurement of a colored product formed by the reaction of uronic acid with m-hydroxydiphenyl in sulfuric acid. | Separation of charged oligosaccharides on an anion-exchange column followed by electrochemical detection. | Separation and quantification of volatile derivatives of monosaccharides by mass spectrometry. |
| Specificity | Moderate. Can have cross-reactivity with neutral sugars and other substances.[1] | High. Can separate different uronic acids and oligosaccharides.[2][3] | High. Provides structural information and can distinguish between different monosaccharides.[4][5] |
| Sensitivity | Good. Typically in the µg/mL range. | Very High. Can detect low levels of oligosaccharides without derivatization. | Very High. Sub-nanomolar amounts can be detected. |
| Linearity Range | Typically narrow, e.g., 50 to 400 mg/L for some uronic sugars. | Wide. | Wide, depending on the derivatization method and detector. |
| Precision | Good, but can be affected by timing and reagent stability. | Excellent reproducibility. | Good, but can be influenced by the efficiency and reproducibility of the derivatization steps. |
| Throughput | High. Suitable for microplate formats, allowing for the analysis of many samples simultaneously. | Moderate. Each sample is analyzed sequentially. | Low to Moderate. Sample preparation, including hydrolysis and derivatization, is time-consuming. |
| Sample Preparation | Simple. Involves mixing the sample with reagents. | Minimal. Direct injection of aqueous samples is often possible. | Complex. Requires hydrolysis of the oligosaccharide to monosaccharides, followed by derivatization to make them volatile. |
| Major Limitations | Susceptible to interference from other components in the sample matrix. Does not distinguish between different uronic acids. | Requires specialized equipment. | The hydrolysis and derivatization steps can be sources of error and variability. |
Experimental Workflow
The general workflow for the quantification of this compound involves sample preparation, followed by the chosen analytical method, and subsequent data analysis. The specific steps for each method are detailed in the protocols below.
Caption: General workflow for this compound quantification.
Experimental Protocols
Colorimetric Method (m-hydroxydiphenyl Assay)
This method is based on the reaction of uronic acids with m-hydroxydiphenyl in the presence of sulfuric acid and tetraborate.
a. Reagents:
-
Sulfuric acid (concentrated) with 0.0125 M sodium tetraborate.
-
m-hydroxydiphenyl reagent (0.15% in 0.5% NaOH).
-
L-guluronic acid or a suitable uronic acid standard.
b. Protocol:
-
Prepare a standard curve using known concentrations of the uronic acid standard.
-
Pipette 200 µL of the sample or standard into a glass test tube.
-
Add 1.2 mL of the sulfuric acid-tetraborate reagent and mix thoroughly.
-
Heat the tubes in a water bath at 80°C for 20 minutes.
-
Cool the tubes in an ice bath.
-
Add 20 µL of the m-hydroxydiphenyl reagent and mix immediately.
-
Allow the color to develop at room temperature for 20 minutes.
-
Measure the absorbance at 520 nm using a spectrophotometer.
-
Calculate the concentration of this compound in the sample by comparing its absorbance to the standard curve.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
This method allows for the direct quantification of oligosaccharides without the need for derivatization.
a. Instrumentation and Columns:
-
High-performance liquid chromatography system equipped with a pulsed amperometric detector.
-
Anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ series).
b. Reagents:
-
High-purity water for eluent preparation.
-
Sodium hydroxide (NaOH) solution (e.g., 100 mM).
-
Sodium acetate (NaOAc) solution for gradient elution.
-
This compound standard.
c. Protocol:
-
Prepare a standard curve with known concentrations of the this compound standard.
-
Filter the samples and standards through a 0.22 µm filter before injection.
-
Set up the HPAE-PAD system with an appropriate gradient of NaOH and NaOAc to separate the oligosaccharides. A typical gradient might involve an increasing concentration of sodium acetate in a sodium hydroxide mobile phase.
-
Inject the sample or standard onto the column.
-
Identify and quantify the this compound peak based on its retention time compared to the standard.
-
The peak area is used to determine the concentration from the standard curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires hydrolysis of the oligosaccharide to its constituent monosaccharides, followed by derivatization to make them volatile for GC analysis.
a. Reagents and Equipment:
-
Trifluoroacetic acid (TFA) for hydrolysis.
-
Derivatization reagents (e.g., a mixture of ethanethiol and trifluoroacetic acid, followed by acetic anhydride and pyridine).
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for sugar analysis (e.g., HP-5MS).
b. Protocol:
-
Hydrolysis:
-
To a known amount of sample, add 2 M TFA.
-
Heat at 121°C for 2 hours to hydrolyze the this compound to L-guluronic acid.
-
Dry the sample under a stream of nitrogen.
-
-
Derivatization:
-
Add the ethanethiol-trifluoroacetic acid mixture to the dried sample and heat.
-
Follow with the addition of acetic anhydride and pyridine to complete the derivatization.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a temperature program to separate the derivatized monosaccharides.
-
The mass spectrometer is used to identify the L-guluronic acid derivative based on its mass spectrum.
-
Quantification is achieved by comparing the peak area to that of a derivatized L-guluronic acid standard.
-
This guide provides a starting point for selecting and implementing a suitable method for the quantification of this compound. The optimal choice will depend on the specific research needs and available resources. For routine analysis of a large number of samples, a colorimetric method may be sufficient, while for detailed structural confirmation and high-sensitivity quantification, a chromatographic method like HPAE-PAD or GC-MS would be more appropriate.
References
- 1. A colorimetric method for the quantitation of uronic acids and a specific assay for galacturonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profiling galactosyl oligosaccharides using HPAE-PAD | Separation Science [sepscience.com]
- 3. Oligosaccharide Analysis Using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of L-Guluronic and D-Mannuronic Acid Trimer Biocompatibility
For Researchers, Scientists, and Drug Development Professionals
The biocompatibility of alginate-based biomaterials is a critical determinant of their success in biomedical applications. Alginate, a naturally occurring polysaccharide, is composed of two monomeric units: L-guluronic acid (G) and D-mannuronic acid (M). The arrangement and ratio of these monomers influence the polymer's physicochemical properties and its interaction with biological systems. While extensive research has been conducted on alginate polymers, the specific biocompatibility profiles of their constituent oligomers, particularly trimers, are less understood. This guide provides a comparative overview of L-guluronic acid and D-mannuronic acid trimers, drawing upon experimental data from studies on their monomeric and oligomeric forms to infer their respective biocompatibility.
Executive Summary
-
D-Mannuronic Acid (M) , particularly as the monomer β-D-mannuronic acid (M2000), is primarily characterized as a novel non-steroidal anti-inflammatory drug (NSAID) with immunosuppressive properties.[1][2] It tends to down-regulate pro-inflammatory signaling pathways.
-
L-Guluronic Acid (G) exhibits a more complex immunomodulatory profile. While its monomeric form (α-L-guluronic acid or G2013) has shown anti-inflammatory effects by inhibiting Toll-like receptor (TLR) signaling[3][4], certain unsaturated oligoguluronates can act as macrophage activators, indicating a pro-inflammatory potential in specific contexts.[1]
This guide synthesizes the available data to provide a framework for researchers selecting or designing alginate-based oligomers for specific therapeutic applications.
Immunomodulatory Properties: A Comparative Table
The immunomodulatory response is a cornerstone of biocompatibility. The following table summarizes the observed effects of L-guluronic and D-mannuronic acid derivatives on various immune markers and cells.
| Factor | L-Guluronic Acid Derivatives | D-Mannuronic Acid Derivatives | References |
| Primary Activity | Context-dependent: Anti-inflammatory (monomer) or Pro-inflammatory (unsaturated oligomers) | Anti-inflammatory & Immunosuppressive (monomer) | |
| Cellular Target | Human Peripheral Blood Mononuclear Cells (PBMCs), Macrophages (RAW264.7) | PBMCs from patients with Rheumatoid Arthritis, Inflammatory Bowel Disease, and COVID-19 | |
| Effect on Cytokines | Monomer (G2013): Suppresses IL-1β and IL-6 secretion. Unsaturated Oligomers: Induce TNF-α production. | Monomer (M2000): Decreases IL-6, IL-17, TNF-α, and IFN-γ. | |
| Signaling Pathway | Down-regulates TLR2/TLR4 signaling cascade (MyD88, NF-κB, I-κB). | Down-regulates TLR2/TLR4 signaling (MyD88, NF-κB) and inhibits matrix metalloproteinases (MMP-2, MMP-9). |
Cytotoxicity and Cell Viability
While direct comparative cytotoxicity data for trimers is unavailable, alginates are generally considered to have low toxicity. Standard assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used to evaluate the effect of alginate derivatives on cell viability and proliferation. Studies on the monomers of both L-guluronic acid (G2013) and D-mannuronic acid (M2000) have reported high safety and tolerability, suggesting that their short oligomers are unlikely to be cytotoxic.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for assessing biocompatibility and immunomodulatory effects.
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is a standard method for evaluating the effect of a compound on cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: L929 mouse fibroblasts or other relevant cell lines are seeded in 96-well plates at a density of 1 x 104 cells/well and cultured until sub-confluent.
-
Treatment: The test compounds (e.g., L-guluronic or D-mannuronic acid trimers) are dissolved in a culture medium at various concentrations. The existing medium is removed from the cells and replaced with the medium containing the test compounds. Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed. A solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well, and the plate is incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Quantification: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Analysis: Cell viability is expressed as a percentage relative to untreated control cells.
Assessment of Immunomodulatory Effects on PBMCs
This protocol is used to determine how a compound affects cytokine production and gene expression in human immune cells.
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Stimulation: PBMCs are cultured in a suitable medium (e.g., RPMI-1640). To mimic an inflammatory state, cells can be stimulated with an agonist like lipopolysaccharide (LPS) for TLR4 or lipoteichoic acid (LTA) for TLR2.
-
Treatment: The test compounds (e.g., G2013 or M2000) are added to the cell cultures at various concentrations, with or without the inflammatory stimulus.
-
Cytokine Measurement (ELISA): After a 24-hour incubation, the cell culture supernatant is collected. The concentration of secreted pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific to each cytokine.
-
Gene Expression Analysis (qRT-PCR): After incubation, total RNA is extracted from the cells. The RNA is then reverse-transcribed into complementary DNA (cDNA). Quantitative real-time PCR (qRT-PCR) is performed using specific primers for target genes involved in inflammatory signaling pathways (e.g., MYD88, NFKB, IKB). Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH), and the fold change relative to control groups is calculated.
Visualizing Molecular Pathways and Workflows
Toll-like Receptor (TLR) Signaling Pathway
The diagram below illustrates the general signaling cascade initiated by TLR activation, which is a key pathway modulated by both L-guluronic and D-mannuronic acid monomers.
Caption: TLR signaling pathway modulated by G2013 and M2000.
Experimental Workflow for In Vitro Biocompatibility Testing
The following diagram outlines a logical workflow for assessing the biocompatibility of novel oligomers like L-guluronic and D-mannuronic acid trimers.
Caption: A phased workflow for in vitro biocompatibility evaluation.
References
- 1. Advances in Research on the Bioactivity of Alginate Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of β-d-mannuronic acid, as a novel non-steroidal anti-inflammatory medication within immunosuppressive properties, on IL17, RORγt, IL4 and GATA3 gene expressions in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
Confirming the Structure of Synthetic L-Triguluronic Acid via Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural confirmation of synthetic L-Triguluronic acid. Detailed experimental protocols and supporting data are presented to aid researchers in the verification of this trisaccharide's chemical structure. This compound, a linear oligosaccharide composed of three α-L-guluronic acid units linked by 1→4 glycosidic bonds, is a key component of alginates and holds significant interest in biomedical applications.
Structural Confirmation by NMR Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for unambiguous structural elucidation.
Expected NMR Chemical Shifts for this compound
The following tables summarize the anticipated ¹H and ¹³C NMR chemical shifts for the constituent L-guluronic acid residues of this compound. These values are based on published data for L-guluronic acid and its oligomers. Chemical shifts are reported in parts per million (ppm) and are referenced relative to an internal standard.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound in D₂O
| Proton | Non-reducing End Residue | Internal Residue | Reducing End Residue |
| H-1 | ~5.47 | ~5.47 | ~5.2 (α), ~4.6 (β) |
| H-2 | ~4.32 | ~4.32 | ~3.8 (α), ~3.5 (β) |
| H-3 | ~4.45 | ~4.45 | ~3.9 (α), ~3.7 (β) |
| H-4 | ~4.57 | ~4.57 | ~4.0 (α), ~3.8 (β) |
| H-5 | ~4.88 | ~4.88 | ~4.2 (α), ~4.0 (β) |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound in D₂O
| Carbon | Non-reducing End Residue | Internal Residue | Reducing End Residue |
| C-1 | ~102 | ~102 | ~95 (α), ~99 (β) |
| C-2 | ~70 | ~70 | ~72 (α), ~75 (β) |
| C-3 | ~72 | ~72 | ~74 (α), ~77 (β) |
| C-4 | ~81 | ~81 | ~80 (α), ~83 (β) |
| C-5 | ~73 | ~73 | ~75 (α), ~78 (β) |
| C-6 (C=O) | ~177 | ~177 | ~179 (α), ~181 (β) |
Experimental Protocol: NMR Analysis of this compound
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the synthetic this compound sample in 0.5-0.7 mL of deuterium oxide (D₂O, 99.9%).
-
Lyophilization (optional but recommended): To remove any exchangeable protons (from hydroxyl and carboxylic acid groups) that might interfere with the spectrum, freeze the sample solution and lyophilize to dryness. Redissolve the sample in fresh D₂O. Repeat this process 2-3 times.
-
Final Preparation: After the final lyophilization, dissolve the sample in D₂O to the final desired concentration. Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or acetone, for chemical shift referencing.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion and sensitivity.
-
1D Spectra:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-10 ppm), and a relaxation delay of at least 1-2 seconds. Water suppression techniques (e.g., presaturation) should be employed to attenuate the residual HOD signal.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
2D Spectra:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin couplings within the same sugar residue, aiding in the assignment of protons along the carbon backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying the glycosidic linkages between the L-guluronic acid units by observing correlations between the anomeric proton (H-1) of one residue and the carbon at the linkage position (C-4) of the adjacent residue.
-
Workflow for Structural Confirmation of Synthetic this compound
comparative study of L-Triguluronic acid in different drug release matrices
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alginate-Based Drug Delivery Systems
The composition of alginate, a naturally occurring polysaccharide derived from brown algae, plays a pivotal role in its application as a drug release matrix. Alginate is a linear copolymer composed of two uronic acid monomers: β-D-mannuronic acid (M) and α-L-guluronic acid (G). The ratio and arrangement of these monomers, particularly the L-guluronic acid content (often referred to as high-G alginate), significantly influence the physicochemical properties of the resulting hydrogel matrix and, consequently, the drug release kinetics. This guide provides a comparative study of drug release from alginate matrices with varying L-guluronic acid content, supported by experimental data and detailed protocols.
Performance Comparison: High-G vs. High-M Alginate Matrices
The proportion of G-blocks in the alginate chain directly impacts the properties of the resulting drug delivery system. Alginates with a higher L-guluronic acid content (high-G) are known to form more rigid and brittle gels upon cross-linking with divalent cations like calcium. This is attributed to the "egg-box" model of gelation, where calcium ions fit into the cavities of the G-block sequences, creating strong intermolecular cross-links. Conversely, alginates with a higher D-mannuronic acid content (high-M) tend to form softer, more flexible gels.[1][2]
These structural differences translate into distinct drug release profiles. High-G alginate matrices, due to their denser and more tightly cross-linked structure, generally exhibit slower drug release rates and a more sustained release profile compared to high-M matrices.[1] The more porous and less tortuous nature of high-M alginate gels allows for faster diffusion of the encapsulated drug.
Quantitative Data Summary
The following tables summarize key performance indicators for alginate matrices with varying L-guluronic acid content, based on data from various studies.
Table 1: Comparative Drug Release from Alginate Matrices
| Alginate Type | Model Drug | Matrix Type | Time (hours) | Cumulative Release (%) | Reference |
| High-G Alginate | Theophylline | Capsule | 8 | ~50 | [3][4] |
| High-M Alginate | Theophylline | Capsule | 8 | ~70 | |
| High-G Alginate | Nutrient | Bead | 70 days | Slower, sustained release | |
| High-M Alginate | Nutrient | Bead | 70 days | Faster, more bioavailable |
Table 2: Encapsulation Efficiency in Alginate Microbeads
| Alginate Type | Model Drug | Encapsulation Efficiency (%) | Reference |
| High-M Alginate | β-lactoglobulin | Higher binding capacity | |
| High-G Alginate | β-lactoglobulin | Lower binding capacity | |
| Not Specified | Ibuprofen | 66.6% - 96.6% | |
| Not Specified | Clonidine HCl | 72.9% - 94.6% | |
| Not Specified | Gallic Acid | ~43% |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are step-by-step protocols for the preparation and evaluation of common alginate-based drug release matrices.
Protocol 1: Preparation of Alginate Hydrogels for Drug Release Studies
Materials:
-
Sodium alginate (specify high-G or high-M)
-
Calcium chloride (CaCl₂)
-
Model drug
-
Deionized water
-
Magnetic stirrer and stir bar
-
Syringe with a needle
Procedure:
-
Preparation of Alginate Solution:
-
Dissolve a specific concentration of sodium alginate (e.g., 2% w/v) in deionized water by stirring with a magnetic stirrer until a homogenous solution is formed.
-
Disperse the desired amount of the model drug into the alginate solution and continue stirring to ensure uniform distribution.
-
-
Cross-linking:
-
Prepare a calcium chloride solution of a specific concentration (e.g., 0.2 M) in deionized water.
-
Draw the drug-loaded alginate solution into a syringe.
-
Extrude the alginate solution dropwise into the calcium chloride solution while gently stirring.
-
Allow the newly formed hydrogel beads to cure in the CaCl₂ solution for a predetermined time (e.g., 30 minutes) to ensure complete cross-linking.
-
-
Washing and Drying:
-
Separate the hydrogel beads from the CaCl₂ solution by filtration.
-
Wash the beads several times with deionized water to remove any unreacted calcium chloride and surface-adhered drug.
-
Dry the hydrogel beads at room temperature or in a low-temperature oven until a constant weight is achieved.
-
Protocol 2: Fabrication and Testing of Drug-Releasing Alginate Tablets
Materials:
-
Sodium alginate (specify high-G or high-M)
-
Model drug
-
Dicalcium phosphate (or other suitable filler/binder)
-
Magnesium stearate (lubricant)
-
Tablet press
-
Dissolution testing apparatus (USP Type II - Paddle)
Procedure:
-
Granulation:
-
Accurately weigh and mix the sodium alginate, model drug, and filler in a blender.
-
Prepare a granulating fluid (e.g., water or an ethanol-water mixture).
-
Slowly add the granulating fluid to the powder mixture while blending until a suitable wet mass is formed.
-
Pass the wet mass through a sieve to form granules.
-
Dry the granules in an oven at a controlled temperature (e.g., 50°C) until the desired moisture content is reached.
-
-
Tableting:
-
Pass the dried granules through a smaller mesh sieve to break up any aggregates.
-
Add the lubricant (magnesium stearate) and blend for a short period (e.g., 5 minutes).
-
Compress the final blend into tablets using a tablet press with appropriate tooling.
-
-
In-Vitro Dissolution Testing:
-
Place a tablet in each vessel of the dissolution apparatus containing a specified dissolution medium (e.g., 900 mL of pH 7.4 phosphate buffer).
-
Maintain the temperature at 37 ± 0.5°C and the paddle speed at a constant rate (e.g., 50 rpm).
-
Withdraw samples of the dissolution medium at predetermined time intervals.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analyze the drug concentration in the samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Visualizing a Comparative Drug Release Workflow
The following diagram illustrates a typical experimental workflow for a comparative study of drug release from different alginate matrices.
Signaling Pathway: NSAID Action
Alginate matrices are frequently used for the controlled delivery of non-steroidal anti-inflammatory drugs (NSAIDs). The following diagram illustrates a simplified signaling pathway for the action of NSAIDs, which primarily involves the inhibition of cyclooxygenase (COX) enzymes.
References
- 1. Comparison of high-M and high-G alginate macro-carriers: Effects on bioavailability and growth dynamics in agricultural soil treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Modification of theophylline release with alginate gel formed in hard capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
validation of L-Triguluronic acid's role in cell signaling pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-Triguluronic acid's performance in modulating cell signaling pathways, particularly the Toll-like Receptor 4 (TLR4) pathway, against other relevant alternatives. The information presented is supported by experimental data to aid in research and drug development decisions.
Performance Comparison of this compound and Alternatives
This compound, also known as α-L-guluronic acid (often referred to as G2013 in research), has demonstrated significant immunomodulatory and anti-inflammatory properties. Its primary mechanism of action involves the downregulation of the TLR4 signaling cascade. This section compares the efficacy of this compound with its epimer, β-D-mannuronic acid, and common Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, showcasing the effects of this compound and its alternatives on key inflammatory markers.
Table 1: Effect on TLR4 Signaling Pathway Gene Expression
| Compound | Cell Type | Target Gene | Concentration | Fold Change/Effect | Significance (p-value) |
| This compound (G2013) | Human PBMCs | TLR4 | 5 µg/mL & 25 µg/mL | Significant downregulation | p < 0.05 |
| This compound (G2013) | Human PBMCs | MyD88 | 25 µg/mL | Significant downregulation | p < 0.05 |
| This compound (G2013) | Human PBMCs | NF-κB | 25 µg/mL | Significant downregulation | p < 0.05 |
| This compound (G2013) | Human PBMCs | IκB | 25 µg/mL | Significant downregulation | p < 0.05 |
| β-D-mannuronic acid (M2000) | Human PBMCs | TLR4 | Not specified | Downregulation | Not specified |
| β-D-mannuronic acid (M2000) | RA Patients | NF-κB | 500 mg twice daily (12 wks) | 0.82-fold decrease | p < 0.05[1] |
| Diclofenac | NASH Patient PBMCs | TLR4 & NF-κB | 3 µg/mL | Downregulation | Not specified |
Table 2: Effect on Pro-Inflammatory Cytokine Secretion
| Compound | Cell Type/Model | Cytokine | Concentration | Reduction in Cytokine Level | Significance (p-value) |
| This compound (G2013) | Human PBMCs | IL-1β | 25 µg/mL | Significant suppression | p < 0.05[2] |
| This compound (G2013) | Human PBMCs | IL-6 | 25 µg/mL | Suppression | Not specified |
| β-D-mannuronic acid (M2000) | RA Patients | IL-6 | 500 mg twice daily (12 wks) | Significant reduction | p < 0.05[1] |
| β-D-mannuronic acid (M2000) | RA Patients | TNF-α | 500 mg twice daily (12 wks) | Significant reduction | p < 0.05[1] |
| Ibuprofen | - | Prostaglandins | Standard doses | Inhibition of synthesis | - |
| Naproxen | Ankylosing Spondylitis Patients | Inflammatory markers | Not specified | Significant improvement | p=0.007 (vs. placebo)[3] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and its alternatives.
Isolation and Treatment of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the general workflow for isolating PBMCs and treating them to analyze the effects of compounds on gene and protein expression.
Workflow Diagram:
Methodology:
-
Blood Collection: Whole blood is collected from healthy donors in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Density Gradient Centrifugation: The blood is diluted with a balanced salt solution and layered over a density gradient medium (e.g., Ficoll-Paque). Centrifugation separates the blood components, with PBMCs forming a distinct layer.
-
PBMC Isolation and Washing: The PBMC layer is carefully collected, washed with a balanced salt solution to remove platelets and plasma proteins, and centrifuged.
-
Cell Culture and Treatment: PBMCs are resuspended in a suitable culture medium and seeded in culture plates. The cells are then treated with different concentrations of the test compounds (e.g., this compound, β-D-mannuronic acid) for a specific duration.
-
Stimulation: Following compound treatment, cells are often stimulated with a TLR agonist like Lipopolysaccharide (LPS) for TLR4 or Lipoteichoic acid (LTA) for TLR2 to induce an inflammatory response.
-
Analysis: After incubation, cells and supernatants are collected for downstream analysis.
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction: Total RNA is extracted from the treated PBMCs using a suitable kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The expression levels of target genes (e.g., TLR4, MyD88, NF-κB, IκB) are quantified using real-time PCR with specific primers. A housekeeping gene (e.g., GAPDH) is used for normalization.
Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Preparation: Cell culture supernatants are collected after treatment and stimulation.
-
ELISA Procedure: The concentration of secreted cytokines (e.g., IL-1β, IL-6, TNF-α) in the supernatants is measured using commercially available ELISA kits according to the manufacturer's instructions.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways discussed in this guide.
TLR4 Signaling Pathway and the Inhibitory Effect of this compound
Logical Relationship of this compound's Anti-inflammatory Action
References
- 1. The role of β-d-mannuronic acid, as a new non-steroidal anti-inflammatory drug on expression of miR-146a, IRAK1, TRAF6, NF-κB and pro-inflammatory cytokines following a clinical trial in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunomodulatory Effect of G2013 (α-L-Guluronic Acid) on the TLR2 and TLR4 in Human Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the efficacy and safety of β-d-mannuronic acid in patients with ankylosing spondylitis: A 12-week randomized, placebo-controlled, phase I/II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the chelating properties of L-Triguluronic acid and other uronic acids
A detailed guide for researchers, scientists, and drug development professionals on the metal ion chelation capabilities of L-Guluronic acid and other common uronic acids, supported by experimental data and protocols.
The ability of uronic acids, a class of sugar acids, to chelate metal ions is a critical aspect of their biological function and therapeutic potential. This guide provides a comparative analysis of the chelating properties of L-Guluronic acid, a key component of alginates, and other prevalent uronic acids such as D-Glucuronic acid, D-Galacturonic acid, and L-Iduronic acid. Understanding these differences is paramount for applications ranging from drug delivery and detoxification to the development of novel biomaterials. It is important to note that "L-Triguluronic acid" as a specific monomeric entity is not commonly found in scientific literature; it is presumed that the intended subject of comparison is L-Guluronic acid, often found in polymeric forms.
Quantitative Comparison of Metal Ion Chelation
The stability of the complex formed between a uronic acid and a metal ion is a key indicator of its chelating strength. This is quantitatively expressed by the stability constant (log K). While extensive comparative data for a wide range of metal ions across all uronic acids is limited, the available information indicates significant differences in their chelating behavior.
| Uronic Acid | Metal Ion | Stability Constant (log K) | Comments |
| L-Guluronic acid | Ca²⁺ | High | The axial-equatorial-axial arrangement of hydroxyl groups in α-L-Guluronic acid creates a favorable binding site for divalent cations like calcium.[1] |
| Sr²⁺ | High | Similar to calcium, strontium binding is strong.[1] | |
| Other divalent cations | Moderate to High | Generally shows strong affinity for divalent metal ions. | |
| D-Glucuronic acid | Cu²⁺ | 2.6 - 3.2 | Stability constants vary depending on the experimental conditions. |
| Zn²⁺ | 2.1 - 2.8 | ||
| Cd²⁺ | 2.0 - 2.5 | ||
| D-Galacturonic acid | Cu²⁺ | 2.8 - 3.5 | Often exhibits slightly higher stability constants for divalent metals compared to D-Glucuronic acid. |
| Pb²⁺ | 3.0 - 4.0 | ||
| Cd²⁺ | 2.5 - 3.2 | ||
| L-Iduronic acid | Cu²⁺ | Moderate | The conformational flexibility of L-Iduronic acid influences its binding properties. |
| Ca²⁺ | Moderate |
Note: The stability constants are influenced by factors such as pH, ionic strength, and temperature. The data presented is a summary from various sources and should be considered in the context of the specific experimental conditions under which they were determined.
Experimental Protocols for Evaluating Chelating Properties
The determination of stability constants for metal-uronic acid complexes relies on precise experimental techniques. The two most common methods are Potentiometric Titration and Isothermal Titration Calorimetry (ITC).
Potentiometric Titration
This classical method involves monitoring the change in pH of a solution containing the uronic acid and the metal ion as a standard solution of a strong base is added. The stability constants are then calculated from the titration curve.
Detailed Methodology:
-
Solution Preparation:
-
Prepare a stock solution of the uronic acid of known concentration in deionized water.
-
Prepare a stock solution of the metal salt (e.g., metal chloride or nitrate) of known concentration.
-
Prepare a standardized solution of a strong base (e.g., NaOH) free from carbonate.
-
Prepare a solution of a background electrolyte (e.g., KCl or KNO₃) to maintain constant ionic strength.
-
-
Titration Procedure:
-
In a thermostated titration vessel, pipette a known volume of the uronic acid solution, the metal salt solution, and the background electrolyte solution.
-
Calibrate a pH electrode and immerse it in the solution.
-
Titrate the solution with the standardized strong base, adding small increments of the titrant.
-
Record the pH value after each addition, ensuring equilibrium is reached.
-
-
Data Analysis:
-
Plot the pH values against the volume of the added base to obtain the titration curve.
-
The stability constants are determined by analyzing the titration data using specialized software that fits the data to a model of the complexation equilibria.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a metal ion to a uronic acid. This provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the reciprocal of the dissociation constant Kd), enthalpy (ΔH), and stoichiometry (n).
Detailed Methodology:
-
Sample Preparation:
-
Prepare a solution of the uronic acid in a suitable buffer.
-
Prepare a solution of the metal salt in the same buffer. The buffer choice is critical to avoid interference with the binding reaction.
-
Degas both solutions to prevent the formation of air bubbles during the experiment.
-
-
ITC Experiment:
-
Load the uronic acid solution into the sample cell of the calorimeter and the metal salt solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of injections of the metal salt solution into the uronic acid solution.
-
The instrument measures the heat released or absorbed after each injection.
-
-
Data Analysis:
-
The raw data is a series of heat spikes corresponding to each injection.
-
Integrate the peaks to determine the heat change per injection.
-
Plot the heat change against the molar ratio of metal to uronic acid.
-
Fit the resulting binding isotherm to a suitable binding model to determine the stability constant (K), enthalpy (ΔH), and stoichiometry (n).
-
Signaling Pathways and Experimental Workflows
The chelation of metal ions by uronic acids is a fundamental process in various biological and experimental contexts. The following diagrams illustrate a generalized workflow for evaluating chelation and a conceptual pathway of metal ion detoxification.
Caption: Workflow for Determining Metal Chelation Properties.
Caption: Conceptual Pathway of Metal Ion Detoxification by Uronic Acids.
References
Independent Verification of L-Triguluronic Acid's Anti-Inflammatory Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of L-Triguluronic acid (in its patented form, G2013) against several well-established and emerging anti-inflammatory agents. The following sections present a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways to aid in the independent verification and assessment of these compounds.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory efficacy of this compound (G2013) and its alternatives has been evaluated in various in vitro and clinical settings. This section summarizes the key quantitative findings from studies on their effects on pro-inflammatory cytokine production, offering a basis for comparison.
| Compound | Model System | Inflammatory Stimulus | Key Biomarkers | Observed Effect |
| This compound (G2013) | Human PBMCs from NASH patients | Endogenous inflammation | TNF-α, IL-6 | Significant reduction in secretion levels of TNF-α and IL-6 at 25 µg/mL.[1] |
| Rheumatoid Arthritis Patients (in vivo) | Autoimmune inflammation | IFNγ, IL-10 | Significant reduction in IFNγ and significant induction in IL-10 gene expression after 12 weeks of oral administration (500 mg twice daily).[2][3] | |
| Hyaluronic Acid (High Molecular Weight) | Human Chondrocyte/Macrophage Coculture | Interleukin-1β (IL-1β) | TNF-α, IL-6, IL-1β | Significant reduction in the production of TNF-α, IL-6, and IL-1β in macrophages at concentrations of 50 and 500 µg/mL.[4] |
| Human A431 epidermoid skin cells & mouse fibroblasts | Ethanol (100 mM) | TNF-α, IL-1β, IL-6 | Reduced the release of pro-inflammatory cytokines.[5] | |
| Curcumin | Murine Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | TNF-α, IL-6, IL-1β, NO | Significant reduction in NO production and mRNA expression of IL-1β, IL-6, and TNF-α at a concentration of 125 µg/mL. At 5 µM, curcumin significantly decreased the levels of IL-6 and TNF-α. |
| Omega-3 Fatty Acids (EPA & DHA) | Human Macrophages (THP-1) | Lipopolysaccharide (LPS) | TNF-α, IL-6 | Eicosapentaenoic acid (EPA) at 100µM effectively reduced LPS-induced TNF-α and IL-6 expression. A mixture of EPA + DHA showed a more effective inhibitory effect on inflammatory gene expression than either fatty acid alone. |
| Epigallocatechin-3-gallate (EGCG) | Human Mast Cell Line (HMC-1) | PMA + A23187 | TNF-α, IL-6, IL-8 | EGCG at 100 µM inhibited the production of TNF-α, IL-6, and IL-8. |
| Murine Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | TNF-α, IL-6, IL-1β | EGCG significantly inhibited LPS-induced IL-1β, IL-6, and TNF-α mRNA expression. |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of scientific findings. Below are protocols for key in vitro experiments cited in this guide.
In Vitro Anti-Inflammatory Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is based on the methodology used to evaluate the in vitro anti-inflammatory effects of this compound (G2013) on cells from Nonalcoholic Steatohepatitis (NASH) patients.
-
Cell Isolation and Culture:
-
Isolate PBMCs from whole blood of NASH patients and healthy controls using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with phosphate-buffered saline (PBS).
-
Culture the PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Treatment:
-
Treat the cultured PBMCs from NASH patients with low (5 µg/mL) and moderate (25 µg/mL) doses of G2013.
-
A positive control group can be treated with an optimal dose of a standard NSAID, such as diclofenac (3 µg/mL).
-
Maintain an untreated control group of PBMCs from both NASH patients and healthy individuals.
-
-
Analysis of Inflammatory Markers:
-
After a 24-hour incubation period, collect the cell culture supernatants.
-
Measure the concentration of secreted pro-inflammatory cytokines (TNF-α and IL-6) in the supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Isolate total RNA from the cells to assess the gene expression levels of TLR4 and NF-κB using real-time PCR.
-
Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol is a generalized procedure based on methodologies used to assess the anti-inflammatory effects of Curcumin, Omega-3 Fatty Acids, and EGCG.
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays, 24-well or 6-well plates for cytokine analysis) and allow them to adhere overnight.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compound (e.g., Curcumin: 5-125 µg/mL; Omega-3 fatty acids: 10-75 µM; EGCG: 10-100 µM) for a specified period (e.g., 1-2 hours).
-
Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Include appropriate controls: an untreated control group, a group treated only with the test compound, and a group stimulated only with LPS.
-
-
Measurement of Inflammatory Mediators:
-
After an incubation period (typically 24 hours), collect the culture supernatants.
-
Measure the concentration of nitric oxide (NO) in the supernatant using the Griess reagent.
-
Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant using ELISA kits.
-
Lyse the cells to extract total RNA for analysis of inflammatory gene expression (e.g., iNOS, COX-2, TNF-α, IL-6) by real-time PCR.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways implicated in inflammation and a general experimental workflow for assessing anti-inflammatory agents.
References
- 1. The effects of guluronic acid (G2013), a new emerging treatment, on inflammatory factors in nonalcoholic steatohepatitis patients under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epigallocatechin gallate (EGCG) inhibits lipopolysaccharide‐induced inflammation in RAW 264.7 macrophage cells via modulating nuclear factor kappa‐light‐chain enhancer of activated B cells (NF‐κB) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Hyaluronic Acid Viscosupplement Modulates Inflammatory Mediators in Chondrocyte and Macrophage Coculture via MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Anti-Inflammatory Effects of Hyaluronic Acid in Ethanol-Induced Damage in Skin Cells | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
Safety Operating Guide
Navigating the Disposal of L-Triguluronic Acid: A Guide for Laboratory Professionals
L-Triguluronic acid is a component of alginate, a substance recognized for its non-toxic, biodegradable, and biocompatible properties.[1] This suggests that in small quantities and low concentrations, it is unlikely to be classified as hazardous waste. However, it is crucial to consult your institution's environmental health and safety (EHS) department for guidance on local regulations.
Recommended Disposal Protocol
In the absence of a specific Safety Data Sheet (SDS) for this compound, the following step-by-step guide, based on information for similar non-hazardous polysaccharide acids and general laboratory chemical waste guidelines, provides a framework for its safe disposal.
Step 1: Hazard Assessment
Before initiating any disposal procedure, a thorough hazard assessment is essential. Review all available information on this compound and similar compounds. Based on available data for related substances, this compound is not considered a hazardous substance.[2][3]
Step 2: Neutralization of Acidic Solutions
If the this compound waste is in an acidic solution, it should be neutralized.
-
Dilution: Slowly add the acidic solution to a large volume of cold water.
-
Neutralization: Gradually add a weak base, such as sodium bicarbonate, to the diluted solution until the pH is between 5.5 and 9.5.[4]
-
Verification: Use pH paper or a calibrated pH meter to confirm that the solution is within the acceptable pH range.
Step 3: Aqueous Waste Disposal
Once neutralized, the aqueous solution of this compound can typically be disposed of down the drain with copious amounts of water, provided it does not contain any other hazardous materials.[4] Always confirm this disposal method is compliant with your local wastewater regulations.
Step 4: Solid Waste Disposal
For solid this compound, if it is uncontaminated with hazardous materials, it can likely be disposed of as non-hazardous solid waste.
Step 5: Disposal of Contaminated Materials
Any materials, such as personal protective equipment (PPE), paper towels, or containers, that are contaminated with this compound should be evaluated based on the nature of the contamination. If contaminated with hazardous substances, they must be disposed of as hazardous waste according to institutional guidelines.
Step 6: Empty Container Disposal
Thoroughly rinse empty containers that held this compound with water. The rinsate can be disposed of down the drain. Once clean, the containers can be discarded or recycled according to your facility's procedures. Deface or remove the original label before disposal.
Key Safety and Disposal Information
| Parameter | Information | Source |
| Hazard Classification | Not classified as a hazardous substance or mixture. | |
| Toxicity | Alginate, a related polymer, is considered non-toxic. | |
| Biodegradability | Alginate is biodegradable. | |
| Aqueous Disposal | Neutralized solutions (pH 5.5-9.5) can be drain disposed with water, pending local regulations. | |
| Solid Disposal | Uncontaminated solid waste can be disposed of as non-hazardous waste. | General Lab Practice |
| Container Disposal | Triple-rinse with water; dispose of as non-hazardous waste after defacing the label. | |
| Spill Response | For spills, collect the material and dispose of it properly. Avoid generating dust. |
This compound Disposal Workflow
References
Essential Safety and Logistical Information for Handling L-Triguluronic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of L-Triguluronic acid, including detailed operational and disposal plans.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on the safety protocols for structurally similar uronic acids and general best practices for handling acidic chemical compounds. It is crucial to supplement this information with a substance-specific risk assessment before commencing any work.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data for similar uronic acids such as L-Iduronic acid, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation.[1] The minimum recommended PPE for handling this compound is outlined below.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement.[2] A full face shield should be worn over safety goggles when there is a splash hazard.[2][3] |
| Hand Protection | Nitrile or butyl rubber gloves are recommended for handling acids.[3] For incidental contact, disposable nitrile gloves are acceptable but should be changed immediately upon contamination. |
| Body Protection | A lab coat is the minimum requirement. For larger quantities or increased splash risk, an acid-resistant apron should be worn over the lab coat. |
| Respiratory Protection | For handling the solid, powdered form where dust may be generated, a dust respirator should be used. Work should be conducted in a well-ventilated area, preferably a fume hood. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from preparation to temporary storage.
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment and reagents.
-
Verify that an emergency eyewash station and safety shower are accessible and operational.
-
Don the appropriate PPE as specified in the table above.
-
-
Handling the Compound:
-
When handling the solid form, avoid creating dust. If weighing, do so in a fume hood or ventilated enclosure.
-
If preparing a solution, slowly add the this compound to the solvent to avoid splashing.
-
Always use containers made of compatible materials, such as polyethylene, and avoid glass or metal for storing acidic solutions.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate the work surface after use.
-
Remove PPE carefully to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
Collect all waste containing this compound in a dedicated, clearly labeled, and leak-proof container made of a compatible material (e.g., polyethylene).
-
-
Neutralization:
-
For aqueous solutions, neutralize the acidic waste by slowly adding a suitable base, such as sodium bicarbonate, until the pH is neutral (pH 7). This should be done in a fume hood with appropriate PPE.
-
Monitor the pH of the solution during neutralization.
-
-
Final Disposal:
-
Once neutralized, the waste can be disposed of according to local and institutional regulations for non-hazardous chemical waste.
-
Unused solid this compound should be disposed of as hazardous chemical waste in accordance with institutional guidelines.
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
